CUG
Description
Properties
IUPAC Name |
2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-WUGLTUCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436082 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64664-99-9 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CUG Expansion RNA in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Expanded CUG trinucleotide repeats within non-coding regions of RNA are a central pathogenic feature in several neurodegenerative and neuromuscular diseases, most notably Myotonic Dystrophy type 1 (DM1). These expanded this compound repeats fold into stable hairpin structures, initiating a toxic gain-of-function mechanism that disrupts cellular homeostasis. This document provides an in-depth technical overview of the core mechanisms, focusing on the sequestration of the Muscleblind-like (MBNL) family of splicing regulators, the subsequent upregulation of the this compound-BP and ETR-3 like factors (CELF) family, and the resulting widespread mis-splicing of pre-mRNAs that leads to the multisystemic symptoms of these disorders. We present key quantitative data, detailed experimental protocols for studying these phenomena, and visual diagrams of the involved pathways and workflows.
The Central Pathogenic Cascade: From this compound Expansion to Spliceopathy
The primary driver of pathology in this compound-expansion diseases is not the loss of function of the gene harboring the repeat, but rather a toxic gain-of-function conferred by the mutant RNA transcript itself.[1][2] The expanded this compound repeats adopt a hairpin-like secondary structure, creating a binding platform for specific RNA-binding proteins.[1][3] This initiates a cascade of events that ultimately leads to a reversion of alternative splicing patterns from an adult to an embryonic state, a phenomenon termed "spliceopathy".[4][5]
Sequestration of Muscleblind-like (MBNL) Proteins
The Muscleblind-like (MBNL) family of proteins, particularly MBNL1 and MBNL2, are critical regulators of alternative splicing during development.[6] These proteins normally bind to pre-mRNAs and influence which exons are included or excluded in the final messenger RNA (mRNA). The hairpin structures formed by expanded this compound repeats mimic the natural binding sites for MBNL proteins.[3] This leads to the sequestration of MBNL proteins into insoluble nuclear aggregates known as RNA foci.[6][7][8] This sequestration effectively depletes the available pool of functional MBNL proteins, leading to a loss-of-function.[1][9] The depletion of MBNL1 is a key event, as mouse models lacking MBNL1 recapitulate many of the features of DM1.[10]
Upregulation of CELF1 Protein
In addition to MBNL1 sequestration, expanded this compound repeat RNA also leads to the upregulation and hyperphosphorylation of the this compound-BP and ETR-3 like factor 1 (CELF1) protein.[1][11] The exact mechanism of CELF1 upregulation is thought to involve the activation of the Protein Kinase C (PKC) signaling pathway, which leads to CELF1 stabilization.[11][12] CELF1 and MBNL1 often act antagonistically to regulate the splicing of a common set of pre-mRNAs.[4] During development, CELF1 levels are high, and MBNL1 levels are low, promoting the inclusion of embryonic exons. In adult tissues, this balance is reversed. In DM1, the combination of MBNL1 loss-of-function and CELF1 gain-of-function pushes the splicing equilibrium back towards the embryonic state.[1][13]
Widespread Alternative Splicing Dysregulation
The functional imbalance between MBNL1 and CELF1 results in the mis-splicing of numerous pre-mRNAs that are crucial for the normal function of various tissues, including skeletal muscle, heart, and the central nervous system.[4][14] This spliceopathy is the direct cause of many of the clinical manifestations of DM1, such as myotonia (due to mis-splicing of the chloride channel CLCN1), insulin resistance (due to mis-splicing of the insulin receptor INSR), and cardiac conduction defects (due to mis-splicing of the cardiac troponin T TNNT2).[4][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound mechanism of action.
Table 1: MBNL1 Binding Affinities for this compound Repeats
| RNA Substrate | Apparent Dissociation Constant (Kd) | Reference |
| (this compound)90 | 230 nM | [16] |
| (this compound)12 | 165 ± 9 nM | [17] |
| (this compound)7 | 4.3 ± 0.7 nM | [18] |
| (this compound)4 | 26 ± 4 nM | [17] |
| (this compound)4 with Pyrimidine-Pyrimidine Mismatches | 140 - 170 nM | [3] |
| (CAG)20 | 11.6 ± 1.8 nM | [18] |
Table 2: Impact of this compound Repeats on Alternative Splicing
| Gene | Splicing Event | Change in DM1 Muscle | Reference |
| CLCN1 | Exon 7a inclusion | Increased | [15] |
| INSR | Exon 11 exclusion | Increased | [1] |
| TNNT2 | Fetal exon 5 inclusion | Increased | [15] |
| MBNL1 | Exons 6 and 8 inclusion | Increased | [4] |
| MBNL2 | Exons 7 and 8 inclusion | Increased | [4] |
| ATP2A1 | Exon 22 skipping | Increased | [19] |
Table 3: RNA Foci Characteristics in DM1 Muscle
| This compound Repeat Length | Nuclei with Foci (%) | Average Foci per Nucleus | Reference |
| 165-430 | ~60% | 1.18 | [20] |
| 1250-1900 | ~92% | 2.92 | [20] |
Experimental Protocols
Visualization of this compound RNA Foci by Fluorescence In Situ Hybridization (FISH)
This protocol describes the detection of nuclear this compound repeat RNA foci in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Wash Buffer: 2x SSC (Saline-Sodium Citrate)
-
Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran sulfate
-
Fluorescently labeled (CAG)n probe (e.g., Cy3-(CAG)10)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Grow cells on glass coverslips to desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with 2x SSC.
-
Pre-hybridize cells with hybridization buffer for 1 hour at 37°C.
-
Dilute the fluorescently labeled (CAG)n probe in hybridization buffer.
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Apply the probe solution to the coverslips and incubate overnight in a humidified chamber at 37°C.[21]
-
Wash the coverslips three times with 2x SSC at 37°C for 5 minutes each.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the coverslips twice with 2x SSC.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope. This compound RNA foci will appear as distinct puncta within the nucleus.
Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)
This protocol provides a general method to assess changes in alternative splicing of a target gene.
Materials:
-
Total RNA isolated from cells or tissues
-
Reverse transcriptase and associated buffers
-
Oligo(dT) primers or random hexamers
-
PCR primers flanking the alternative exon of interest
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA ladder
-
Gel imaging system
Procedure:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase according to the manufacturer's instructions.[22]
-
Set up a PCR reaction using primers that flank the alternatively spliced exon. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the exponential phase. Annealing temperature and extension time should be optimized for the specific primer set.
-
Resolve the PCR products on a 1.5-2.5% agarose gel.
-
Visualize the DNA bands using a gel imaging system. Two bands will be present if both splice isoforms (exon inclusion and exclusion) are expressed.
-
Quantify the intensity of each band to determine the "Percent Spliced In" (PSI) or "Percent Spliced Exon" (PSE) value using the formula: PSI = [Inclusion isoform intensity / (Inclusion isoform intensity + Exclusion isoform intensity)] x 100.[15]
Visualizing the Molecular Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Pathogenic cascade in this compound expansion diseases.
Caption: Experimental workflow for FISH.
References
- 1. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of myotonic dystrophy from the crystal structure of this compound repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alternative splicing misregulation secondary to skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sense and Antisense DMPK RNA Foci Accumulate in DM1 Tissues during Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscleblind-like protein 1 nuclear sequestration is a molecular pathology marker of DM1 and DM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms in DM1 — a focus on foci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA toxicity and foci formation in microsatellite expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currents.plos.org [currents.plos.org]
- 11. Role of noncoding RNAs in Trinucleotide repeat neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Alternative splicing dysregulation secondary to skeletal muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Cellular toxicity of expanded RNA repeats: focus on RNA foci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Most expression and splicing changes in myotonic dystrophy type 1 and type 2 skeletal muscle are shared with other muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CUG Repeats in Myotonic Dystrophy Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myotonic dystrophy type 1 (DM1), the most common form of muscular dystrophy in adults, is a multisystemic disorder with a complex and fascinating molecular etiology. At the heart of its pathogenesis lies the expansion of a CTG trinucleotide repeat in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed into messenger RNA (mRNA), these expanded repeats become CUG repeats, initiating a cascade of events that disrupt cellular function through a toxic RNA gain-of-function mechanism. This guide provides an in-depth technical overview of the core pathogenic mechanisms driven by this compound repeats, focusing on quantitative data, key experimental methodologies, and the intricate signaling pathways involved.
The Central Pathogenic Mechanism: A Toxic RNA Gain-of-Function
The expanded this compound repeats in the DMPK mRNA do not get efficiently exported to the cytoplasm for translation. Instead, they accumulate in the nucleus, forming distinct structures known as ribonuclear foci.[1][2] These foci act as a molecular sink, sequestering essential RNA-binding proteins, thereby leading to a widespread disruption of post-transcriptional gene regulation. This "toxic gain-of-function" is the primary driver of DM1 pathology, affecting alternative splicing, mRNA translation, and stability.[3][4]
Two key families of RNA-binding proteins are critically impacted: the Muscleblind-like (MBNL) proteins and the this compound-BP and ETR-3 like factors (CELF) proteins.[5][6]
Sequestration of Muscleblind-like (MBNL) Proteins
MBNL proteins, particularly MBNL1, are crucial regulators of alternative splicing during development.[7] In healthy individuals, MBNL1 levels increase postnatally, promoting the transition from fetal to adult splicing patterns. However, in DM1, the expanded this compound repeats in the DMPK mRNA form hairpin structures that have a high affinity for MBNL1.[8][9] This leads to the sequestration of MBNL1 within the nuclear foci, effectively depleting the available pool of functional MBNL1.[7] The loss of MBNL1 function is a cornerstone of DM1 pathogenesis, leading to a reversion to fetal splicing patterns for numerous genes.[5]
Upregulation of CELF1 Protein
In contrast to the sequestration and functional loss of MBNL proteins, the levels of CELF1 (also known as CUGBP1) are paradoxically increased in DM1.[10][11] The expanded this compound repeat RNA is thought to activate the Protein Kinase C (PKC) signaling pathway, which in turn leads to the hyperphosphorylation and stabilization of the CELF1 protein.[7][11] CELF1 and MBNL1 often act antagonistically in regulating the alternative splicing of target transcripts.[7] Therefore, the combination of MBNL1 loss-of-function and CELF1 gain-of-function creates a "perfect storm" of splicing dysregulation, pushing the cellular environment further towards an embryonic state.[5]
Quantitative Data in DM1 Pathogenesis
The following tables summarize key quantitative data related to the molecular pathogenesis of Myotonic Dystrophy Type 1.
| Phenotype | CTG Repeat Size | Age of Onset | Average Age of Death |
| Mutable normal (premutation) | 35-49 | Not Applicable | Normal life span |
| Mild | 50 - ~150 | 20-70 years | 60 years to normal life span |
| Classic | ~100 - ~1,000 | 10-30 years | 48-55 years |
| Congenital | >1,000 | Birth to 10 years | 45 years |
| Data from GeneReviews® [Internet]. Note: CTG repeat sizes are known to overlap between phenotypes. Normal CTG repeat size is 5-34.[12] |
| Splicing Event | Correlation with Ankle Dorsiflexion Weakness (r-value) |
| MBNL1 exon 7 inclusion | > 0.6 |
| INSR exon 11 exclusion | > 0.6 |
| CLCN1 exon 7a inclusion | > 0.6 |
| TNNT2 exon 5 inclusion | > 0.6 |
| ATP2A1 exon 22 exclusion | > 0.6 |
| A selection of splicing events that show a strong correlation with muscle weakness in DM1 patients. Data adapted from a study on splicing biomarkers.[5] |
| Protein | Change in DM1 Skeletal Muscle | Fold Change |
| CELF1 | Increased | 2 to 11-fold |
| Data from studies evaluating CELF1 levels in DM1 patient muscle samples.[6][10] |
| RNA Construct | Apparent Dissociation Constant (Kd) for MBNL1 |
| (this compound)90 | 230 nM |
| (this compound)4 | Similar to (this compound)90 |
| (CAG)20 | 11.6 ± 1.8 nM |
| (this compound)20 | 7.2 ± 1.8 nM |
| (this compound)7 | 4.3 ± 0.7 nM |
| In vitro binding affinities of MBNL1 to this compound and CAG repeats of varying lengths.[13][14] |
Key Experimental Protocols
This section details the methodologies for key experiments used to investigate the pathogenesis of Myotonic Dystrophy Type 1.
Fluorescence In Situ Hybridization (FISH) for this compound Repeat Foci
Objective: To visualize the nuclear accumulation of expanded this compound repeat RNA in DM1 cells.
Protocol:
-
Cell Preparation: Culture DM1 patient-derived fibroblasts or myoblasts on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Hybridization:
-
Prepare a hybridization buffer containing a fluorescently labeled probe complementary to the this compound repeats (e.g., a (CAG)n oligonucleotide probe).
-
Incubate the cells with the hybridization buffer overnight in a humidified chamber.
-
-
Washing: Wash the cells with a series of saline-sodium citrate (SSC) buffers to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium containing DAPI for nuclear counterstaining. Visualize the fluorescently labeled RNA foci using a fluorescence microscope.[1][15][16]
RT-PCR for Alternative Splicing Analysis
Objective: To quantify the changes in alternative splicing of specific transcripts in DM1 tissues or cells.
Protocol:
-
RNA Extraction: Isolate total RNA from patient muscle biopsies or cultured cells using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR):
-
Design PCR primers that flank the alternatively spliced exon of interest.
-
Perform PCR using the synthesized cDNA as a template. The PCR products will represent the different splice isoforms (inclusion and exclusion of the alternative exon).
-
-
Analysis:
-
Separate the PCR products by agarose gel electrophoresis. The different splice isoforms will appear as distinct bands.
-
Quantify the intensity of each band to determine the percentage of each isoform.
-
Alternatively, use quantitative real-time PCR (qPCR) with isoform-specific primers or probes for more precise quantification.[17][18]
-
Western Blot for MBNL1 and CELF1 Protein Levels
Objective: To determine the protein levels of MBNL1 and CELF1 in DM1 patient samples.
Protocol:
-
Protein Extraction: Lyse cells or tissue samples in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for MBNL1 and CELF1.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light. Detect the light signal using an imaging system to visualize the protein bands.
-
Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.[19][20][21]
Luciferase Reporter Assay for DMPK 3'-UTR Function
Objective: To investigate the effect of expanded this compound repeats on mRNA translation and localization.
Protocol:
-
Construct Generation: Create a luciferase reporter plasmid containing the DMPK 3'-UTR with either a normal or an expanded number of CTG repeats downstream of the luciferase gene.
-
Transfection: Transfect the reporter plasmids into a suitable cell line (e.g., C2C12 myoblasts).
-
Cell Lysis and Luciferase Assay: After a set period of time, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Analysis: Compare the luciferase activity between cells transfected with the normal and expanded repeat constructs. A decrease in luciferase activity in the presence of expanded repeats suggests that the this compound repeats are inhibiting translation or causing nuclear retention of the mRNA.[22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Core pathogenic cascade in DM1.
Caption: RNA FISH experimental workflow.
Caption: Alternative splicing analysis workflow.
Conclusion and Future Directions
The understanding of the central role of this compound repeats in the pathogenesis of myotonic dystrophy type 1 has paved the way for the development of novel therapeutic strategies. Current research focuses on targeting the toxic DMPK mRNA directly using antisense oligonucleotides or small molecules to either promote its degradation or disrupt its interaction with MBNL proteins. Furthermore, strategies aimed at modulating the levels or activity of MBNL1 and CELF1 are also being explored. The continued investigation into the intricate molecular mechanisms downstream of this compound repeat toxicity, coupled with the refinement of experimental models and techniques, holds great promise for the development of effective treatments for this debilitating disease.
References
- 1. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Methods to Monitor RNA Biomarkers in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canberra IP [canberra-ip.technologypublisher.com]
- 5. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear, not cytoplasmic CELF1, has a stronger role in muscle wasting [blogs.bcm.edu]
- 7. mdpi.com [mdpi.com]
- 8. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antagonistic regulation of mRNA expression and splicing by CELF and MBNL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 2. [Correlation of Phenotype and CTG Repeat Length in Myotonic Dystrophy Type 1]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods in Molecular Biology: DM Methodology | Myotonic Dystrophy Foundation [myotonic.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Determination of MBNL1 Protein Levels by Quantitative Dot Blot for the Evaluation of Antisense Oligonucleotides in Myotonic Dystrophy Myoblasts - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. miR-322/-503 rescues myoblast defects in myotonic dystrophy type 1 cell model by targeting this compound repeats - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of CUG Binding Protein 1 (CUGBP1): A Technical Guide for Researchers
Abstract
CUG Binding Protein 1 (CUGBP1), also known as CELF1 (CUGBP Elav-like family member 1), is a pivotal RNA-binding protein implicated in a multitude of post-transcriptional regulatory events. Its functional repertoire, encompassing alternative splicing, mRNA stability, and translation, positions it as a critical regulator of gene expression in diverse biological processes, from embryonic development to cellular stress response. Dysregulation of CUGBP1 has been linked to several pathologies, most notably Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth exploration of CUGBP1's function and cellular localization, offering researchers, scientists, and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions and workflows.
Core Functions of CUGBP1
CUGBP1 is a member of the CELF/BRUNOL family of proteins, characterized by the presence of three RNA Recognition Motifs (RRMs)[1]. These domains, two N-terminal and one C-terminal, mediate the protein's interaction with specific RNA sequences, thereby dictating the fate of target transcripts.
Regulation of Alternative Splicing
In the nucleus, CUGBP1 is a key player in the regulation of pre-mRNA alternative splicing[2]. It can act as both a splicing enhancer and repressor, influencing the inclusion or exclusion of specific exons. For instance, CUGBP1 promotes the inclusion of the smooth muscle (SM) exon while simultaneously mediating the exclusion of the non-muscle (NM) exon in actinin pre-mRNAs. It also plays a role in the exclusion of exon 11 in the insulin receptor (INSR) pre-mRNA[3]. This function is critical for generating tissue-specific and developmentally regulated protein isoforms.
Control of mRNA Stability and Deadenylation
Within the cytoplasm, CUGBP1 is a significant regulator of mRNA stability. It primarily binds to GU-rich elements (GREs) located in the 3' untranslated regions (3' UTRs) of target mRNAs, marking them for rapid deadenylation and subsequent degradation[1][2]. CUGBP1 is known to interact with the poly(A)-specific ribonuclease (PARN), recruiting it to the poly(A) tail of target transcripts to initiate their decay[1][4]. This mechanism is crucial for the timely turnover of short-lived mRNAs, including those encoding proto-oncogenes and cytokines.
Modulation of mRNA Translation
CUGBP1 also exhibits a dual role in translational regulation. It can repress the translation of some mRNAs, while enhancing the translation of others. For example, CUGBP1 can bind to GC-rich elements in the 5' UTR of certain transcripts, such as p21 mRNA, to promote their translation[5][6]. Conversely, it can repress the translation of other mRNAs by interacting with elements in their 3' UTRs. A notable example of its translational control is the regulation of CCAAT/enhancer-binding protein beta (C/EBPβ) isoforms, where CUGBP1 binding to the 5' region of the C/EBPβ mRNA influences the choice of the translation initiation codon[7][8].
Cellular Localization of CUGBP1
CUGBP1 is dynamically localized between the nucleus and the cytoplasm, and its subcellular distribution is tightly regulated and influenced by cellular context and post-translational modifications. In many cell types, CUGBP1 is predominantly found in the nucleus[8][9]. However, upon certain cellular signals or stresses, it can translocate to the cytoplasm. For example, in differentiated muscle cells, CUGBP1 accumulates in the cytoplasm, where it carries out its functions in mRNA stability and translation[6]. The divergent domain located between the second and third RRMs contains signals that mediate its nuclear export[5].
CUGBP1 in Signaling Pathways
CUGBP1 is integrated into cellular signaling networks, with its activity being modulated by phosphorylation events.
Protein Kinase C (PKC) Pathway
In the context of Myotonic Dystrophy, the expression of DMPK transcripts with expanded this compound repeats leads to the hyper-phosphorylation of CUGBP1[10]. This has been linked to the activation of the Protein Kinase C (PKC) pathway. Activated PKC can directly phosphorylate CUGBP1, leading to its stabilization and increased steady-state levels, which contributes to the pathogenic misregulation of alternative splicing observed in DM1.
GSK3β-CUGBP1 Pathway
The Glycogen Synthase Kinase 3β (GSK3β) pathway also plays a crucial role in regulating CUGBP1 activity. In DM1, GSK3β is abnormally elevated, leading to the phosphorylation of CUGBP1 at specific sites. This phosphorylation alters CUGBP1's function, contributing to the disease pathology. Inhibition of GSK3β has been shown to normalize CUGBP1 activity and alleviate some of the molecular and cellular defects in DM1 models, highlighting the therapeutic potential of targeting this pathway[2].
Caption: Signaling pathways involving CUGBP1 in Myotonic Dystrophy Type 1.
Quantitative Data
The binding affinity of CUGBP1 to different RNA sequences has been quantitatively assessed, revealing a preference for UG-rich sequences over the this compound repeats it was named for.
| RNA Ligand | Dissociation Constant (Kd) | Method | Reference |
| Gem TNF (250 nt fragment with ARE) | 2.9 ± 0.2 nM | Gel Shift Assay | [3] |
| Gem ARE (34 nt AU-rich element) | 22.5 ± 2.4 nM | Gel Shift Assay | [3] |
| Gem TNFΔARE (lacking ARE) | 6.6 ± 0.7 nM | Gel Shift Assay | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CUGBP1's function and localization.
RNA Immunoprecipitation (RIP) for CUGBP1
This protocol is for the immunoprecipitation of endogenous CUGBP1-RNA complexes from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Polysome Lysis Buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml RNase inhibitor, 1x Protease Inhibitor Cocktail)
-
NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x Protease Inhibitor Cocktail)
-
Anti-CUGBP1 antibody (e.g., monoclonal antibody 3B1)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
TRIzol reagent
-
RNase-free water
Procedure:
-
Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 ml of ice-cold Polysome Lysis Buffer per 10^7 cells. Scrape cells and transfer to a microfuge tube. Incubate on ice for 10 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Antibody-Bead Conjugation: Wash 50 µl of Protein A/G magnetic beads twice with 500 µl of NT2 Buffer. Resuspend the beads in 100 µl of NT2 Buffer and add 5-10 µg of anti-CUGBP1 antibody or normal IgG. Incubate with rotation for 4 hours at 4°C.
-
Immunoprecipitation: Wash the antibody-conjugated beads three times with NT2 Buffer. Add 100 µl of the clarified cell lysate to the beads. Incubate with rotation overnight at 4°C.
-
Washing: Wash the beads five times with 1 ml of ice-cold NT2 Buffer.
-
RNA Elution and Purification: Resuspend the beads in 1 ml of TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol. Elute RNA in 20 µl of RNase-free water.
-
Downstream Analysis: The purified RNA can be analyzed by RT-qPCR, microarray, or next-generation sequencing.
References
- 1. CUGBP1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Foci, CUGBP1, and ZNF9 Are the Primary Targets of the Mutant this compound and Cthis compound Repeats Expanded in Myotonic Dystrophies Type 1 and Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELF1 CUGBP Elav-like family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. WikiGenes - CELF1 - CUGBP, Elav-like family member 1 [wikigenes.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CUGBP1 Monoclonal Antibody (3B1) (MA1-16675) [thermofisher.com]
- 10. Identification of CELF1 RNA targets by CLIP-seq in human HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
CUG Repeat Expansion and RNA Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Expansion of a CUG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene is the genetic basis of Myotonic Dystrophy type 1 (DM1). The transcribed this compound repeat expansion RNA exerts a toxic gain-of-function, initiating a complex molecular cascade that disrupts cellular homeostasis. This toxic RNA folds into a stable hairpin structure, sequestering essential RNA-binding proteins, leading to widespread alternative splicing misregulation, aberrant protein translation, and cellular stress. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound repeat-mediated RNA toxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The Molecular Pathogenesis of this compound Repeat Expansion
The core of DM1 pathology lies in the toxic gain-of-function of the expanded this compound repeat RNA.[1] Unlike many genetic disorders caused by a loss-of-function of a protein, the primary driver in DM1 is the mutant RNA itself.[1][2]
1.1. Formation of Ribonuclear Foci
Transcribed this compound repeat expansions fold into stable hairpin structures that accumulate in the nucleus, forming distinct microscopic aggregates known as ribonuclear foci.[3][4] These foci are a hallmark of DM1 and serve as a sequestration hub for various RNA-binding proteins (RBPs).[4] The formation of these foci disrupts the normal nucleocytoplasmic transport and metabolism of the mutant DMPK mRNA.[5]
1.2. Sequestration of Muscleblind-like (MBNL) Proteins
A critical event in DM1 pathogenesis is the sequestration of the Muscleblind-like (MBNL) family of splicing regulators (MBNL1, MBNL2, and MBNL3) within the this compound-repeat-containing ribonuclear foci.[5][6][7] MBNL proteins are crucial for regulating the alternative splicing of numerous pre-mRNAs during developmental transitions, ensuring the expression of adult protein isoforms.[8] The sequestration of MBNL proteins leads to their functional depletion from the nucleoplasm, resulting in a widespread "spliceopathy."[7][8]
1.3. Upregulation of CELF1 Protein
In addition to MBNL sequestration, DM1 is characterized by the upregulation and hyperphosphorylation of the this compound-BP and ETR-3 like factor 1 (CELF1) protein.[8][9] CELF1 is another splicing factor that often acts antagonistically to MBNL proteins.[8] The increased activity of CELF1, coupled with the loss of MBNL1 function, exacerbates the mis-splicing of numerous transcripts, contributing significantly to the DM1 phenotype.[8][10]
1.4. Repeat-Associated Non-ATG (RAN) Translation
Expanded this compound repeats can also initiate translation in the absence of a canonical AUG start codon, a phenomenon known as Repeat-Associated Non-ATG (RAN) translation.[11][12] This process leads to the production of toxic homopolymeric proteins (e.g., poly-Leucine, poly-Alanine, poly-Cysteine) that can contribute to cellular toxicity and the overall disease pathology.[12]
Quantitative Data in this compound Repeat Expansion Toxicity
The following tables summarize key quantitative data related to this compound repeat expansion and its molecular consequences.
Table 1: Correlation of this compound Repeat Length with DM1 Phenotype
| This compound Repeat Number | Clinical Phenotype | Age of Onset | Key Symptoms |
| 5-37 | Unaffected | N/A | None |
| 50-150 | Mild/Late Onset | >50 years | Mild cataracts, mild weakness[10] |
| 150-1000 | Classic/Adult Onset | 10-30 years | Myotonia, muscle weakness and wasting, cataracts, cardiac abnormalities[10] |
| 600-1200 | Childhood Onset | 1-10 years | Intellectual impairment, gastrointestinal issues[10] |
| >800 | Congenital Onset | Birth | Severe hypotonia, respiratory distress, developmental delay[10] |
Table 2: Binding Affinities of MBNL1 to this compound Repeat RNA
| RNA Substrate | Binding Affinity (Kd) | Experimental Method | Reference |
| (this compound)54 | 5.3 ± 0.6 nM | Filter-binding assay | [13] |
| (this compound)20 | 7.2 ± 1 nM | Filter-binding assay | [5] |
| (this compound)7 | 4.3 ± 0.7 nM | Filter-binding assay | [5] |
| (this compound)4 | 3.1 ± 0.1 nM | TIRFM-based single-molecule analysis | [14] |
| (this compound)90 | ~230 nM | Gel shift assay | [3] |
Table 3: Examples of Mis-spliced Genes in DM1 and their Functional Consequences
| Gene | Affected Exon(s) | Splicing Change in DM1 | Consequence | Associated Symptom |
| CLCN1 | Exon 7a | Inclusion | Non-functional chloride channel | Myotonia[8] |
| INSR | Exon 11 | Exclusion | Fetal isoform with lower insulin affinity | Insulin resistance[8] |
| TNNT2 | Exon 5 | Exclusion | Fetal isoform affecting cardiac contractility | Cardiac dysfunction[8] |
| ATP2A1 (SERCA1) | Exon 22 | Inclusion | Impaired calcium handling | Muscle weakness and wasting |
| BIN1 | Exon 11 | Inclusion | Altered T-tubule structure | Muscle weakness[15] |
| MBNL1 | Exons 5, 7, 10 | Inclusion | Altered MBNL1 protein function | Worsening of spliceopathy[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions is crucial for understanding the pathogenesis of DM1. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental workflows.
Core Pathogenic Cascade of this compound Repeat Expansion
Experimental Workflow for Analyzing RNA Foci and MBNL1 Colocalization
Logic Diagram of a Splicing Reporter Assay
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study this compound repeat expansion and RNA toxicity.
RNA Fluorescence In Situ Hybridization (FISH) for this compound Repeat Foci
This protocol is adapted from established methods to visualize this compound repeat RNA foci in cultured cells.[8]
Materials:
-
DM1 and control myoblasts cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
70% Ethanol
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Fluorescently labeled (CAG)n oligonucleotide probe (e.g., Cy3-(CAG)7)
-
Wash buffer (e.g., 50% formamide, 2x SSC)
-
DAPI-containing mounting medium
-
RNase-free water and reagents
Procedure:
-
Cell Fixation:
-
Wash cells on coverslips twice with ice-cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 70% ethanol for at least 1 hour at 4°C.
-
-
Hybridization:
-
Wash cells twice with 2x SSC.
-
Pre-hybridize with hybridization buffer for 30 minutes at 37°C.
-
Dilute the fluorescently labeled (CAG)n probe in hybridization buffer.
-
Denature the probe by heating at 80°C for 5 minutes, then place on ice.
-
Add the probe mixture to the coverslips and incubate overnight at 37°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with wash buffer for 30 minutes each at 37°C.
-
Wash three times with 2x SSC at room temperature.
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using a DAPI-containing mounting medium.
-
Seal the coverslips and visualize using a fluorescence microscope. This compound repeat foci will appear as distinct fluorescent puncta in the nucleus.
-
RT-PCR Analysis of Alternative Splicing
This protocol allows for the semi-quantitative analysis of alternative splicing changes for specific exons.
Materials:
-
Total RNA extracted from DM1 and control cells or tissues
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR master mix
-
Gene-specific primers flanking the alternative exon of interest
-
Agarose gel electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design primers in the exons flanking the alternatively spliced exon.
-
Perform PCR using the synthesized cDNA as a template. The number of cycles should be optimized to be within the linear range of amplification.
-
-
Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands using a gel imaging system. Two bands will be present, corresponding to the inclusion and exclusion of the alternative exon.
-
Quantify the intensity of each band using software like ImageJ. The percent spliced in (PSI) can be calculated as: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.
-
Western Blot for MBNL1 and CELF1 Protein Levels
This protocol is for the detection and relative quantification of MBNL1 and CELF1 proteins.
Materials:
-
Protein lysates from DM1 and control cells or tissues
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MBNL1, anti-CELF1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the levels of MBNL1 and CELF1 to the loading control.
-
Conclusion and Future Directions
The toxic gain-of-function of this compound repeat expansion RNA is a multifaceted process that disrupts cellular function at multiple levels. The sequestration of MBNL proteins and the upregulation of CELF1 are central to the resulting spliceopathy, which underlies many of the clinical manifestations of DM1. The discovery of RAN translation adds another layer of complexity to the disease mechanism. A thorough understanding of these molecular events, supported by robust quantitative data and experimental validation, is paramount for the development of effective therapeutic strategies. Future research will likely focus on refining our understanding of the interplay between these pathogenic pathways and advancing therapeutic approaches that target the toxic RNA directly, aim to release sequestered proteins, or correct the downstream splicing defects.
References
- 1. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Establishment of quantitative and consistent in vitro skeletal muscle pathological models of myotonic dystrophy type 1 using patient-derived iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Repeat Length Relate to the Severity of Myotonic Dystrophy? | Myotonic Dystrophy Foundation [myotonic.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Muscleblind-like 1 interacts with RNA hairpins in splicing target and pathogenic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Preclinical Prowess: A Technical Guide to CUG Targeting Compounds in Myotonic Dystrophy Type 1
For Immediate Release
This technical guide provides an in-depth overview of the preclinical landscape for therapeutic compounds targeting the pathogenic expanded CUG repeats in Myotonic Dystrophy Type 1 (DM1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the molecular pathways underpinning these innovative therapeutic strategies.
Myotonic Dystrophy Type 1 is a multisystemic disorder caused by a CTG trinucleotide repeat expansion in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed this compound repeat-containing RNA accumulates in nuclear foci, sequestering essential splicing factors, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to widespread alternative splicing defects, resulting in the diverse clinical manifestations of DM1, including myotonia, muscle wasting, and cardiac abnormalities. The therapeutic strategies outlined below aim to disrupt this pathogenic cascade at its core by targeting the toxic this compound repeat RNA.
Therapeutic Approaches and Mechanisms of Action
Preclinical research has focused on three primary modalities for targeting this compound repeats: small molecules, antisense oligonucleotides (ASOs), and CRISPR-Cas9-based gene editing. Each approach offers a unique mechanism to neutralize or eliminate the toxic RNA, thereby restoring cellular function.
Small Molecules: These orally bioavailable compounds are designed to bind directly to the this compound repeat RNA structure. This binding can either disrupt the interaction between the toxic RNA and MBNL1, facilitating the release of the sequestered protein, or in some cases, lead to the cleavage and degradation of the mutant RNA.
Antisense Oligonucleotides (ASOs): These synthetic nucleic acid sequences are designed to be complementary to the this compound repeat region of the DMPK mRNA. Upon binding, ASOs can mediate the degradation of the toxic RNA through RNase H activity or sterically block the binding of proteins like MBNL1, preventing their sequestration.[1] Chemical modifications to the ASO backbone and conjugation with cell-penetrating peptides or antibodies are employed to enhance their stability, binding affinity, and delivery to target tissues, particularly muscle.[2][3]
CRISPR-Cas9 Gene Editing: This revolutionary technology offers the potential for a permanent correction by directly targeting the expanded CTG repeat in the genomic DNA. By utilizing a guided Cas9 nuclease, the expanded repeat sequence can be excised, thereby eliminating the source of the toxic RNA.[4][5]
Quantitative Preclinical Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies of this compound targeting compounds.
Table 1: In Vitro Efficacy of this compound Targeting Compounds
| Compound Class | Specific Compound/Study | Cell Model | Key Efficacy Readouts | Quantitative Results | Citation(s) |
| Small Molecule | Arrakis Therapeutics' rSMs | DM1 Patient-Derived Myocytes | Splicing Correction, MBNL1 Displacement | Dose-dependent splicing recovery and MBNL1 displacement | [6][7][8][9] |
| Cugamycin | DM1 Patient-Derived Myotubes | DMPK RNA Cleavage, Foci Reduction, Splicing Rescue | 40% DMPK RNA cleavage efficiency; EC25 in high nanomolar range; Reduced nuclear foci and rescued splicing defects | [10][11] | |
| Antisense Oligo. | ISIS 486178 | Human HepG2 cells, DM1 patient myoblasts | DMPK RNA Reduction | IC50 = 0.7 µM (HepG2), 0.5 µM (DM1 myoblasts) | [12] |
| PGN-EDODM1 | DM1 Patient-Derived Myotubes (2600 CTG repeats) | Foci Reduction, MBNL1 Liberation, Splicing Correction | Dose-dependent reduction in foci, MBNL1 liberation, and splicing correction | [13][14][15][16] | |
| CRISPR-Cas9 | AAV-CRISPR/SaCas9 | DM1 Patient-Derived Muscle Cells (2600 CTG repeats) | CTG Repeat Deletion, Foci Disappearance, Splicing Correction | Targeted DNA deletion, disappearance of ribonucleoprotein foci, and correction of splicing abnormalities | [17] |
| Inducible CRISPR/Cas9 | DM1 Patient-Derived Cells | CTG Repeat Deletion and Inversion | Deletion efficiency of ~1-3%; Inversion frequency of 0.6-3.5% | [4] |
Table 2: In Vivo Efficacy of this compound Targeting Compounds in Murine Models
| Compound Class | Specific Compound/Study | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Quantitative Results | Citation(s) |
| Small Molecule | Arrakis Therapeutics' rSMs | HSA-LR | Oral administration | Splicing Correction, Myotonia Reversal | Dose-dependent splicing recovery and reversal of myotonia | [4][6][18][19][20] |
| Cugamycin | HSA-LR | 10 mg/kg ip every other day (short-term) | DMPK RNA Reduction, Splicing Reversal, Myotonia Reduction | 40% reduction in toxic DMPK RNA in hindlimb muscles; 50% reduction in myotonic discharges | [2][10][21] | |
| Antisense Oligo. | ISIS 486178 | DMSXL | 12.5, 25, and 50 mg/kg s.c. twice a week for 6 weeks | DMPK RNA Reduction, Foci Reduction, Improved Muscle Strength | Up to 70% DMPK RNA reduction in skeletal muscle and ~50% in cardiac muscle; 70% reduction in this compound-RNA foci in skeletal muscle; Improved body weight and muscle strength | [12][22][23][24][25][26] |
| PGN-EDODM1 | HSA-LR | Single 30 mg/kg dose | Myotonia Reversal, Splicing Correction | 76% reversal of myotonia; 68% correction of missplicing | [27][28] | |
| PGN-EDODM1 | HSA-LR | 4 doses of 30 mg/kg | Myotonia Reversal, Splicing Correction | 99% reversal of myotonia; 99% correction of missplicing | [27][28] | |
| CRISPR-Cas9 | AAV-CRISPR/SaCas9 | DMSXL | Single intramuscular injection | CTG Repeat Deletion, Foci Reduction | Decreased number of pathological RNA foci in myonuclei | [17][29][30] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
DM1 Pathogenesis and Therapeutic Intervention Points
Caption: Pathogenesis of DM1 and points of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation of this compound-Targeting Compounds
Caption: General workflow for preclinical assessment of this compound-targeting therapies.
Detailed Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for this compound RNA Foci
This protocol is adapted from methodologies used in multiple preclinical studies to visualize and quantify this compound repeat RNA foci in cultured cells.[19][31]
-
Cell Culture and Fixation: DM1 patient-derived myoblasts or myotubes are cultured on glass coverslips. Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.
-
Hybridization: A hybridization solution containing a fluorescently labeled probe (e.g., Cy3-labeled (CAG)5 PNA probe) is added to the coverslips. The coverslips are incubated in a humidified chamber at 37°C for 2-4 hours.
-
Washing: Coverslips are washed with a series of salt solutions of decreasing concentration to remove unbound probe.
-
Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci are quantified using image analysis software.
RT-qPCR for Alternative Splicing Analysis
This protocol outlines the general steps for assessing the correction of alternative splicing of key mis-spliced transcripts in DM1, such as CLCN1 and MBNL1.[32][33]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells or tissues using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
Primer Design: Primers are designed to flank the alternatively spliced exon of interest. This allows for the amplification of both the inclusion and exclusion isoforms of the transcript.
-
Quantitative PCR (qPCR): qPCR is performed using a SYBR Green or probe-based detection method. The relative abundance of the inclusion and exclusion isoforms is determined by analyzing the amplification curves and/or melt curves.
-
Data Analysis: The percentage of splicing inclusion (PSI) is calculated for each transcript. A shift in the PSI towards the normal adult pattern in treated samples indicates a correction of the splicing defect.
In Vivo Administration of Antisense Oligonucleotides
The following is a general protocol for the systemic delivery of ASOs to mouse models of DM1.[12][34][35]
-
ASO Formulation: The ASO is typically dissolved in sterile saline or PBS. For some studies, ASOs may be conjugated to cell-penetrating peptides or encapsulated in lipid nanoparticles to enhance delivery.[36]
-
Animal Model: The HSA-LR or DMSXL mouse models are commonly used.[36][37]
-
Administration: The ASO solution is administered via subcutaneous (s.c.) or intravenous (i.v.) injection. The dosing frequency and duration vary depending on the specific ASO and study design but often involve multiple injections per week for several weeks.
-
Monitoring: Animals are monitored for any signs of toxicity, and body weight is recorded regularly.
-
Endpoint Analysis: At the end of the treatment period, functional assessments such as electromyography (EMG) for myotonia and grip strength tests are performed. Tissues (e.g., quadriceps, heart) are then harvested for molecular analysis, including quantification of DMPK mRNA levels, analysis of splicing correction, and assessment of RNA foci.
Electromyography (EMG) for Myotonia Measurement in HSA-LR Mice
This protocol describes a method for quantifying myotonia in the HSA-LR mouse model.[15]
-
Anesthesia: The mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Electrode Placement: Needle electrodes are inserted into the gastrocnemius muscle of the hindlimb.
-
Stimulation and Recording: The muscle is stimulated with a train of electrical pulses to induce a contraction. The resulting electrical activity of the muscle is recorded.
-
Data Analysis: The presence and duration of myotonic discharges (repetitive action potentials that persist after the cessation of the stimulus) are quantified. A reduction in the frequency and duration of myotonic discharges in treated mice compared to controls indicates a reversal of the myotonic phenotype.
Conclusion and Future Directions
The preclinical data for this compound targeting compounds in DM1 are highly encouraging, demonstrating the potential of small molecules, ASOs, and CRISPR-Cas9 to address the root cause of the disease. These studies have shown significant improvements in key molecular and functional endpoints in both cellular and animal models. The ongoing development of these therapeutic modalities, with a focus on optimizing delivery, efficacy, and long-term safety, holds great promise for the DM1 patient community. Future preclinical research will likely focus on head-to-head comparisons of different therapeutic platforms, the development of more comprehensive and translatable biomarker panels, and the evaluation of combination therapies to target different aspects of DM1 pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DMPK gene modulators and how do they work? [synapse.patsnap.com]
- 3. Genetics | Myotonic Dystrophy Foundation [myotonic.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Arrakis reports preclinical progress of rSM program to treat DM1 | BioWorld [bioworld.com]
- 11. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
- 12. A small molecule that binds an RNA repeat expansion stimulates its decay via the exosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. neurology.org [neurology.org]
- 15. pepgen.com [pepgen.com]
- 16. mdaconference.org [mdaconference.org]
- 17. Genome Editing of Expanded CTG Repeats within the Human DMPK Gene Reduces Nuclear RNA Foci in the Muscle of DM1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of large-scale adeno-associated virus (AAV) production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arrakistx.com [arrakistx.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DMPK gene: MedlinePlus Genetics [medlineplus.gov]
- 23. In Vivo Evaluation of CTG Repeat-Affected Muscle Pathology in a Myotonic Dystrophy Model Mouse Using Electromyography and Fluorescence In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification and characterization of modified antisense oligonucleotides targeting DMPK in mice and nonhuman primates for the treatment of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A Simple, Two-Step, Small-Scale Purification of Recombinant Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Correction of Clcn1 alternative splicing reverses muscle fiber type transition in mice with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genome Editing of Expanded CTG Repeats within the Human DMPK Gene Reduces Nuclear RNA Foci in the Muscle of DM1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Precise small molecule recognition of a toxic this compound RNA repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. arrakistx.com [arrakistx.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. A low absolute number of expanded transcripts is involved in myotonic dystrophy type 1 manifestation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biorxiv.org [biorxiv.org]
- 37. Electromyography as a Method for Distinguishing Dystonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Central Role of CUG Repeat RNA in Myotonic Dystrophy Type 1
An In-depth Technical Guide to the Structural Analysis of CUG Repeat RNA
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy Type 1 (DM1), the most prevalent form of adult-onset muscular dystrophy, is a multi-systemic genetic disorder characterized by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed into messenger RNA (mRNA), this results in an expanded this compound repeat tract (CUGexp). These CUGexp transcripts are not efficiently translated but instead accumulate in nuclear foci.[3][4] The core pathology of DM1 stems from a "toxic RNA gain-of-function" mechanism, whereby the structured CUGexp RNA sequesters essential cellular proteins, leading to widespread dysregulation of RNA processing.[1][5][6]
The primary protein family sequestered is the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1.[3][7] The functional depletion of MBNL1 disrupts the alternative splicing of numerous pre-mRNAs, leading to the re-expression of embryonic splice isoforms in adult tissues, which underlies many of the clinical manifestations of DM1, including myotonia, muscle weakness, and cardiac arrhythmias.[3][5] Understanding the specific structural features of the this compound repeat RNA is therefore paramount for developing targeted therapeutic interventions. This guide provides a detailed overview of the structure of CUGexp RNA, the mechanisms of its toxicity, and the key experimental protocols used for its analysis.
Structural Features of this compound Repeat RNA
Expanded this compound repeats fold into a stable, hairpin-like secondary structure.[8][9] High-resolution structural studies, including X-ray crystallography and NMR spectroscopy, on synthetic RNA oligonucleotides have revealed the detailed architecture of this toxic RNA.
-
Overall Conformation: The this compound repeats form a double-stranded, antiparallel helix that adopts a canonical A-form geometry, which is typical for double-stranded RNA.[1][10][11] Electron microscopy of long this compound repeats has confirmed this rod-like, A-form structure.[1]
-
U-U Mismatches: The defining feature of the this compound helix is the periodic array of 1x1 uridine-uridine (U-U) internal loops (or mismatches) flanked by Watson-Crick guanine-cytosine (G-C) pairs.[1][2] These U-U pairs are dynamic and can adopt various conformations, including a 'stretched U–U wobble' with a single hydrogen bond or two-hydrogen bond states.[2][8][10] This dynamic nature creates a unique, flexible structure that is critical for protein recognition.[8]
-
Helical Geometry: The presence of U-U mismatches introduces minor distortions but does not disrupt the overall A-form helix. The minor groove of the this compound helix displays a distinct repeating pattern of electrostatic potential, which is thought to be a key feature for specific protein recognition.[1]
Quantitative Structural Parameters
The following table summarizes key helical and thermodynamic parameters determined for this compound repeat RNA through various biophysical methods.
| Parameter | Value | Method | Reference |
| Helical Structure | |||
| Helix Type | A-form | X-ray Crystallography, CD | [1][12] |
| Helical Rise | 2.6 Å | X-ray Crystallography | [1] |
| Helical Twist | 33.7° | X-ray Crystallography | [1] |
| Base Pairs per Turn | 10.6 | X-ray Crystallography | [1] |
| Base Pair Inclination | 17° | X-ray Crystallography | [1] |
| Thermodynamics & Binding | |||
| MBNL1-(this compound)₄ Kd | 3.1 ± 0.1 nM | Single-Molecule TIRFM | [7] |
| MBNL1-CUG₉₀ Apparent Kd | ~230 nM | Electrophoretic Mobility Shift Assay | [13] |
| (this compound)₄ Melting Temp (Tm) | 60.6 ± 0.6 °C | UV Thermal Melt | [7] |
Pathogenic Mechanism: MBNL1 Sequestration and RNA Toxicity
The toxic gain-of-function of CUGexp RNA is a central pathogenic event in DM1. The process involves the physical trapping of MBNL proteins, leading to a cascade of downstream effects on cellular RNA processing.
-
Transcription and Hairpin Formation: The expanded CTG repeat in the DMPK gene is transcribed into CUGexp RNA.[2]
-
MBNL1 Recognition and Binding: MBNL1, a key regulator of alternative splicing in muscle and heart tissues, directly binds to the double-stranded CUGexp hairpins.[10][13] This interaction is highly specific and involves MBNL1's zinc finger domains recognizing the G-C pairs and the unique structure conferred by the U-U mismatches.[13]
-
Sequestration and Nuclear Foci Formation: The high number of binding sites on the long CUGexp RNA leads to the sequestration of a significant portion of the cell's free MBNL1 protein into insoluble nuclear aggregates known as foci.[3][6]
-
Loss of MBNL1 Function: This sequestration depletes the available pool of functional MBNL1, preventing it from regulating its normal pre-mRNA targets.[5][14] Recent evidence also suggests that this compound repeat RNA can induce the polyubiquitin-independent proteasomal degradation of MBNL1, further contributing to its functional decline.[15]
-
Aberrant Splicing: The loss of MBNL1 activity causes a reversion of splicing patterns for dozens of transcripts to an embryonic state.[3][6] A prime example is the mis-splicing of the muscle-specific chloride channel 1 (CLCN1) pre-mRNA, which leads to reduced channel protein levels and causes the characteristic myotonia in DM1 patients.[5]
-
Other Toxic Effects: Beyond MBNL1 sequestration, CUGexp RNA can induce cellular stress and inhibit translation through the PKR-eIF2α pathway.[16] It can also lead to the upregulation of another RNA-binding protein, this compound-BP1, which further contributes to splicing dysregulation.[6][10]
Visualization of the MBNL1 Sequestration Pathway
Key Experimental Protocols for this compound RNA Analysis
A variety of biophysical and cell-based techniques are employed to investigate the structure of this compound repeat RNA and its interactions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique used to confirm the overall secondary structure of nucleic acids in solution.[17] For this compound repeats, it is used to verify the formation of an A-form helix.[12]
Methodology:
-
Sample Preparation: Dissolve lyophilized RNA oligonucleotides (e.g., r(this compound)₁₀) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 2-5 µM. Anneal the RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper hairpin formation.
-
Data Acquisition:
-
Transfer the RNA solution to a 1 cm path-length quartz cuvette.
-
Place the cuvette in a CD spectrophotometer equipped with a Peltier temperature controller.
-
Record CD spectra from 320 nm to 200 nm at a controlled temperature (e.g., 25°C).
-
Typical scan parameters include a 1 nm bandwidth, 0.5 s response time, and a scan speed of 100 nm/min. Average 3-5 scans for improved signal-to-noise.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis: An A-form RNA helix is characterized by a positive peak near 260-270 nm, a negative peak near 210 nm, and a crossover near 240 nm.[12] The magnitude of the 270 nm peak can be monitored as a function of temperature to generate a thermal melting curve and determine the Tm.
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a highly specific and robust method for visualizing the intracellular localization of nucleic acids.[18] It is the gold standard for detecting the nuclear foci of CUGexp RNA in patient-derived cells and animal models. The uncharged peptide backbone of Peptide Nucleic Acid (PNA) probes allows for tight and specific binding to the target RNA with low background.[18][19]
Detailed Protocol:
-
Materials:
-
Cells grown on glass coverslips (e.g., DM1 patient fibroblasts).
-
Fluorescently labeled PNA probe (e.g., Cy3-(CAG)₅).
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.5% Triton X-100 in PBS.
-
Hybridization buffer: 50% formamide, 10% dextran sulfate, 2x SSC, 10 mM vanadyl ribonucleoside complex.
-
Wash buffer: 50% formamide, 2x SSC.
-
Mounting medium with DAPI.
-
-
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Hybridization:
-
Wash cells with PBS.
-
Pre-warm the slide at 85°C for 5 minutes.[19]
-
Prepare the PNA probe by diluting it in hybridization buffer to a final concentration of 200-500 nM. Heat the probe mix at 85°C for 5 minutes.[19]
-
Apply the hybridization mix to the coverslip, seal with a larger coverslip, and incubate in a humidified chamber at 37-42°C for 1-2 hours in the dark.
-
-
Washing:
-
Carefully remove the coverslip and wash the slide twice in pre-warmed wash buffer at 55-60°C for 10 minutes each.[19]
-
Wash once with PBS at room temperature.
-
-
Mounting and Imaging:
-
Counterstain the nuclei by incubating with DAPI in PBS for 5 minutes.
-
Wash briefly with water and mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Visualize using a fluorescence microscope. CUGexp RNA foci will appear as distinct puncta within the DAPI-stained nucleus.
-
-
Experimental Workflow for PNA-FISH
Therapeutic Strategies Targeting this compound RNA Structure
The unique structure of CUGexp RNA makes it a compelling drug target. Therapeutic strategies aim to either prevent MBNL1 binding or eliminate the toxic RNA transcript altogether.
-
Small Molecule Inhibitors: A major focus of drug development is the design of small molecules that bind directly to the this compound repeat structure.[20][21] These molecules can be designed to:
-
Displace MBNL1: By binding to the U-U mismatches or GC tracts, small molecules can sterically hinder or allosterically inhibit the binding of MBNL1, freeing it to perform its normal functions.[20]
-
Degrade the Toxic RNA: Chimeric molecules, such as Cugamycin, have been developed by conjugating an RNA-binding molecule to an RNA-cleaving moiety like bleomycin A5.[22] This approach specifically targets and degrades the CUGexp transcript.
-
-
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid strands designed to be complementary to the this compound repeat sequence. Upon binding, they can trigger the degradation of the target CUGexp RNA by cellular enzymes like RNase H.[3][4] This has been shown to reduce nuclear foci, correct splicing defects, and rescue disease phenotypes in mouse models.[3][4]
Logical Framework of Therapeutic Intervention
References
- 1. pnas.org [pnas.org]
- 2. Structure and Dynamics of RNA Repeat Expansions That Cause Huntington’s Disease and Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RNA interference targeting this compound repeats in a mouse model of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional and post-transcriptional impact of toxic RNA in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA toxicity in myotonic muscular dystrophy induces NKX2-5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Computational Investigation of RNA this compound Repeats Responsible for Myotonic Dystrophy 1 - Journal of Chemical Theory and Computation - Figshare [acs.figshare.com]
- 10. Structural insights into this compound repeats containing the ‘stretched U–U wobble’: implications for myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural basis of myotonic dystrophy from the crystal structure of this compound repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting this compound RNA Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound repeat RNA-dependent proteasomal degradation of MBNL1 in a cellular model of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]
- 18. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 19. pnabio.com [pnabio.com]
- 20. mdpi.com [mdpi.com]
- 21. Dynamic docking of small molecules targeting RNA this compound repeats causing myotonic dystrophy type 1. [escholarship.org]
- 22. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
For Researchers, Scientists, and Drug Development Professionals
Expanded CUG trinucleotide repeats in RNA are the pathogenic basis of Myotonic Dystrophy Type 1 (DM1), a multisystemic disorder characterized by a "gain-of-function" RNA toxicity mechanism. In cellular models, the expression of these expanded this compound repeats initiates a cascade of molecular events that disrupt cellular homeostasis. This technical guide provides an in-depth overview of the core cellular pathways affected by toxic this compound repeat RNA, complete with quantitative data from cellular models, detailed experimental protocols for key assays, and visualizations of the described signaling pathways and workflows.
Core Pathogenic Mechanism: Sequestration of MBNL1 and Upregulation of CELF1
The central tenet of DM1 pathology is the formation of stable hairpin structures by expanded this compound repeat RNA, which accumulate in the nucleus as distinct ribonuclear foci.[1][2] These foci act as a sink for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[3][4]
MBNL1 Sequestration: MBNL1 proteins are sequestered into these this compound RNA foci, leading to a loss of their normal function in regulating alternative splicing.[3][4] This sequestration is a key pathogenic event, as the functional depletion of MBNL1 is a primary driver of the widespread splicing defects observed in DM1.[5][6]
CELF1 Upregulation: Concurrently, another RNA-binding protein, this compound-BP and ETR-3 like factor 1 (CELF1), becomes upregulated.[5][7] The increased levels of CELF1 are a result of hyperphosphorylation and stabilization mediated by the Protein Kinase C (PKC) signaling pathway.[5][8] CELF1 and MBNL1 often act antagonistically to regulate the alternative splicing of numerous pre-mRNAs.[5][8] The combined effect of MBNL1 loss-of-function and CELF1 gain-of-function leads to a reversion of splicing patterns to those characteristic of the fetal stage, a phenomenon termed "spliceopathy".[5]
Visualization of the Core Pathogenic Mechanism
Caption: Core pathogenic mechanism of this compound repeat expansion in DM1.
Cellular Stress and Translational Inhibition
The presence of double-stranded this compound repeat RNA can trigger a cellular stress response mediated by the double-stranded RNA-dependent protein kinase (PKR).[1][9]
PKR-eIF2α Pathway: PKR is activated upon binding to the this compound hairpins, leading to its autophosphorylation.[8][9] Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][9] Phosphorylated eIF2α is inactive and leads to a global inhibition of protein translation.[1][9] This translational repression may contribute to the muscle wasting seen in DM1.[1][9] Furthermore, this stress response can lead to the formation of stress granules, which are cytoplasmic aggregates that can trap mRNAs, further inhibiting their translation.[1][9]
Visualization of the Cellular Stress Pathway
Caption: this compound repeat-induced cellular stress and translational inhibition.
Induction of Premature Senescence
Recent studies have shown that the expression of expanded this compound repeat RNA can induce a state of premature cellular senescence in various cellular models.[10][11] This is characterized by cell cycle arrest and the expression of senescence-associated markers.
Upregulation of p21 and p16: A key feature of this premature senescence is the significant upregulation of the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p16 (CDKN2A).[10][11] The p53-p21 pathway is often activated in response to DNA damage, which can be a consequence of the cellular stress induced by the toxic RNA.[10] The upregulation of p16 is associated with the maintenance of the senescent state.[10] This premature senescence may contribute to the accelerated aging phenotype observed in some DM1 patients.[10][11]
Quantitative Data on Senescence Marker Expression
| Cellular Model | This compound Repeat Length | Marker | Fold Change (this compound+ vs. This compound-) | Reference |
| Human Lung Fibroblasts (TIG-3) | 800 | p21 (mRNA) | ~2.5-fold increase | [1] |
| Human Lung Fibroblasts (TIG-3) | 800 | p16 (mRNA) | ~2-fold increase | [1] |
| Human Lung Fibroblasts (TIG-3) | 800 | p21 (protein) | Significantly increased | [1] |
| Human Lung Fibroblasts (TIG-3) | 800 | p16 (protein) | Significantly increased | [1] |
Visualization of the Premature Senescence Pathway
Caption: this compound repeat-induced premature cellular senescence pathway.
Quantitative Data on MBNL1 Sequestration and its Reversal
Several studies have quantified the sequestration of MBNL1 by this compound repeat RNA and the effects of therapeutic interventions aimed at disrupting this interaction.
| Cellular Model | Treatment | Effect on MBNL1-CUG Foci Colocalization | Reference |
| DM1 Primary Muscle Cells | Daunorubicin (3-10 µM) | 20-30% reduction | [12] |
| RNA Construct | Ligand | IC50 | Ki | Reference |
| (this compound)4 | Ligand 1 | 52 ± 20 µM | 6 ± 2 µM | [13] |
| (this compound)12 | Ligand 1 | 46 ± 7 µM | 7 ± 1 µM | [13] |
Detailed Experimental Protocols
RNA Fluorescence In Situ Hybridization (RNA-FISH) for this compound Repeat Foci
This protocol is adapted from established methods for detecting this compound repeat RNA foci in cultured cells.[3]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Hybridization buffer: 50% formamide, 2x SSC, 10% dextran sulfate
-
Fluorescently labeled (CAG)n probe (e.g., Cy3- or FITC-labeled (CAG)10)
-
Wash buffer 1: 50% formamide, 2x SSC
-
Wash buffer 2: 1x SSC
-
DAPI solution
-
Mounting medium
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Pre-hybridize cells with hybridization buffer for 1 hour at 37°C.
-
Dilute the fluorescently labeled probe in hybridization buffer (e.g., 1-5 ng/µL). Denature the probe at 80°C for 5 minutes and then place on ice.
-
Add the probe mixture to the coverslips and incubate overnight at 37°C in a humidified chamber.
-
Wash the coverslips twice with wash buffer 1 for 30 minutes each at 37°C.
-
Wash the coverslips twice with wash buffer 2 for 15 minutes each at room temperature.
-
Counterstain with DAPI solution for 5 minutes.
-
Wash briefly with PBS and mount the coverslips on slides with mounting medium.
-
Visualize using a fluorescence microscope.
Visualization of RNA-FISH Workflow
Caption: Workflow for RNA Fluorescence In Situ Hybridization (RNA-FISH).
Western Blotting for MBNL1 and CELF1
This is a general protocol for detecting MBNL1 and CELF1 protein levels in cell lysates.[14]
Materials:
-
Cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MBNL1, anti-CELF1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the cytochemical detection of SA-β-gal activity, a marker of senescent cells.[11][15]
Materials:
-
Cells grown in culture plates
-
PBS
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash cells once with PBS.
-
Fix cells with fixative solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light.
-
Check for the development of a blue color under a microscope.
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Cells can be stored in PBS at 4°C.
-
Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
This guide provides a foundational understanding of the key cellular pathways impacted by this compound repeat expansions. The provided data, protocols, and visualizations serve as a resource for researchers investigating the molecular mechanisms of DM1 and for professionals involved in the development of therapeutic strategies targeting this debilitating disease.
References
- 1. Expanded this compound Repeat RNA Induces Premature Senescence in Myotonic Dystrophy Model Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feilab.uchicago.edu [feilab.uchicago.edu]
- 3. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanded this compound repeats in DMPK transcripts adopt diverse hairpin conformations without influencing the structure of the flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of MBNL1 Protein Levels by Quantitative Dot Blot for the Evaluation of Antisense Oligonucleotides in Myotonic Dystrophy Myoblasts - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. telomer.com.tr [telomer.com.tr]
- 12. Daunorubicin reduces MBNL1 sequestration caused by this compound-repeat expansion and rescues cardiac dysfunctions in a Drosophila model of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. bio-rad.com [bio-rad.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
In Vivo Models for Studying CUG Repeat Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core in vivo models and experimental methodologies used to investigate the molecular pathogenesis of CUG trinucleotide repeat expansion, the genetic basis of Myotonic Dystrophy type 1 (DM1). This document is intended to serve as a practical resource for designing, executing, and interpreting preclinical studies aimed at developing novel therapeutics for this debilitating disease.
Introduction to this compound Repeat Toxicity
Myotonic Dystrophy type 1 is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG repeat in the 3'-untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1] When transcribed, the expanded this compound repeats form stable hairpin structures in the DMPK mRNA. These toxic RNA molecules accumulate in the nucleus as discrete foci, sequestering essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[2][3] This sequestration leads to a loss of MBNL1 function, resulting in widespread alternative splicing misregulation of numerous downstream transcripts.[4] A parallel pathogenic mechanism involves the upregulation of CELF1 (CUGBP Elav-like Family Member 1), which further contributes to the observed splicing abnormalities.[5] The culmination of these events is a complex, multi-systemic disease phenotype characterized by myotonia, progressive muscle wasting, cardiac conduction defects, and cataracts.[1]
Comparative Overview of In Vivo Models
A variety of animal models have been developed to recapitulate key molecular and phenotypic aspects of DM1. The choice of model often depends on the specific research question, balancing factors such as genetic fidelity, phenotypic severity, and experimental tractability.
Table 1: Murine Models of this compound Repeat Toxicity
| Model Name | Genetic Construct | This compound Repeat Length | Key Phenotypes | Reference(s) |
| HSALR | Human skeletal actin promoter driving an untranslated transcript with this compound repeats. | ~250 | Myotonia, muscle histopathology (central nuclei), mis-splicing of MBNL targets. | [6] |
| DMSXL | Human DMPK locus with a large CTG expansion. | >1000 | Severe myotonia, muscle wasting, cardiac conduction defects, multi-systemic features. | [7] |
| DM5 / DM20 / DM300 | Human DMPK genomic fragments with varying CTG repeat lengths. | 5, 20, 300 | Repeat instability, mild to moderate myotonia and mis-splicing in DM300. | [7] |
| TREDT960I | Tetracycline-inducible expression of human DMPK exons 11-15 with interrupted CTG repeats in muscle. | 960 | Inducible muscle wasting, RNA foci, mis-splicing. | [8] |
| EpA960 | Inducible and heart-specific expression of expanded this compound repeats. | 960 | Cardiac conduction defects, histological abnormalities. | [7] |
Table 2: Non-Mammalian Models of this compound Repeat Toxicity
| Model Organism | Genetic Construct | This compound Repeat Length | Key Phenotypes | Reference(s) |
| Drosophila melanogaster (Fruit Fly) | UAS-driven expression of non-coding this compound repeats (often with Gal4 drivers for tissue specificity). | 60, 240, 480 (interrupted) | Muscle degeneration, rough eye phenotype, RNA foci, mis-splicing, reduced viability. | [9][10][11] |
| Caenorhabditis elegans (Nematode) | Muscle-specific expression of transcripts containing this compound repeats. | 8, 123, 213 | Motility defects, age-dependent muscle structural abnormalities, RNA foci. | [12][13][14] |
| Danio rerio (Zebrafish) | Injection of in vitro transcribed mRNA with this compound repeats into embryos. | 91 | Morphological defects, early behavioral abnormalities, transcriptional changes, limited RNA foci. | [15] |
Core Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing this compound repeat toxicity in vivo.
Detection of Nuclear RNA Foci by Fluorescence In Situ Hybridization (FISH)
Objective: To visualize the hallmark nuclear accumulation of toxic this compound repeat-containing RNA.
Principle: A fluorescently labeled probe complementary to the this compound repeat sequence is hybridized to tissue sections, allowing for the microscopic detection of RNA foci.
Detailed Protocol (for mouse muscle cryosections):
-
Tissue Preparation:
-
Euthanize the mouse and dissect the muscle of interest (e.g., Tibialis Anterior, Gastrocnemius).
-
Immediately embed the fresh tissue in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut 8-10 µm thick sections and mount them on positively charged slides.
-
Store slides at -80°C.
-
-
Fixation and Permeabilization:
-
Hybridization:
-
Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
-
Dilute a fluorescently labeled (e.g., Cy3 or Alexa Fluor 555) (CAG)n probe (typically a 5-10 mer) in the hybridization buffer to a final concentration of 1-5 ng/µL.
-
Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Denature the sample by placing it on a heat block at 80°C for 5 minutes.
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C.[16]
-
-
Washing and Mounting:
-
Carefully remove the coverslip.
-
Wash the slides in 2x SSC with 50% formamide at 37°C for 30 minutes.
-
Wash twice in 2x SSC at 37°C for 15 minutes each.
-
Wash once in 1x SSC at room temperature for 15 minutes.
-
Briefly rinse with PBS.
-
Apply a mounting medium containing DAPI to counterstain the nuclei.
-
Coverslip and seal the edges with nail polish.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. RNA foci will appear as distinct puncta within the DAPI-stained nuclei.[18]
-
Analysis of Alternative Splicing by RT-PCR
Objective: To quantify the mis-splicing of MBNL1 target transcripts, a key molecular consequence of this compound toxicity.
Principle: Reverse transcription followed by polymerase chain reaction (RT-PCR) is used to amplify the region of a transcript containing a specific alternative exon. The ratio of splice isoforms (inclusion vs. exclusion) is then quantified by gel electrophoresis or more advanced methods like droplet digital PCR.
Detailed Protocol (for Clcn1 exon 7a and Atp2a1 exon 22 in mouse muscle):
-
RNA Extraction:
-
Homogenize ~20-30 mg of frozen muscle tissue in TRIzol reagent or a similar lysis buffer.
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of random hexamers and oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
Set up PCR reactions using a Taq polymerase, the synthesized cDNA as a template, and primers flanking the alternative exon of interest.
-
Primer Sequences (Mouse):
-
PCR Cycling Conditions (example):
-
Initial denaturation: 95°C for 3 minutes.
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 45 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Quantification:
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands corresponding to the exon inclusion and exclusion isoforms under UV light.
-
Quantify the intensity of each band using software like ImageJ.
-
Calculate the Percent Spliced In (PSI or Ψ) value as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.[21]
-
Assessment of Muscle Histopathology by Immunohistochemistry (IHC)
Objective: To evaluate common histological features of myopathy, such as centrally located nuclei and fiber size variability.
Principle: Specific antibodies are used to label cellular components (e.g., laminin to delineate muscle fibers) on tissue sections, followed by a detection system that allows for visualization.
Detailed Protocol (for H&E and Laminin/DAPI staining in mouse muscle):
-
Tissue Preparation:
-
Prepare frozen muscle sections on slides as described in the FISH protocol (Section 3.1.1).
-
-
Hematoxylin and Eosin (H&E) Staining (for general morphology and central nuclei):
-
Air dry the slides for 30 minutes.
-
Stain in Harris's hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia water.
-
Rinse in running tap water.
-
Stain in eosin Y for 1-3 minutes.
-
Dehydrate through graded alcohols (95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Analysis: Count the percentage of muscle fibers with one or more centrally located nuclei.
-
-
Immunofluorescence for Laminin and DAPI (for fiber size and central nuclei):
-
Fix sections in ice-cold acetone or 4% PFA for 10 minutes.
-
Wash 3 times in PBS.
-
Block for 1 hour at room temperature in a blocking buffer (e.g., 5% goat serum, 0.3% Triton X-100 in PBS).
-
Incubate with a primary antibody against Laminin (e.g., rabbit anti-Laminin, 1:500 dilution) overnight at 4°C in a humidified chamber.[22]
-
Wash 3 times for 10 minutes each in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash 3 times for 10 minutes each in PBS in the dark.
-
Mount with a mounting medium containing DAPI.
-
Analysis: Use imaging software (e.g., ImageJ with the Myotally plugin) to measure the cross-sectional area of individual muscle fibers outlined by the laminin staining.[22] The DAPI stain will highlight the centrally located nuclei.
-
Behavioral Assays for Neuromuscular Function
Objective: To functionally assess the impact of this compound repeat toxicity on motor performance and coordination.
Mouse: Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws (for forelimb strength) or all four paws.
-
Gently and steadily pull the mouse away from the grid horizontally until it releases its grip.
-
The meter records the peak force exerted in grams.
-
Perform 3-5 trials per mouse and average the results. Normalize the force to the mouse's body weight.
-
Drosophila: Negative Geotaxis (Climbing) Assay
-
Apparatus: A vertical glass or plastic vial with markings at set heights.
-
Procedure:
-
Place a cohort of flies (e.g., 10-20) into the vial without anesthesia.
-
Gently tap the vial on a soft surface to bring all flies to the bottom.
-
Start a timer and record the number of flies that climb past a designated height (e.g., 5 cm) within a specific time (e.g., 10-15 seconds).
-
Repeat the trial several times with a rest period in between.
-
Calculate a performance index based on the percentage of successful climbers or the average height reached.
-
C. elegans: Motility (Thrashing) Assay
-
Apparatus: A microscope slide with a drop of M9 buffer.
-
Procedure:
-
Transfer a single adult worm into the drop of M9 buffer.
-
Allow the worm to acclimate for 30-60 seconds.
-
Count the number of "thrashes" (a complete change in the direction of body bending at the mid-body) in a set time period (e.g., 30 or 60 seconds).
-
Repeat for a population of worms for each condition.
-
Zebrafish: Touch-Evoked Escape Response
-
Apparatus: A petri dish under a dissecting microscope with a high-speed camera.
-
Procedure:
-
Place a single zebrafish larva (e.g., 3-5 days post-fertilization) in the petri dish.
-
Gently touch the tail or head with a fine probe (e.g., an eyelash).
-
Record the resulting C-bend and escape swimming behavior with the high-speed camera.
-
Analyze the videos to quantify parameters such as response latency, turning angle, and maximum velocity.
-
Signaling Pathways and Experimental Workflows
Core Signaling Pathway in this compound Repeat Toxicity
The primary pathogenic mechanism of this compound repeat toxicity involves the disruption of RNA processing by MBNL1 sequestration and CELF1 upregulation.
Caption: Core signaling cascade in this compound repeat toxicity.
General Workflow for Preclinical Therapeutic Testing
The following workflow outlines the typical steps for evaluating a potential therapeutic agent in an in vivo model of this compound repeat toxicity.
Caption: General workflow for preclinical drug testing.
Conclusion
The diverse array of in vivo models for this compound repeat toxicity provides powerful tools to dissect disease mechanisms and evaluate therapeutic strategies. A rigorous and multi-faceted experimental approach, combining molecular, histological, and functional endpoints, is crucial for the successful translation of preclinical findings. This guide offers a foundational framework of standardized protocols and comparative data to aid researchers in this endeavor. As our understanding of DM1 pathogenesis continues to evolve, so too will the sophistication of these models and the assays used to probe them, paving the way for the development of effective treatments.
References
- 1. Myotonic dystrophy mouse models: towards rational therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequestration of MBNL1 in tissues of patients with myotonic dystrophy type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of variants in MBNL1 in patients with a myotonic dystrophy-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic regulation of mRNA expression and splicing by CELF and MBNL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. myotonic.org [myotonic.org]
- 8. myotonic.org [myotonic.org]
- 9. Genetic and Chemical Modifiers of a this compound Toxicity Model in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeat Length and RNA Expression Level Are Not Primary Determinants in this compound Expansion Toxicity in Drosophila Models | PLOS One [journals.plos.org]
- 12. Identification of genes in trinucleotide repeat RNA toxicity pathways in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myotonic.org [myotonic.org]
- 15. Transcriptional changes and developmental abnormalities in a zebrafish model of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.molecularinstruments.com [files.molecularinstruments.com]
- 17. Stellaris® RNA FISH Protocol for Frozen Tissue [protocols.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Correction of Clcn1 alternative splicing reverses muscle fiber type transition in mice with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. content-assets.jci.org [content-assets.jci.org]
- 22. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for Detecting CUG Repeat Expansions
Introduction
Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[1][2] In unaffected individuals, the number of CTG repeats is typically between 5 and 34.[1] Alleles with 35-49 repeats are considered premutations and may expand in subsequent generations.[1] A full mutation, associated with clinical manifestations of DM1, consists of 50 or more CTG repeats.[2] The length of this repeat expansion generally correlates with the severity and age of onset of the disease.[3] Accurate and reliable detection of these expansions is crucial for clinical diagnosis, genetic counseling, and advancing drug development efforts. This document provides detailed protocols for the molecular diagnosis of DM1, focusing on Triplet-Primed Polymerase Chain Reaction (TP-PCR) and Southern blotting techniques.
Diagnostic and Experimental Workflow
The diagnosis of DM1 involves a multi-step process that begins with sample collection and proceeds to molecular analysis. Conventional PCR is often used as an initial screening tool for alleles within the normal to mild expansion range. For samples that appear homozygous for a normal allele or where a large expansion is suspected, more advanced techniques are required. TP-PCR is a robust method for detecting the presence of large expansions that are often missed by conventional PCR.[4] Southern blotting serves as the gold standard for accurately sizing these large expansions.[5]
Comparison of Detection Methods
Several molecular techniques are available for the detection of this compound repeat expansions, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the analysis, such as the need for precise sizing versus high-throughput screening.
| Feature | Conventional PCR | Triplet-Primed PCR (TP-PCR) | Southern Blot |
| Primary Use | Sizing normal and small expansions | Detecting presence of large expansions | Sizing large expansions |
| Detection Range | Up to ~150 CTG repeats[1] | Detects expansions >150 repeats | Detects full range of large expansions |
| Sizing Capability | Precise for small alleles | Qualitative (shows a ladder pattern) | Precise for large alleles |
| Sensitivity | Low for large expansions | High, more sensitive than Southern Blot[6] | Gold standard for large alleles |
| Throughput | High | High | Low |
| Labor Intensity | Low | Moderate | High |
| Turnaround Time | Fast | Fast | Slow (days) |
| Key Advantage | Simple, fast, and cost-effective | Reduces need for Southern Blotting[4] | Accurate sizing of very large repeats |
| Key Limitation | Fails to amplify large expansions[4][7] | Does not provide precise repeat number[6] | Time-consuming, technically demanding |
Experimental Protocols
Protocol 1: Triplet-Primed PCR (TP-PCR) for DMPK Expansions
TP-PCR is designed to overcome the limitations of conventional PCR by detecting large expanded alleles.[4] The method uses a combination of a fluorescently labeled flanking primer, a reverse flanking primer, and a third primer that anneals to the CTG repeat itself, producing a characteristic ladder of products for expanded alleles.[8]
Materials and Reagents
-
Genomic DNA (100 ng)
-
Gene-specific forward primer (e.g., FAM-P1-Forward: 5’FAM-GGGGCTCGAAGGGTCCTTGT-3’)[8]
-
Gene-specific reverse primer (e.g., P2-Reverse: 5’-GTGCGTGGAGGATGGAACACG-3’)[8]
-
Repeat-specific primer (e.g., P4-(CAG)6-Reverse) which has a 3' end complementary to the repeat and a 5' tail with no homology to the human genome.[8]
-
A third primer (P3) that is identical to the 5' tail of the P4 primer.[8]
-
DNA Polymerase (high fidelity, suitable for GC-rich templates)
-
dNTP mix
-
PCR Buffer
-
Nuclease-free water
Protocol
-
Reaction Setup: Prepare a single-tube PCR master mix in a final volume of 25 µL.[8] The primer mix ratio should be optimized, for example, a ratio of FAM-P1-Forward : P4-(CAG)6-Reverse : P3 : P2-Reverse = 1.5 : 1 : 1.5 : 1.5.[8]
-
Add DNA: Add 100 ng of genomic DNA to the master mix.[8]
-
Thermocycling: Perform PCR with the following example conditions. Optimization may be required.
-
Initial Denaturation: 95°C for 5 minutes.
-
10 Cycles of:
-
97°C for 35 seconds
-
65°C for 35 seconds
-
68°C for 4 minutes
-
-
20 Cycles of:
-
97°C for 35 seconds
-
65°C for 35 seconds
-
68°C for 4 minutes, with a 20-second auto-extension per cycle.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Fragment Analysis: Analyze the FAM-labeled PCR products using capillary electrophoresis on a genetic analyzer.
Data Interpretation
-
Normal/Small Alleles: A single, discrete peak will be generated by the P1 and P2 primers, allowing for precise sizing.
-
Expanded Alleles: The combination of the P1 and P4 primers will generate a series of stutter peaks that form a characteristic ladder pattern, indicating the presence of a large expansion.[7]
Protocol 2: Southern Blot for Large DMPK Expansions
Southern blotting is the definitive method for sizing large repeat expansions.[5] It involves digesting genomic DNA with a restriction enzyme that flanks the CTG repeat, separating the fragments by size using agarose gel electrophoresis, transferring them to a membrane, and visualizing the specific fragment with a labeled DNA probe.[9][10]
Materials and Reagents
-
Genomic DNA (5-10 µg)
-
Restriction Enzyme (e.g., EcoRI or PstI) and corresponding buffer
-
Agarose
-
TBE or TAE buffer
-
Denaturation Solution (e.g., 1.5M NaCl, 0.5M NaOH)[11]
-
Neutralization Solution (e.g., 1M Tris pH 7.4, 1.5M NaCl)[11]
-
Nylon or Nitrocellulose membrane
-
20x SSC transfer buffer
-
Labeled DNA probe specific to the flanking region of the DMPK repeat
-
Hybridization buffer
-
Wash solutions (e.g., SSC, SDS)[11]
-
Detection reagents (chemiluminescent or radioactive)
Protocol
-
Restriction Digest: Digest 5-10 µg of high-quality genomic DNA with an appropriate restriction enzyme overnight to ensure complete digestion.[10][11]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.7-0.8% agarose gel run in 1x TBE buffer.[11] Run the gel long enough to achieve good separation of large fragments.
-
Gel Treatment:
-
Depurination (Optional for fragments >10 kb): Soak the gel in 0.2 M HCl for 10 minutes to facilitate the transfer of large DNA fragments.[9][11]
-
Denaturation: Rinse the gel with deionized water, then soak it in denaturation solution for 45 minutes with gentle agitation to separate the DNA strands.[11]
-
Neutralization: Rinse the gel and soak in neutralization solution for 30 minutes.[11]
-
-
Capillary Transfer (Blotting): Set up a capillary transfer stack to move the DNA from the gel to a nylon membrane using 10x or 20x SSC buffer. Allow the transfer to proceed overnight (12-18 hours).[9][10]
-
DNA Fixation: After transfer, rinse the membrane in 6x SSC. Fix the DNA to the membrane by baking at 80°C for 2 hours (nitrocellulose) or by UV cross-linking (nylon).[11]
-
Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize overnight with the labeled probe at an optimized temperature (e.g., 65°C).
-
Washes and Detection: Wash the membrane under stringent conditions (e.g., using low salt SSC solutions and SDS at high temperatures) to remove unbound probe.[11] Detect the probe signal using autoradiography or a chemiluminescent imager.
Data Interpretation
-
The size of the detected band(s) corresponds to the size of the DNA fragment containing the CTG repeat.
-
By subtracting the length of the flanking DNA regions from the total fragment size, the size of the CTG repeat expansion can be accurately calculated. Unaffected individuals will show a band in the normal range, while affected individuals will show a larger band corresponding to the expanded allele.
References
- 1. Simple Repeat-Primed PCR Analysis of the Myotonic Dystrophy Type 1 Gene in a Clinical Diagnostics Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Management of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best practice guidelines and recommendations on the molecular diagnosis of myotonic dystrophy types 1 and 2 - European Reference Network [ern-euro-nmd.eu]
- 4. Detection of large expansions in myotonic dystrophy type 1 using triplet primed PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myotonic Dystrophy Testing & Diagnosis | Myotonic Dystrophy Foundation [myotonic.org]
- 6. [PDF] Simple Repeat-Primed PCR Analysis of the Myotonic Dystrophy Type 1 Gene in a Clinical Diagnostics Environment | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of large expansions in myotonic dystrophy type 1 using triplet primed PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of DNA by Southern blotting [qiagen.com]
- 10. LMDp protocol: Southern blotting [dmd.nl]
- 11. Southern Blotting - National Diagnostics [nationaldiagnostics.com]
Measuring the In Vitro Activity of CUG Binding Protein 1 (CUGBP1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUG Binding Protein 1 (CUGBP1), also known as CELF1 (CUGBP, Elav-like family member 1), is a crucial RNA-binding protein involved in post-transcriptional gene regulation, including alternative splicing, mRNA translation, and mRNA stability. Dysregulation of CUGBP1 activity is implicated in various diseases, most notably Myotonic Dystrophy Type 1 (DM1). Therefore, accurate in vitro measurement of CUGBP1 activity is paramount for basic research and the development of therapeutic interventions. This document provides detailed protocols for key in vitro assays to quantify the RNA-binding activity and functional consequences of CUGBP1.
Overview of In Vitro Assays for CUGBP1 Activity
Several in vitro methods can be employed to measure the binding of CUGBP1 to its target RNA sequences and to assess its functional activity, such as its role in alternative splicing. The primary techniques covered in this guide are:
-
RNA Electrophoretic Mobility Shift Assay (REMSA): A qualitative and semi-quantitative method to detect RNA-protein interactions based on the altered migration of an RNA-protein complex in a non-denaturing gel.
-
Nitrocellulose Filter Binding Assay: A quantitative technique to measure the affinity of RNA-protein interactions by separating protein-bound RNA from free RNA using a nitrocellulose membrane.
-
Surface Plasmon Resonance (SPR): A label-free, real-time method to quantitatively determine the kinetics and affinity of RNA-protein interactions.
-
In Vitro Splicing Assay: A functional assay to measure the ability of CUGBP1 to regulate the alternative splicing of a target pre-mRNA, such as cardiac Troponin T (cTNT).
It is important to note that while CUGBP1 was initially identified by its binding to this compound repeats, subsequent studies have shown a stronger binding affinity for GU-rich sequences, particularly those containing UGU motifs.[1][2][3] Therefore, assays should ideally include these high-affinity sequences for robust results.
Quantitative Data Summary
The following tables summarize the binding affinities of CUGBP1 for various RNA sequences as determined by different in vitro assays.
Table 1: CUGBP1 Binding Affinities Determined by Surface Plasmon Resonance (SPR)
| RNA Sequence (Ligand) | Dissociation Constant (Kd) | Reference |
| (UG)15 | 0.25 ± 0.1 µM | [2] |
| (this compound)12 | 10.2 ± 0.6 µM | [2] |
| (UUG)10 | 3.6 ± 0.1 µM | [2] |
| GUUGUUUUGUUU (12-mer) | 0.65 ± 0.07 µM | [2] |
Table 2: CUGBP1 Binding Affinities Determined by Isothermal Titration Calorimetry (ITC)
| RNA Sequence (Ligand) | Dissociation Constant (Kd) | Reference |
| 5'-UGUNxUGUNyUGU (x=2, y=4) | ~100 nM | [4] |
Experimental Protocols
RNA Electrophoretic Mobility Shift Assay (REMSA)
This protocol is designed to detect the interaction between purified recombinant CUGBP1 and a radiolabeled GU-rich RNA probe.
Materials:
-
Purified recombinant human CUGBP1 protein
-
32P-labeled GU-rich RNA probe (e.g., 5'-UGUUGUUGUUGUUGU-3')
-
Unlabeled ("cold") competitor RNA probes (specific and non-specific)
-
10x REMSA Binding Buffer: 100 mM HEPES (pH 7.5), 500 mM KCl, 10 mM MgCl2, 1 mM DTT, 50% glycerol
-
Yeast tRNA (10 mg/mL)
-
Nuclease-free water
-
5% native polyacrylamide gel in 0.5x TBE buffer
-
0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA)
-
6x Loading Dye: 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% glycerol in water
-
Phosphor screen and imager
Procedure:
-
Prepare Binding Reactions: In a 1.5 mL microcentrifuge tube, assemble the following components on ice in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x REMSA Binding Buffer
-
1 µL of yeast tRNA (10 µg)
-
Varying amounts of purified CUGBP1 protein (e.g., 0, 50, 100, 200, 500 nM)
-
For competition assays, add 10- to 100-fold molar excess of unlabeled specific or non-specific competitor RNA.
-
1 µL of 32P-labeled RNA probe (~20,000-50,000 cpm)
-
-
Incubation: Gently mix the components and incubate at room temperature for 30 minutes.
-
Electrophoresis:
-
While the binding reactions are incubating, pre-run the 5% native polyacrylamide gel in 0.5x TBE buffer at 100V for 30 minutes at 4°C.
-
Add 4 µL of 6x Loading Dye to each binding reaction.
-
Load the samples onto the pre-run gel.
-
Run the gel at 150V at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Carefully remove the gel and wrap it in plastic wrap.
-
Expose the gel to a phosphor screen overnight.
-
Image the screen using a phosphor imager to visualize the free probe and the shifted RNA-protein complexes.
-
Nitrocellulose Filter Binding Assay
This quantitative assay measures the amount of radiolabeled RNA that is retained on a nitrocellulose filter due to its interaction with CUGBP1.
Materials:
-
Purified recombinant human CUGBP1 protein
-
32P-labeled GU-rich RNA probe
-
Nitrocellulose membrane (0.45 µm pore size)
-
Nylon membrane (optional, for capturing unbound RNA)
-
Dot-blot or slot-blot apparatus
-
Vacuum source
-
Binding Buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 0.5 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Membranes: Pre-soak the nitrocellulose and nylon membranes in Binding Buffer for at least 30 minutes.
-
Assemble Apparatus: Assemble the dot-blot apparatus with the nitrocellulose membrane on top of the nylon membrane (if used).
-
Prepare Binding Reactions:
-
In a series of tubes, prepare binding reactions as described for REMSA, but in a larger volume (e.g., 50 µL) and using the Filter Binding Assay Binding Buffer. Use a constant, low concentration of the 32P-labeled RNA probe and a range of CUGBP1 concentrations.
-
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtering and Washing:
-
Apply a gentle vacuum to the apparatus.
-
Load each binding reaction into a separate well of the apparatus.
-
Wash each well twice with 200 µL of ice-cold Wash Buffer.
-
-
Quantification:
-
Disassemble the apparatus and allow the membranes to air dry.
-
Excise the individual dots or slots from the nitrocellulose membrane and place them in separate scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound RNA (cpm) as a function of the CUGBP1 concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the association and dissociation of CUGBP1 and its target RNA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated RNA oligo with a GU-rich sequence
-
Purified recombinant human CUGBP1 protein
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation:
-
Equilibrate the streptavidin-coated sensor chip with Running Buffer.
-
Immobilize the biotinylated RNA oligo onto the sensor chip surface according to the manufacturer's instructions to achieve a desired response level (e.g., 100-200 Response Units).
-
Use one flow cell as a reference surface (no immobilized RNA or an irrelevant RNA).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the CUGBP1 protein in Running Buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the CUGBP1 solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, allow the buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound CUGBP1 from the RNA surface, preparing the chip for the next injection.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][5]
-
In Vitro Splicing Assay
This assay assesses the functional activity of CUGBP1 in regulating the alternative splicing of a model pre-mRNA, such as human cardiac Troponin T (cTNT).[6]
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed and 32P-labeled cTNT pre-mRNA minigene containing exon 5 and flanking introns.
-
Purified recombinant human CUGBP1 protein
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 6% with 8M urea)
-
TBE buffer
-
Formamide loading dye
-
Phosphor screen and imager
Procedure:
-
Prepare Splicing Reactions:
-
In a microcentrifuge tube, combine the following on ice:
-
HeLa nuclear extract
-
Splicing reaction buffer
-
32P-labeled cTNT pre-mRNA (~20,000 cpm)
-
Varying concentrations of purified CUGBP1 protein (or a control protein like BSA)
-
-
-
Incubation: Incubate the splicing reactions at 30°C for a specified time (e.g., 2 hours).
-
RNA Extraction:
-
Stop the reaction by adding Proteinase K and incubate at 37°C for 15 minutes.
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.
-
-
Analysis of Splicing Products:
-
Resuspend the RNA pellet in formamide loading dye, denature at 95°C for 5 minutes, and place on ice.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
-
Visualization and Quantification:
-
Image the screen to visualize the pre-mRNA, splicing intermediates, and the spliced mRNA products (with and without exon 5).
-
Quantify the intensity of the bands corresponding to the different spliced isoforms to determine the effect of CUGBP1 on the inclusion of exon 5. An increase in the isoform including exon 5 is expected with increasing CUGBP1 concentration.[1]
-
Visualizations
Caption: Workflow for RNA Electrophoretic Mobility Shift Assay (REMSA).
Caption: Workflow for Nitrocellulose Filter Binding Assay.
Caption: CUGBP1-mediated regulation of cTNT alternative splicing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of this compound-BP1 binding to RNA repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moran-foundation.org [moran-foundation.org]
- 4. Structural insights into the targeting of mRNA GU-rich elements by the three RRMs of CELF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of splicing regulated by a this compound-binding protein in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CUG Repeat Silencing using Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Type 1 (DM1) is a dominantly inherited neuromuscular disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3] The transcribed CUG repeat expansion in the DMPK mRNA forms a toxic hairpin structure that accumulates in the nucleus, leading to the sequestration of essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[2][4][5] This sequestration results in a loss of MBNL1 function, causing aberrant alternative splicing of numerous downstream transcripts and leading to the multisystemic symptoms of DM1, including myotonia, muscle weakness, and cardiac defects.[2][5]
Antisense oligonucleotides (ASOs) have emerged as a promising therapeutic strategy to combat this RNA gain-of-function toxicity.[1][4] These short, synthetic nucleic acid analogs are designed to bind to the toxic this compound-expanded RNA, leading to its degradation or preventing the sequestration of MBNL proteins. This document provides an overview of the application of ASOs for this compound repeat silencing, including the mechanisms of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.
Mechanisms of ASO-Mediated this compound Repeat Silencing
There are two primary mechanisms by which ASOs can silence toxic this compound repeat-containing RNA:
-
RNase H-Mediated Degradation: This is the most common and potent mechanism. "Gapmer" ASOs are designed with a central "gap" of DNA-like nucleotides, flanked by modified RNA "wings" (e.g., 2'-O-methoxyethyl (MOE), locked nucleic acid (LNA)).[4][6][7] When the ASO binds to the target this compound repeat RNA, the DNA/RNA hybrid duplex is recognized by the ubiquitously expressed nuclear enzyme RNase H, which then cleaves and degrades the target RNA.[4][8][9]
-
Steric Blockade: Sterically blocking ASOs are fully modified (e.g., phosphorodiamidate morpholino (PMO), 2'-O-methyl) to prevent RNase H activation.[4][10] These ASOs bind to the this compound repeats with high affinity, physically displacing the sequestered MBNL1 protein and preventing its interaction with the toxic RNA.[4][5][11] This restores MBNL1 function and corrects downstream splicing defects.
ASO Chemistries and Delivery
To enhance their therapeutic potential, ASOs are chemically modified to increase their stability against nucleases, improve their binding affinity to the target RNA, and reduce potential toxicity.[1][4] Common modifications include phosphorothioate (PS) backbone modifications, which confer nuclease resistance and are compatible with RNase H activity, and various 2' sugar modifications like 2'-O-Me, 2'-MOE, and LNA.[4]
A significant challenge for ASO therapy is efficient delivery to target tissues, particularly muscle and the central nervous system.[1][12] Strategies to overcome this include:
-
Conjugation: Attaching ASOs to cell-penetrating peptides (CPPs), fatty acids, or monoclonal antibodies (e.g., targeting the transferrin receptor) to enhance cellular uptake.[1][11]
-
Administration Route: Intrathecal injections are being explored to bypass the blood-brain barrier and deliver ASOs to the central nervous system.[1][12]
Quantitative Data on ASO Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of ASOs in silencing this compound repeats and correcting downstream pathological events.
Table 1: In Vitro Efficacy of ASOs
| ASO Type/Chemistry | Cell Model | Key Findings | Reference |
| 2'-MOE Gapmer | DM500 mouse myotubes | Up to 80% degradation of this compound-expanded transcripts. | [1] |
| LNA/2'-O-Methyl Chimeric ASO | Primary DM1 mouse myoblasts | Significant amelioration of misregulated alternative splicing of Mbnl1-dependent exons. | [13] |
| LNA-CAG14 Gapmer | Cells expressing DMPK with varying this compound repeats | Preferential degradation of transcripts with longer this compound repeats; no effect on transcripts with 12 this compound repeats. | [14] |
| IONIS 486178 ASO | Human iPSC-derived neural cells from a DM1 patient | Abolished this compound-expanded foci, enabled nuclear redistribution of MBNL1/2, and corrected aberrant splicing. | [12] |
Table 2: In Vivo Efficacy of ASOs in Animal Models
| ASO Type/Conjugation | Animal Model | Administration | Key Findings | Reference |
| Subcutaneous ASO | Transgenic mice | Subcutaneous injection for 4 weeks | Highly effective knockdown of this compound-expanded transcripts in muscle, reversal of RNA splicing derangements, and rescue of myotonia. | [8] |
| IONIS 486178 ASO | DMSXL mice | Intracerebroventricular injection | Decreased levels of mutant DMPK mRNAs by up to 70% in different brain regions and reversed behavioral abnormalities. | [12] |
| Pip6a-PMO-CAG | HSALR mice | Intravenous injection (12.5 mg/kg) | Complete splice correction of three test transcripts, reduced expanded repeat RNA and nuclear foci, and abolished myotonia. | [11] |
| PGN-EDODM1 (Peptide-conjugated ASO) | Preclinical DM1 mouse model | Multiple doses | 99% correction of both myotonia and mis-splicing. | [15] |
| LNA/2'-O-Methyl Chimeric ASO | DM1 mice | Subcutaneous injection (400 mg/kg/week) | High accumulation in skeletal muscles, diaphragm, and heart tissue, but insufficient to correct misregulated splicing of Serca1 exon 22 in skeletal muscles. | [13] |
| siRNA targeting this compound repeats | HSALR mice | Intramuscular injection and electroporation | ~70-80% downregulation of this compound-expanded transcripts. | [16] |
Table 3: Clinical Trial Data for ASOs in DM1 Patients
| ASO | Trial Phase | Patient Population | Key Findings | Reference |
| Baliforsen (ISIS 598769) | Phase 1/2a (NCT02312011) | Adults with DM1 | The primary outcome was safety; the drug was generally well-tolerated. Exploratory clinical endpoints did not show significant differences between treated and placebo groups. | [17][18] |
| PGN-EDODM1 | Phase 1 (FREEDOM-DM1) | DM1 patients | Currently ongoing; preliminary data expected. Received FDA Fast Track designation. | [15] |
| Dyne-101 (Antibody-conjugated ASO) | Clinical Trial (NCT05481879) | DM1 patients | Currently ongoing to evaluate safety and pharmacology. | [2] |
| AOC 1001 (Antibody-conjugated siRNA) | Preclinical (non-human primates) | N/A | A single 2 mg/kg dose reduced DMPK mRNAs by ~75% over 12 weeks in skeletal muscles. | [2] |
Signaling Pathways and Experimental Workflows
Caption: Pathogenesis of DM1 and mechanisms of ASO intervention.
Caption: General workflow for preclinical development of ASOs.
Experimental Protocols
Protocol 1: In Vitro ASO Delivery to Mammalian Cells
This protocol describes the delivery of "naked" ASOs to adherent mammalian cells in culture, a method known as gymnotic delivery. This approach avoids the potential toxicity associated with transfection reagents.
Materials:
-
Adherent mammalian cells (e.g., DM1 patient-derived myoblasts, HeLa cells)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Antisense oligonucleotide (ASO) stock solution (e.g., 100 µM in nuclease-free water)
-
Control ASO (scrambled or mismatch sequence)
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before ASO treatment, seed cells in a culture plate at a density that will result in 30-50% confluency at the time of treatment.[19]
-
ASO Preparation: On the day of treatment, thaw the ASO stock solution and the control ASO. Dilute the ASOs to the desired final concentration (e.g., 1-10 µM for gymnotic delivery) in fresh, pre-warmed complete cell culture medium.
-
ASO Treatment: Aspirate the old medium from the cells and gently add the ASO-containing medium.
-
Incubation: Return the cells to a humidified incubator at 37°C with 5% CO₂ for the desired treatment duration (typically 24-72 hours).[19]
-
Analysis: After incubation, harvest the cells for downstream analysis of target RNA knockdown, splicing correction, or protein expression.
Protocol 2: Analysis of this compound Repeat RNA Levels by qRT-PCR
This protocol is for quantifying the level of DMPK mRNA containing the this compound repeat expansion following ASO treatment.
Materials:
-
ASO-treated and control cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DMPK and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for DMPK or the housekeeping gene, and cDNA template. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for DMPK and the housekeeping gene in both ASO-treated and control samples. b. Calculate the relative expression of DMPK mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the control-treated sample.
Protocol 3: Analysis of RNA Foci by Fluorescence In Situ Hybridization (FISH)
This protocol is for visualizing the nuclear foci of this compound-expanded RNA in cells to assess the effect of ASO treatment.
Materials:
-
ASO-treated and control cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Fluorescently labeled probe complementary to the this compound repeat (e.g., (CAG)n-Cy3)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Hybridization: a. Wash the cells three times with PBS. b. Pre-warm the hybridization buffer to 37°C. c. Add the fluorescently labeled probe to the hybridization buffer at the desired concentration. d. Add the hybridization mix to the coverslips and incubate in a humidified chamber at 37°C for 2-4 hours or overnight.
-
Washing: Wash the coverslips three times with a post-hybridization wash buffer to remove the unbound probe.
-
Nuclear Staining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the RNA foci using a fluorescence microscope. The number and intensity of foci can be quantified using image analysis software. A reduction in the number and intensity of foci in ASO-treated cells indicates successful target engagement.[16][20]
Protocol 4: Analysis of Alternative Splicing by RT-PCR
This protocol is to assess the correction of MBNL1-dependent splicing defects following ASO treatment.
Materials:
-
cDNA from ASO-treated and control cells (from Protocol 2)
-
PCR master mix
-
Primers flanking a known MBNL1-regulated alternative exon (e.g., INSR exon 11, CLCN1 exon 7a)
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
PCR: a. Set up PCR reactions with PCR master mix, primers for the target splicing event, and cDNA template. b. Run the PCR using an appropriate cycling program.
-
Gel Electrophoresis: a. Run the PCR products on an agarose gel to separate the splice isoforms. b. Visualize the bands using a gel documentation system.
-
Data Analysis: a. Quantify the intensity of the bands corresponding to the inclusion and exclusion isoforms. b. Calculate the percent spliced in (PSI) for each sample: PSI = (Inclusion isoform intensity) / (Inclusion isoform intensity + Exclusion isoform intensity) * 100. c. A shift in the PSI towards the normal adult pattern in ASO-treated cells indicates correction of the splicing defect.
Conclusion
Antisense oligonucleotides represent a powerful and highly specific therapeutic approach for silencing toxic this compound repeat RNA in Myotonic Dystrophy Type 1. The choice of ASO chemistry and delivery strategy is critical for achieving optimal efficacy and safety. The protocols outlined in this document provide a framework for researchers to evaluate the potential of novel ASO-based therapies for DM1 and other microsatellite repeat expansion disorders. Continued innovation in ASO design and delivery holds great promise for the development of effective treatments for these debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Antisense Conjugates for the Treatment of Myotonic Dystrophy Type 1 [mdpi.com]
- 6. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotide treatment for myotonic dystrophy - Charles Thornton [grantome.com]
- 9. Structure-Specific Cleavage of an RNA Repeat Expansion with a Dimeric Small Molecule Is Advantageous over Sequence-Specific Recognition by an Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving Strategies Using Oligonucleotides for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 12. Antisense oligonucleotides as a potential treatment for brain deficits observed in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Evaluation of Chimeric LNA/2'-O-Methyl Steric Blockers for Myotonic Dystrophy Type 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cgtlive.com [cgtlive.com]
- 16. RNA interference targeting this compound repeats in a mouse model of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. worldmusclesociety.org [worldmusclesociety.org]
- 19. aumbiotech.com [aumbiotech.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Modeling CUG Repeat Expansions using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed CUG repeat expansion in the DMPK mRNA forms a toxic hairpin structure that sequesters RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to the formation of nuclear ribonuclear foci, resulting in downstream splicing mis-regulation of numerous genes, which underlies the multi-systemic symptoms of DM1.[1][2] The CRISPR-Cas9 system has emerged as a powerful tool to model and potentially correct this compound repeat expansions, offering researchers a precise method to study disease mechanisms and develop therapeutic strategies.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to model this compound repeat expansions in relevant cellular systems.
CRISPR-Cas9 Strategies for Modeling this compound Repeat Expansions
Several CRISPR-Cas9 strategies have been successfully employed to model and correct this compound repeat expansions in DM1 patient-derived cells. The primary approaches include:
-
Dual-Guide RNA Mediated Excision: This is the most common strategy and involves using two guide RNAs (gRNAs) to target the flanking regions of the CTG repeat expansion. The Cas9 nuclease then introduces double-strand breaks at both sites, leading to the excision of the repeat-containing segment.[3][5]
-
Insertion of a Premature Polyadenylation (polyA) Signal: This approach utilizes one or two gRNAs to insert a polyA signal upstream of the this compound expansion. This leads to premature transcription termination, preventing the inclusion of the toxic repeat in the final mRNA transcript.
-
Transcriptional Repression using dCas9: A catalytically inactive Cas9 (dCas9) can be targeted to the this compound repeat region to physically block transcription by RNA polymerase II, thereby reducing the levels of the toxic RNA.[6]
Data Presentation: Comparison of CRISPR-Cas9 Strategies
The following tables summarize quantitative data from various studies employing CRISPR-Cas9 to target this compound repeat expansions.
| Table 1: On-Target Editing Efficiency of Dual-Guide RNA Excision Strategy | ||||
| Cell Type | Delivery Method | Reported Efficiency | Method of Quantification | Reference |
| DM1 Patient-derived iPSCs | Ribonucleoprotein (RNP) Electroporation | Up to 90% correction | Clonal analysis, Southern Blot, SMRT sequencing | [5] |
| DM1 Patient-derived Myoblasts | Plasmid Transfection | Variable, with successful excision in selected clones | PCR and Southern Blot | [7] |
| DM1 hESC-derived Neural Stem Cells | Lentiviral Transduction | Efficient excision observed | Not specified | [8] |
| DM1 Patient-derived Fibroblasts | Not specified | Significant reduction in foci | Not specified | [7] |
| Table 2: Off-Target Analysis of CRISPR-Cas9 Editing at the DMPK Locus | |||
| Study Focus | Methodology | Key Findings | Reference |
| In vivo off-target analysis in mice | Whole-genome sequencing | No significant off-target mutations detected. | [7] |
| Off-target prediction | In silico analysis | Potential off-target sites identified, but experimental validation is crucial. | [9][10] |
| Unbiased off-target detection | Digenome-seq | Can reveal off-target sites not predicted by computational tools. | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments involved in generating and validating CRISPR-Cas9 models of this compound repeat expansions.
Protocol 1: Dual-Guide RNA Mediated Excision of this compound Repeats in iPSCs via RNP Electroporation
Materials:
-
DM1 patient-derived iPSCs
-
Alt-R® CRISPR-Cas9 System (IDT) including:
-
Custom synthesized crRNAs targeting sequences flanking the CTG repeat
-
tracrRNA
-
Alt-R® S.p. Cas9 Nuclease V3
-
-
Neon™ Transfection System (Thermo Fisher Scientific)
-
mTeSR™1 medium (STEMCELL Technologies)
-
ROCK inhibitor (Y-27632)
-
Accutase™
-
Nuclease-free water and tubes
Procedure:
-
gRNA Design and Preparation:
-
Design two crRNAs targeting unique sequences in the 5' and 3' flanking regions of the DMPK CTG repeat.
-
Resuspend crRNA and tracrRNA to a final concentration of 100 µM in nuclease-free duplex buffer.
-
To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.
-
-
RNP Complex Formation:
-
For each reaction, mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
iPSC Preparation for Electroporation:
-
Culture DM1 iPSCs in mTeSR™1 medium on a suitable matrix.
-
When cells reach 70-80% confluency, treat with Accutase™ to obtain a single-cell suspension.
-
Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Mix the cell suspension with the pre-formed RNP complexes.
-
Electroporate the cells using the Neon™ Transfection System with optimized parameters for iPSCs (e.g., 1100 V, 20 ms, 2 pulses).[11][12]
-
Immediately after electroporation, plate the cells in mTeSR™1 medium supplemented with ROCK inhibitor to enhance cell survival.
-
-
Post-Electroporation Culture and Clonal Isolation:
-
Culture the cells for 48-72 hours.
-
Isolate single-cell clones into 96-well plates for expansion and subsequent analysis.
-
Protocol 2: Southern Blot Analysis for Large CTG Repeat Expansions
Materials:
-
Genomic DNA isolated from edited and control cells
-
Restriction enzymes (e.g., EcoRI)
-
Agarose gel and electrophoresis apparatus
-
Nylon membrane
-
DIG-labeled probe specific for the CTG repeat
-
Hybridization buffer and washes
-
Chemiluminescent detection reagents
Procedure:
-
Genomic DNA Digestion:
-
Digest 10-15 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) that flanks the CTG repeat region but does not cut within it.[13]
-
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8% agarose gel. The electrophoresis run time will depend on the expected size of the fragments.[14]
-
-
Southern Transfer:
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a DIG-labeled (CTG)n probe overnight at an appropriate temperature.
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chemiluminescent substrate.
-
Expose the membrane to X-ray film or a digital imaging system.
-
Protocol 3: RNA Fluorescence In Situ Hybridization (FISH) for this compound Ribonuclear Foci
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization buffer
-
Fluorescently labeled probe complementary to the this compound repeat (e.g., (CAG)n-Cy3)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells on coverslips with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
-
Hybridization:
-
Washing and Counterstaining:
-
Wash the coverslips to remove the unbound probe.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on slides and visualize using a fluorescence microscope. This compound ribonuclear foci will appear as distinct puncta within the nucleus.
-
Protocol 4: RT-PCR for Analysis of Splicing Defects
Materials:
-
Total RNA isolated from edited and control cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking a known mis-spliced exon in a DM1-relevant gene (e.g., INSR, CLCN1)
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis apparatus
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from total RNA using a reverse transcriptase according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Analysis of Splicing Isoforms:
-
Separate the PCR products on an agarose gel.
-
The relative abundance of the different sized bands will indicate the ratio of exon inclusion to exclusion.[22]
-
Quantify the band intensities to determine the percentage of splicing inclusion (PSI).
-
Protocol 5: Immunofluorescence for MBNL1 Localization
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MBNL1
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in the RNA FISH protocol.
-
-
Immunostaining:
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. In uncorrected DM1 cells, MBNL1 will co-localize with the this compound ribonuclear foci.[25]
-
Visualization of Key Pathways and Workflows
Signaling Pathway of MBNL1 Sequestration in DM1
References
- 1. m.youtube.com [m.youtube.com]
- 2. CRISPR gene editing in pluripotent stem cells reveals the function of MBNL proteins during human in vitro myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas Applications in Myotonic Dystrophy: Expanding Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of CRISPR-Cas9-Mediated Genome Editing for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient CRISPR/Cas9-mediated editing of trinucleotide repeat expansion in myotonic dystrophy patient-derived iPS and myogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finding the Right CRISPR Targets for DM | Myotonic Dystrophy Foundation [myotonic.org]
- 7. worldmusclesociety.org [worldmusclesociety.org]
- 8. Molecular Therapies for Myotonic Dystrophy Type 1: From Small Drugs to Gene Editing [mdpi.com]
- 9. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Characterization of large CTG repeat expansions in myotonic dystrophy alleles using PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. LMDp protocol: Southern blotting [dmd.nl]
- 16. Southern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FISH Protocol for Myotonic Dystrophy Type 1 Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Security validation - VarSome [varsome.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studying the Effect of MBNL1 and MBNL2 Loss in Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Analysis of MBNL1 Antibodies: Characterization of Recognition Sites and Detection of RNA Foci Colocalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CUG Repeat Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic dystrophy type 1 (DM1) is a dominantly inherited neuromuscular disorder caused by the expansion of a CUG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] The transcribed this compound repeat RNA adopts a stable hairpin structure that sequesters essential cellular proteins, most notably the Muscleblind-like (MBNL1) splicing regulator.[1][2][3][4] The sequestration of MBNL1 leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multisystemic symptoms of DM1.[1][2][3] A promising therapeutic strategy for DM1 is the development of small molecules that can bind to the this compound repeat RNA and disrupt its interaction with MBNL1, thereby restoring normal splicing patterns.[3][4] This document provides detailed protocols for high-throughput screening (HTS) of this compound repeat inhibitors, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Pathophysiology of Myotonic Dystrophy Type 1
The central pathogenic mechanism in DM1 is a toxic gain-of-function of the expanded this compound repeat RNA. This RNA accumulates in the nucleus, forming distinct foci where it sequesters MBNL1. The loss of available MBNL1 protein disrupts the normal developmental switch in the alternative splicing of many pre-mRNAs, leading to the expression of fetal protein isoforms in adult tissues. This mis-splicing affects a variety of transcripts, including those for the chloride channel 1 (CLCN1), the insulin receptor (INSR), and the cardiac troponin T (TNNT2), contributing to myotonia, insulin resistance, and cardiac abnormalities, respectively.
Caption: Pathogenic mechanism of Myotonic Dystrophy Type 1 and the role of this compound inhibitors.
High-Throughput Screening Workflow
A typical HTS workflow for identifying this compound inhibitors involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and elucidate their mechanism of action.
Caption: General workflow for high-throughput screening of this compound inhibitors.
Experimental Protocols
In Vitro Transcription of this compound Repeat RNA
The preparation of high-quality this compound repeat RNA is a prerequisite for in vitro screening assays.
Materials:
-
DNA template with a T7 promoter followed by the desired number of CTG repeats.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (NTPs).
-
DNase I.
-
RNA purification kit.
Protocol:
-
Linearize the DNA template downstream of the CTG repeat sequence.
-
Set up the in vitro transcription reaction with the linearized template, T7 RNA polymerase, and NTPs. Incubate at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed this compound repeat RNA using an appropriate RNA purification kit.
-
Assess the quality and quantity of the RNA by gel electrophoresis and UV spectrophotometry.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the interaction between a fluorescently labeled this compound RNA probe and the MBNL1 protein.
Materials:
-
Fluorescently labeled this compound repeat RNA (e.g., 5'-FAM-(this compound)n).
-
Recombinant MBNL1 protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
Protocol:
-
Prepare a solution of fluorescently labeled this compound RNA and MBNL1 protein in the assay buffer. The optimal concentrations should be determined empirically to achieve a stable and significant polarization signal.
-
Dispense the this compound RNA/MBNL1 protein complex into the wells of the 384-well plate.
-
Add the test compounds from the small molecule library to the wells. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).
-
Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates that the compound has disrupted the this compound RNA-MBNL1 interaction.
Filter Binding Assay
This orthogonal assay confirms the inhibitory activity of hits from the primary screen by a different method.
Materials:
-
Radiolabeled this compound repeat RNA (e.g., 32P-labeled).
-
Recombinant MBNL1 protein.
-
Nitrocellulose and nylon membranes.
-
Dot-blot or slot-blot apparatus.
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT).
-
Wash buffer (same as binding buffer).
Protocol:
-
Incubate the radiolabeled this compound RNA with MBNL1 protein in the binding buffer in the presence of varying concentrations of the test compound.
-
Assemble the filter apparatus with a nitrocellulose membrane (binds protein and protein-RNA complexes) stacked on top of a nylon membrane (binds free RNA).
-
Apply the binding reactions to the wells of the apparatus under a gentle vacuum.
-
Wash the wells with cold wash buffer.
-
Disassemble the apparatus and dry the membranes.
-
Quantify the radioactivity on both membranes using a phosphorimager. A decrease in radioactivity on the nitrocellulose membrane and a corresponding increase on the nylon membrane indicates inhibition of the RNA-protein interaction.[5][6]
Cell-Based Splicing Reporter Assay
This assay evaluates the ability of the compounds to restore normal splicing in a cellular context.
Materials:
-
A cell line (e.g., HeLa or HEK293) stably or transiently expressing a splicing reporter minigene. The minigene typically contains an exon whose splicing is MBNL1-dependent and is flanked by this compound repeats. The reporter can be designed to produce different fluorescent proteins or luciferase signals depending on the splicing outcome.[7][8]
-
Cell culture reagents.
-
Test compounds.
-
Reagents for RNA extraction and RT-qPCR or a plate reader for fluorescent/luminescent readout.
Protocol:
-
Plate the cells expressing the splicing reporter in a 96- or 384-well plate.
-
Treat the cells with the test compounds at various concentrations.
-
Incubate for 24-48 hours.
-
Measure the reporter signal. For fluorescent or luminescent reporters, this can be done directly on a plate reader. For RT-qPCR based readouts, extract total RNA, perform reverse transcription, and quantify the levels of the different spliced isoforms.
-
An increase in the signal corresponding to the correctly spliced isoform indicates that the compound has restored MBNL1 function.
Data Presentation
Quantitative data from the screening and validation assays should be summarized in a clear and concise manner to facilitate comparison between compounds.
| Compound ID | Primary Screen (FP, % Inhibition @ 10 µM) | IC50 (µM, FP Assay) | Ki (µM, Filter Binding) | Splicing Correction (EC50, µM, Cell-Based Assay) |
| Control 1 | 95% | 1.2 | 0.8 | 2.5 |
| Hit 1 | 88% | 2.5 | 1.9 | 5.1 |
| Hit 2 | 85% | 3.1 | 2.4 | 7.8 |
| Hit 3 | 79% | 5.6 | 4.3 | >10 |
| Negative Ctl | <10% | >50 | >50 | >50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in FP assay | - Inconsistent pipetting- Compound precipitation- Air bubbles in wells | - Use automated liquid handling- Check compound solubility in assay buffer- Centrifuge plates before reading |
| High background in filter binding assay | - Non-specific binding to membrane- Inadequate washing | - Increase blocking agent concentration- Optimize wash steps (volume and number) |
| Low signal in cell-based assay | - Low transfection/transduction efficiency- Compound cytotoxicity | - Optimize reporter delivery method- Perform a cytotoxicity assay in parallel |
| False positives | - Compound autofluorescence (FP)- Compound aggregation | - Screen compounds for fluorescence- Include detergents in assay buffer |
Conclusion
The protocols and workflows described in this document provide a comprehensive guide for the high-throughput screening and validation of small molecule inhibitors of the this compound repeat RNA-MBNL1 interaction. The combination of in vitro biochemical and cell-based assays is crucial for the identification of robust lead compounds with therapeutic potential for Myotonic Dystrophy Type 1. Careful assay optimization, rigorous data analysis, and the use of orthogonal validation methods will increase the likelihood of success in discovering novel drug candidates.
References
- 1. An Overview of Alternative Splicing Defects Implicated in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of variants in MBNL1 in patients with a myotonic dystrophy-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reporter Based Cellular Assay for Monitoring Splicing Efficiency [jove.com]
- 6. A Reporter Based Cellular Assay for Monitoring Splicing Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: A Reporter Based Cellular Assay for Monitoring Splicing Efficiency [jove.com]
- 8. Dose-Dependent Regulation of Alternative Splicing by MBNL Proteins Reveals Biomarkers for Myotonic Dystrophy | PLOS Genetics [journals.plos.org]
Application Notes: Detection of CUG Repeat RNA Foci using Fluorescence In Situ Hybridization (FISH)
Introduction
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] The mutant DMPK transcripts containing these expanded CUG repeats (CUGexp) are retained within the cell nucleus, where they form distinct aggregate structures known as RNA foci.[1][3][4][5] These toxic RNA foci sequester essential cellular proteins, most notably the Muscleblind-like (MBNL) family of splicing factors.[1][3] The sequestration of MBNL1 is a key pathogenic event, leading to widespread alternative splicing misregulation and the multisystemic symptoms of DM1.[1][2]
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific nucleic acid sequences within cells and tissues.[6][7][8] For DM1 research and therapeutic development, RNA FISH is an indispensable tool for detecting and quantifying CUGexp RNA foci.[9][10] The technique utilizes fluorescently labeled oligonucleotide probes complementary to the this compound repeat sequence (e.g., a (CAG)n probe) to visualize the toxic RNA aggregates.[2][11] This protocol provides a detailed, step-by-step guide for performing this compound RNA FISH on cultured cells.
Principle of the Method
The this compound RNA FISH protocol involves several key stages:
-
Cell Preparation: Cells are cultured on coverslips, fixed to preserve cellular architecture and RNA integrity, and then permeabilized to allow entry of the FISH probe.
-
Hybridization: A fluorescently labeled DNA or LNA (Locked Nucleic Acid) oligonucleotide probe with a sequence complementary to the this compound repeat (i.e., CAG) is hybridized to the target RNA within the cell.
-
Washing: Stringent washes are performed to remove any unbound or non-specifically bound probes, reducing background noise and enhancing signal specificity.
-
Visualization: The cell nuclei are counterstained, and the coverslips are mounted onto microscope slides. The fluorescent signals corresponding to the this compound RNA foci are then visualized and quantified using fluorescence microscopy.
Molecular Mechanism of this compound-Repeat RNA Toxicity
The following diagram illustrates the pathogenic mechanism in Myotonic Dystrophy Type 1, where expanded this compound repeat RNA sequesters MBNL1, leading to splicing defects.
Caption: Pathogenic cascade of this compound-expanded RNA in Myotonic Dystrophy Type 1.
Experimental Protocol
This protocol is optimized for cultured cells, such as human fibroblasts or myoblasts.
Materials and Reagents
Table 1: Reagents and Solutions
| Reagent/Solution | Component | Concentration/Amount |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | 1X Solution, pH 7.4 |
| Fixation Solution | Paraformaldehyde (PFA) in PBS | 4% (w/v) |
| Permeabilization Solution | Triton X-100 in PBS | 0.5% (v/v) |
| Ethanol Series | Ethanol in DEPC-treated water | 70%, 90%, 100% |
| Pre-hybridization/Hybridization Buffer | Formamide, Dextran Sulfate, SSC | 50% (v/v), 10% (w/v), 2X |
| Yeast tRNA, Sodium Phosphate Buffer | 10 ng/µL, 50 mM, pH 7.0 | |
| FISH Probe | (CAG)n Oligonucleotide | 1-5 ng/µL |
| (e.g., Cy3-(CAG)₇ or Alexa555-(CAG)₁₀) | ||
| Stringent Wash Buffer | Formamide, SSC | 50% (v/v), 2X, pH 7.0 |
| Saline-Sodium Citrate (SSC) | NaCl, Sodium Citrate | 20X Stock, pH 7.0 |
| Nuclear Counterstain | DAPI in PBS | 1 µg/mL |
| Antifade Mounting Medium | e.g., ProLong Gold Antifade Mountant | As required |
Note: All solutions should be prepared with RNase-free water and handled with RNase-free techniques.
Step-by-Step Procedure
1. Cell Culture and Sample Preparation (Day 1) a. Seed cells onto sterile glass coverslips in a 12-well or 24-well plate and culture until they reach 60-70% confluency. b. Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold 1X PBS. c. Fix the cells by adding 1 mL of 4% PFA in PBS and incubating for 15 minutes at room temperature. d. Wash the cells three times with 1X PBS for 5 minutes each. e. Permeabilize the cells by adding 1 mL of 0.5% Triton X-100 in PBS and incubating for 10 minutes at room temperature. f. Wash the cells twice with 1X PBS. g. Dehydrate the cells by incubating them in a series of ice-cold ethanol solutions (70%, 90%, and 100%) for 3 minutes each. h. Air dry the coverslips completely. They can be stored at -20°C for several weeks.
2. Hybridization (Day 2) a. Rehydrate the coverslips by immersing them in 2X SSC for 5 minutes. b. Prepare the hybridization mix by diluting the fluorescently labeled (CAG)n probe to a final concentration of 1-5 ng/µL in the pre-warmed Hybridization Buffer. c. Denature the probe mixture by heating it at 80°C for 5 minutes, then immediately place it on ice. d. Apply 20-30 µL of the hybridization mix to a clean glass slide. Carefully place the coverslip (cell-side down) onto the droplet, avoiding air bubbles. e. Seal the coverslip edges with rubber cement to prevent evaporation. f. Place the slides in a humidified chamber and incubate overnight (12-16 hours) at 37°C.
3. Post-Hybridization Washes (Day 3) a. Carefully remove the rubber cement and gently lift the coverslip. Place it in a staining jar or a new well of a culture plate. b. Perform stringent washes to remove the non-specifically bound probe: i. Wash three times with pre-warmed Stringent Wash Buffer (50% Formamide, 2X SSC) at 37°C for 15 minutes each.[12] ii. Wash twice with 2X SSC at room temperature for 10 minutes each. iii. Wash once with 1X PBS at room temperature for 5 minutes.
4. Counterstaining and Mounting a. Incubate the coverslips in 1 µg/mL DAPI solution for 5 minutes at room temperature to stain the nuclei. b. Wash the coverslips briefly in 1X PBS. c. Mount the coverslip (cell-side down) onto a clean microscope slide using a drop of antifade mounting medium. d. Seal the edges of the coverslip with clear nail polish and allow it to dry. e. Store the slides flat and protected from light at 4°C.
5. Imaging and Analysis a. Visualize the slides using a fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., Cy3, Alexa 555) and DAPI. b. Capture images of multiple fields of view. c. Quantify the number, size, and intensity of nuclear RNA foci using image analysis software (e.g., ImageJ/Fiji).[10] The results are often expressed as the number of foci per nucleus or the total foci area per nucleus.[10]
Experimental Workflow
The diagram below outlines the major steps of the this compound RNA FISH protocol.
Caption: Step-by-step workflow for this compound RNA Fluorescence In Situ Hybridization.
Data and Troubleshooting
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Cell Confluency | 60-70% | Ensures good cell morphology and separation for imaging. |
| Fixation Time | 15 minutes | Preserves RNA and cell structure without over-fixing, which can block probe access.[13] |
| Probe Concentration | 1-5 ng/µL | Optimize for a balance between strong signal and low background. |
| Hybridization Temperature | 37°C | Allows for stable probe-target hybridization. |
| Hybridization Time | 12-16 hours (Overnight) | Ensures sufficient time for the probe to find and bind to the target RNA. |
| Stringent Wash Temp. | 37°C - 55°C | Higher temperatures increase stringency, removing weaker, non-specific binding.[12] |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Signal or Weak Signal | RNase contamination.Inefficient probe hybridization.Low target RNA expression.Over-fixation of the sample. | Use RNase-free reagents and workspace.Optimize probe concentration and hybridization time.[14]Use a positive control cell line with known this compound expansions.Reduce fixation time or use a milder fixative.[13] |
| High Background | Probe concentration is too high.Insufficient washing/low stringency.Non-specific probe binding. | Decrease the probe concentration.[12]Increase the temperature or duration of the stringent washes.[14][15]Add blocking agents (e.g., yeast tRNA, salmon sperm DNA) to the hybridization buffer.[12] |
| Poor Cell Morphology | Harsh permeabilization.Cells were overgrown before fixation.Improper handling during washes. | Reduce Triton X-100 concentration or incubation time.Fix cells at a lower confluency.Handle coverslips gently with fine-tipped forceps. |
| Signal Detected in Nucleolus | Non-specific binding of the probe. | This is a common artifact; increase wash stringency. Ensure proper blocking agents are used.[12] |
| Autofluorescence | Endogenous fluorophores in the sample, especially in tissues. | Treat samples with a quenching agent (e.g., sodium borohydride) or use spectral imaging to separate the specific signal from the background. |
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Security validation - VarSome [varsome.com]
- 5. FISH Protocol for Myotonic Dystrophy Type 1 Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence In Situ Hybridization (FISH) [genome.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. clinicallab.com [clinicallab.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application of CUG-Binding Protein Specific Antibodies for Western Blotting in Myotonic Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder characterized by the expansion of a CUG trinucleotide repeat in the 3' untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene.[1][2] These expanded this compound repeats lead to a toxic gain-of-function at the RNA level, causing the sequestration of essential RNA-binding proteins and subsequent dysregulation of cellular processes.[1][3] A key protein implicated in DM1 pathogenesis is the this compound-binding protein 1 (CUGBP1), which exhibits altered activity and expression levels in the presence of expanded this compound repeats.[1][2][4] Western blotting is a critical technique for investigating the molecular consequences of these this compound repeat expansions, allowing for the quantification of changes in protein expression levels, such as CUGBP1 and DMPK. This document provides detailed application notes and protocols for the use of antibodies specific to these proteins in Western blotting.
Data Presentation
The following table summarizes recommended starting dilutions for commercially available antibodies used in the analysis of proteins associated with this compound repeat expansions. Optimization is recommended for specific experimental conditions.
| Target Protein | Antibody Type | Application | Recommended Starting Dilution | Reference |
| CUGBP1 | Rabbit Polyclonal | Western Blot | 1:500 - 1:2000 | |
| DMPK | Rabbit Polyclonal | Western Blot | 1:50 - 1:400 | [5] |
Signaling Pathways
Expanded this compound repeats are known to impact several signaling pathways, contributing to the pathology of Myotonic Dystrophy. One key pathway involves the hyper-phosphorylation of CUGBP1 mediated by Protein Kinase C (PKC), which leads to increased steady-state levels of nuclear CUGBP1.[4][6] Additionally, the presence of toxic this compound repeat RNA can induce cellular stress and has been shown to enrich the p53 signaling pathway. Understanding these pathways is crucial for the development of therapeutic interventions.
Experimental Protocols
Western Blotting Workflow
The following diagram outlines the major steps involved in performing a Western blot to analyze proteins such as CUGBP1 and DMPK.
Detailed Methodologies
1. Sample Preparation (Cell Lysis)
This protocol is suitable for cultured cells. All steps should be performed on ice to minimize protein degradation.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
-
Procedure:
-
Wash cultured cells with ice-cold PBS.[7]
-
Aspirate PBS and add ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 ml per 10 cm dish).[7]
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
To reduce viscosity from DNA, sonicate the lysate briefly on ice.[7]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
2. Protein Quantification
Determine the protein concentration of the lysate to ensure equal loading of samples. The Bicinchoninic acid (BCA) assay is a common method. Follow the manufacturer's instructions for the specific BCA assay kit being used.
3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in 1x running buffer at 100-150V until the dye front reaches the bottom of the gel.[7]
4. Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[7]
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. This can be done using a wet or semi-dry transfer system. For overnight wet transfer, a constant current of 10 mA in a cold room is recommended.[7]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[7]
5. Blocking
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7] This step is crucial to prevent non-specific binding of the antibodies.
6. Antibody Incubation
-
Primary Antibody:
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
-
Secondary Antibody:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. The dilution will depend on the specific antibody, but a range of 1:2,000 to 1:10,000 is common.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]
-
7. Detection
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.[7]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
8. Data Analysis
Quantify the intensity of the protein bands using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
References
- 1. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Elevation of RNA-binding protein CUGBP1 is an early event in an inducible heart-specific mouse model of myotonic dystrophy [jci.org]
- 3. Recruitment of human muscleblind proteins to (this compound)n expansions associated with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased steady state levels of CUGBP1 in Myotonic Dystrophy 1 are due to PKC-mediated hyper-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for In Vivo Testing of CUG Therapeutics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols utilized for the preclinical evaluation of therapeutics targeting CUG repeat expansions, primarily in the context of Myotonic Dystrophy Type 1 (DM1).
Introduction to Preclinical Animal Models for DM1
The development of effective therapies for DM1 relies on robust animal models that recapitulate the key molecular and phenotypic aspects of the disease. The most widely used models are transgenic mice that express the human DMPK gene with an expanded CTG repeat.[1][2]
Key Mouse Models:
-
HSA-LR (Human Skeletal Actin - Long Repeat): This transgenic mouse model expresses a human skeletal actin gene containing approximately 250 this compound repeats in its 3' untranslated region (UTR).[3] It is a widely used model to study the toxic RNA gain-of-function mechanism, as it exhibits myotonia, splicing defects, and sequestration of Muscleblind-like 1 (MBNL1) protein, a key feature of DM1.[3][4]
-
DMSXL (DM1, Severe, XL Repeats): This model carries a human DMPK transgene with over 1000 CTG repeats.[5] DMSXL mice exhibit a more severe phenotype, including muscle weakness, myotonia, and splicing defects in muscle, heart, and brain, making them suitable for systemic preclinical studies.[5][6]
-
Inducible Models (e.g., CUG960): These models allow for tetracycline-inducible expression of long this compound repeats, enabling the study of disease progression and the effects of therapeutic intervention in a time-controlled manner.[7]
Therapeutic Strategies and In Vivo Testing
Several therapeutic strategies are being investigated in these animal models to counteract the toxic effects of the this compound repeat expansion.
Antisense Oligonucleotides (ASOs)
ASOs are synthetic nucleic acid analogs that can bind to the toxic this compound-repeat-containing RNA, leading to its degradation or preventing the sequestration of MBNL1.[8][9][10]
CRISPR-Cas9 Gene Editing
CRISPR-Cas9 technology offers the potential to permanently remove the expanded CTG repeat from the DMPK gene.[11][12][13] This approach is being tested using adeno-associated virus (AAV) vectors for delivery to muscle tissue.[14][15]
Small Molecule Therapeutics
Small molecules are being developed to either bind to the this compound-repeat RNA and prevent MBNL1 sequestration or to modulate downstream signaling pathways affected by the toxic RNA.[16][17][18] One such pathway involves the Glycogen Synthase Kinase 3β (GSK3β), which is upregulated in DM1.[1][2][5][7]
Signaling Pathways in this compound-Repeat Expansion Diseases
The primary pathogenic mechanism in DM1 is the sequestration of the MBNL1 splicing factor by the expanded this compound repeats, leading to a loss of its function. This, in turn, leads to the upregulation and hyperactivity of the CELF1 protein, causing widespread alternative splicing defects.[8][12][19][20][21] Additionally, the GSK3β signaling pathway is aberrantly activated, contributing to the disease pathology.[1][2][4][5][7]
Caption: Pathogenic signaling cascade in Myotonic Dystrophy Type 1 (DM1).
Detailed Experimental Protocols
The following are generalized protocols for in vivo testing of this compound therapeutics in mouse models. Specific parameters may need to be optimized for individual studies.
Experimental Workflow
Caption: General experimental workflow for in vivo therapeutic testing in DM1 mouse models.
Protocol: Systemic ASO Administration
-
ASO Preparation: Dissolve the ASO (e.g., ISIS 486178) in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Dosing: Administer the ASO solution to adult HSA-LR or DMSXL mice via subcutaneous (s.c.) or intravenous (i.v.) injection. A typical dosing regimen is 25-50 mg/kg, twice weekly for 4-6 weeks.[6][22][23]
-
Control Group: Administer a scrambled or mismatch ASO control at the same dose and schedule.
-
Monitoring: Monitor the mice for changes in body weight, general health, and any adverse reactions.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues (e.g., quadriceps, gastrocnemius, heart, brain) for molecular and histological analysis.
Protocol: AAV-CRISPR-Cas9 Mediated Gene Editing
-
Vector Production: Package the Cas9 nuclease and guide RNAs targeting the flanking regions of the CTG repeat into AAV vectors (e.g., AAV9 serotype).[11][14]
-
Vector Administration: Administer the AAV vectors to adult mice via intramuscular (i.m.) or systemic (i.v.) injection. Typical doses range from 1 x 10^11 to 8 x 10^13 vector genomes (vg)/kg.[11][14]
-
Control Group: Inject a control AAV vector expressing a non-targeting guide RNA.
-
Time Course: Allow sufficient time for gene editing to occur (typically 4-8 weeks).
-
Endpoint Analysis: Harvest tissues to assess the efficiency of CTG repeat excision by PCR and Southern blotting, and to evaluate the restoration of downstream molecular and physiological markers.
Protocol: Small Molecule Administration
-
Compound Formulation: Formulate the small molecule (e.g., Cugamycin, GSK3β inhibitor) in a suitable vehicle for in vivo administration (e.g., saline, DMSO/polyethylene glycol).
-
Dosing: Administer the compound via intraperitoneal (i.p.) injection or oral gavage. For example, Cugamycin has been administered at 10 mg/kg every other day.[18][24] GSK3β inhibitors like BIO and indirubin have been given at appropriate doses every 48 hours for 6 weeks.[7]
-
Control Group: Administer the vehicle alone.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct studies to determine the bioavailability and target engagement of the compound in the relevant tissues.
-
Efficacy Studies: Perform longer-term studies to assess the therapeutic efficacy on molecular and physiological endpoints.
Endpoint Analysis Protocols
Myotonia Quantification by Electromyography (EMG)
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
-
Needle Electrode Insertion: Insert a concentric needle electrode into the gastrocnemius or tibialis anterior muscle.
-
Stimulation and Recording: Elicit muscle contractions and record the electrical activity. Myotonic discharges are characterized by repetitive action potentials that wax and wane after needle insertion or voluntary contraction.
-
Scoring: Grade the severity of myotonia based on the frequency and duration of the discharges.[25]
Splicing Analysis by RT-PCR
-
RNA Extraction: Extract total RNA from frozen tissue samples using a standard method (e.g., TRIzol).
-
Reverse Transcription (RT): Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using primers that flank the alternative exon of interest (e.g., Clcn1 exon 7a, Atp2a1 exon 22).[26][27]
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the inclusion and exclusion isoforms.
-
Quantification: Quantify the percentage of exon inclusion using densitometry.
RNA FISH for this compound Foci Visualization
-
Tissue Sectioning: Prepare cryosections of muscle tissue (10-12 µm thick).
-
Fixation and Permeabilization: Fix the sections in 4% paraformaldehyde and permeabilize with Triton X-100.
-
Hybridization: Hybridize the sections with a fluorescently labeled probe complementary to the this compound repeats (e.g., a (CAG)n probe).[10][13][28][29][30]
-
Washing and Mounting: Wash the sections to remove unbound probe and mount with a DAPI-containing medium to stain the nuclei.
-
Imaging: Visualize the RNA foci using a fluorescence microscope and quantify the number and size of foci per nucleus.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various this compound therapeutics in DM1 mouse models.
Table 1: Antisense Oligonucleotide (ASO) Therapies
| Therapeutic | Mouse Model | Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| ISIS 486178 | DMSXL | 25 mg/kg s.c., biweekly then weekly | 9 weeks | ~70% reduction in nuclear foci in quadriceps | [6] |
| ISIS 486178 | DM200 | 25 mg/kg s.c., twice weekly | 6 weeks | 53% reduction in toxic RNA in skeletal muscle | [22] |
| ASO 445236 | HSA-LR | 25 mg/kg s.c., twice weekly | 4 weeks | >80% reduction in CUGexp RNA in hindlimb muscles | [23] |
| Pip6a-PMO-CAG | HSA-LR | 12.5 mg/kg i.v., 2-3 injections | N/A | Complete splice correction of three transcripts | [26] |
Table 2: Small Molecule Therapies
| Therapeutic | Mouse Model | Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Cugamycin | HSA-LR | 10 mg/kg i.p., every other day | Short-term | 50% reduction in myotonic discharges | [18] |
| GSK3β Inhibitors (BIO, indirubin) | HSA-LR | N/A, i.p., every 48 hours | 6 weeks | Significant improvement in grip strength | [7] |
| Tideglusib (GSK3β inhibitor) | DMSXL | N/A | N/A | Increased postnatal survival and improved neuromotor activity | [4] |
Table 3: CRISPR-Cas9 Gene Editing
| Vector | Mouse Model | Administration | Time to Analysis | Key Quantitative Outcomes | Reference |
| AAV9-Cas9/gRNA | DMSXL | Intramuscular | N/A | Deletion of CTG repeats in muscle | [12][13] |
| AAV9-CRISPR | mdx (DMD model) | Systemic (i.v.) | 4 weeks | ~40% dystrophin-positive fibers in tibialis anterior | [11] |
References
- 1. GSK3β mediates muscle pathology in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of GSK3β-Target Proteins in Skin Fibroblasts of Myotonic Dystrophy Type 1 (DM1) Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy mouse models: towards rational therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of Glycogen Synthase Kinase 3β in Myotonic Dystrophy 1 Reduces the Mutant RNA and Improves Postnatal Survival of DMSXL Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3β is a new therapeutic target for myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK3β as a Drug Development Target for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. RNA FISH for detecting expanded repeats in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonistic regulation of mRNA expression and splicing by CELF and MBNL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AAV9 Edits Muscle Stem Cells in Normal and Dystrophic Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revolutionizing Skeletal Muscle Gene Editing: AAV-CRISPR/Cas9 Breakthrough - Able Scientific [ablescientific.com.au]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. musculardystrophynews.com [musculardystrophynews.com]
- 19. An Overview of Alternative Splicing Defects Implicated in Myotonic Dystrophy Type I | MDPI [mdpi.com]
- 20. Mice lacking MBNL1 and MBNL2 exhibit sudden cardiac death and molecular signatures recapitulating myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of variants in MBNL1 in patients with a myotonic dystrophy-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systemic therapy in an RNA toxicity mouse model with an antisense oligonucleotide therapy targeting a non-CUG sequence within the DMPK 3′UTR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting nuclear RNA for in vivo correction of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
- 25. JCI - Correction of ClC-1 splicing eliminates chloride channelopathy and myotonia in mouse models of myotonic dystrophy [jci.org]
- 26. Integrative Proteogenomics for Differential Expression and Splicing Variation in a DM1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enhanced detection of expanded repeat mRNA foci with hybridization chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CUG RNA FISH protocol for better signal
Welcome to the technical support center for CUG RNA Fluorescence In Situ Hybridization (FISH). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their this compound RNA FISH experiments for a clearer and more robust signal.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound RNA FISH experiments in a question-and-answer format.
Issue 1: No Signal or Weak Signal
Question: I am not seeing any fluorescent signal, or the signal from the this compound repeat RNA foci is very weak. What are the possible causes and solutions?
Answer:
A lack of or weak signal in this compound RNA FISH can be frustrating. Here are several potential causes and troubleshooting steps to enhance your signal:
-
Probe Quality and Concentration: The quality and concentration of your probe are critical for a successful experiment.
-
Solution: Ensure you are using a high-quality probe, free of contaminants.[1] You may need to optimize the probe concentration; try serial dilutions to find the optimal concentration that yields the best signal-to-noise ratio.[2] For this compound repeats, LNA (Locked Nucleic Acid) probes can increase the sensitivity of the assay.[3]
-
-
Insufficient Permeabilization: The probe needs to access the nuclear RNA. Inadequate permeabilization of the cell and nuclear membranes can prevent this.
-
Solution: Optimize the permeabilization step. The concentration of the detergent (e.g., Triton X-100) and the incubation time may need to be adjusted depending on the cell or tissue type.
-
-
Suboptimal Hybridization Conditions: The temperature and time for hybridization are crucial for the probe to bind to the target RNA.
-
Solution: Ensure the hybridization is carried out at the optimal temperature for your specific probe. Hybridization time can also be extended to improve signal intensity.[4]
-
-
RNA Degradation: The target this compound repeat RNA may be degraded.
-
Solution: Use fresh or properly preserved samples.[4] Ensure all solutions and equipment are RNase-free to prevent RNA degradation.
-
-
Incorrect Microscope Settings: The microscope filters and settings must be appropriate for the fluorophore on your probe.
-
Solution: Verify that you are using the correct filter set for your chosen fluorophore and that the microscope's light source and camera settings are optimized for signal detection.[5]
-
Issue 2: High Background
Question: My images have high background fluorescence, which is obscuring the specific this compound RNA foci signal. How can I reduce the background?
Answer:
High background can make it difficult to distinguish the true signal from noise. Here are common causes and solutions for reducing background in your this compound RNA FISH experiments:
-
Non-specific Probe Binding: The probe may be binding to other cellular components besides the target this compound repeat RNA.
-
Solution: Increase the stringency of your post-hybridization washes. This can be achieved by increasing the wash temperature or decreasing the salt concentration in the wash buffer.[4] Including blocking agents like sheared salmon sperm DNA or yeast tRNA in the hybridization buffer can also help by saturating non-specific binding sites.[6][7]
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background.
-
Solution: Treat your samples with an autofluorescence quenching agent. Alternatively, you can try switching to a fluorophore in a different part of the spectrum (e.g., far-red) where autofluorescence is often lower.[8]
-
-
Probe Concentration is Too High: Using too much probe can lead to increased non-specific binding and high background.
-
Solution: Titrate your probe to find the lowest concentration that still gives a strong specific signal.
-
-
Inadequate Washing: Insufficient washing after hybridization can leave unbound probe in the sample.
-
Solution: Increase the number and duration of your post-hybridization washes to ensure all unbound probe is removed.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of probe for detecting this compound repeat expansions?
A1: For detecting repetitive sequences like this compound expansions, short, directly labeled oligonucleotide probes are often used. Probes with Locked Nucleic Acid (LNA) modifications are particularly effective as they increase the thermal stability and specificity of the probe-target hybrid, leading to a stronger signal.[3]
Q2: How can I be sure the signal I'm seeing is specific to this compound repeat RNA?
A2: To confirm the specificity of your signal, several control experiments are essential:
-
Sense Probe Control: Use a probe with the same sequence as the target RNA (a "sense" probe). This probe should not bind to the target and should result in no signal.
-
RNase Treatment Control: Treat your samples with RNase before the FISH protocol. If the signal is from RNA, it should be eliminated after RNase treatment.[9]
-
DNase Treatment Control: Conversely, treating with DNase should not affect the RNA signal.[9]
-
No Probe Control: A sample that goes through the entire FISH protocol without the addition of a probe should show no signal.[8]
Q3: Can I combine this compound RNA FISH with immunofluorescence?
A3: Yes, combining this compound RNA FISH with immunofluorescence (IF) is a powerful technique to visualize the colocalization of this compound RNA foci with specific proteins, such as MBNL1.[10] This typically involves performing the FISH protocol first, followed by the immunofluorescence protocol. It is important to optimize the fixation and permeabilization steps to ensure the preservation of both the RNA and the protein epitope.
Experimental Protocols & Data
Detailed this compound RNA FISH Protocol
This protocol is a general guideline and may require optimization for your specific cell or tissue type.
| Step | Procedure | Key Considerations |
| 1. Sample Preparation | Fix cells or tissue sections in 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. | Proper fixation is crucial for preserving RNA integrity and cell morphology.[4] |
| 2. Permeabilization | Incubate in 0.5% Triton X-100 in PBS for 10 minutes at room temperature. | Adjust Triton X-100 concentration and time for optimal permeabilization without damaging cellular structures. |
| 3. Pre-hybridization | Wash with 2x SSC. Incubate in hybridization buffer without probe for 1 hour at 37°C. | This step blocks non-specific binding sites.[7] |
| 4. Hybridization | Dilute the fluorescently labeled this compound probe in hybridization buffer. Add to the sample and incubate overnight at 37°C in a humidified chamber. | Probe concentration and hybridization time should be optimized.[2][4] |
| 5. Post-Hybridization Washes | Perform stringent washes to remove unbound probe. A typical wash series is: 2x SSC with 50% formamide at 37°C, followed by 1x SSC and 0.5x SSC washes at room temperature. | Wash stringency is critical for reducing background.[4][11] |
| 6. Counterstaining & Mounting | Counterstain nuclei with DAPI. Mount with an antifade mounting medium. | DAPI helps to visualize the nucleus, and antifade reagent preserves the fluorescent signal.[1] |
| 7. Imaging | Visualize using a fluorescence or confocal microscope with the appropriate filters. | Capture images promptly to avoid photobleaching. |
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Probe Concentration | 1-10 ng/µL | To achieve optimal signal-to-noise ratio. |
| Hybridization Temperature | 37-55°C | To ensure specific probe binding. The optimal temperature depends on the probe's melting temperature (Tm). |
| Hybridization Time | 4 hours to overnight | To allow sufficient time for the probe to find and bind to the target RNA. |
| Post-Hybridization Wash Temperature | 37-55°C | To control the stringency of the washes and remove non-specifically bound probes. |
Visualizing the Workflow
To better understand the this compound RNA FISH process, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for this compound RNA Fluorescence In Situ Hybridization (FISH).
References
- 1. clinicallab.com [clinicallab.com]
- 2. Optimized protocol for single-molecule RNA FISH to visualize gene expression in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 6. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
optimizing PCR conditions for amplifying long CUG repeats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the PCR amplification of long CUG trinucleotide repeats.
Troubleshooting Guide
Problem: Low or No PCR Product
Amplifying long this compound repeats is inherently challenging due to the formation of stable secondary structures that can stall DNA polymerase.[1][2] If you are experiencing low or no yield of your desired PCR product, consider the following troubleshooting steps.
1. Optimize PCR Additives:
Certain additives can help destabilize secondary structures in GC-rich templates, improving amplification efficiency.[1][3] It is often necessary to empirically test different additives and their concentrations.[1]
-
DMSO (Dimethyl Sulfoxide): Reduces secondary structures. Test a concentration gradient from 2% to 10%. Note that high concentrations of DMSO can inhibit Taq polymerase activity.[1][3]
-
Betaine: Enhances amplification by reducing the formation of secondary structures.[1][3] A typical starting concentration is 1M.[4]
-
Formamide: Lowers the melting temperature of the DNA, helping to destabilize the template. Generally used at concentrations between 1-5%.[1][3]
-
7-deaza-dGTP: An analog of dGTP that reduces the stability of GC-rich regions. It can be used to completely replace dGTP or in a 3:1 ratio with dGTP.[1][5]
Table 1: Recommended Concentrations of Common PCR Additives
| Additive | Recommended Starting Concentration | Potential Issues |
| DMSO | 2-10% | Can inhibit Taq polymerase at higher concentrations[1][3] |
| Betaine | 1 M | May need optimization for specific primer-template pairs |
| Formamide | 1-5% | Can lower annealing temperatures |
| 7-deaza-dGTP | 3:1 ratio with dGTP or complete replacement | May require re-optimization of other PCR parameters |
2. Select an Appropriate DNA Polymerase and Buffer System:
Standard Taq polymerase may not be efficient for amplifying long, repetitive sequences. Consider using a polymerase or a blend of polymerases specifically designed for long-range PCR or GC-rich templates.[5][6]
-
High-Fidelity Polymerases: Enzymes like Phusion and Q5 are known for their high processivity and proofreading activity, which can be beneficial for long templates.[4][6]
-
Polymerase Blends: Some commercial kits utilize a blend of a non-proofreading polymerase and a proofreading polymerase to enhance long-range amplification.[7]
-
Specialized Buffers: Many manufacturers offer buffer systems optimized for GC-rich templates, which often contain a mix of enhancers.[5][8]
3. Adjust Thermal Cycling Conditions:
Optimizing your thermal cycler program is crucial for amplifying long this compound repeats.
-
Denaturation: Use a higher denaturation temperature (e.g., 98°C) to ensure complete separation of the GC-rich template strands.[9] However, avoid excessively long denaturation times, as this can damage the DNA template.[10]
-
Annealing: The optimal annealing temperature is typically 3–5°C below the melting temperature (Tm) of the primers.[11] You may need to perform a temperature gradient PCR to determine the ideal annealing temperature for your specific primers and template.
-
Extension: Allow sufficient time for the polymerase to synthesize the full-length product. A general guideline is one minute per kilobase (kb) of the target sequence.[12][13] For very long templates, a lower extension temperature of 68°C may improve yields by reducing depurination.[9]
Experimental Workflow for Optimizing PCR Conditions
Caption: A workflow for troubleshooting and optimizing PCR for long this compound repeats.
Problem: Non-Specific Amplification or Smearing
The repetitive nature of this compound repeats can lead to primer mispriming and the generation of a smear or multiple non-specific bands on an agarose gel.
1. Primer Design:
Proper primer design is critical to minimize non-specific amplification.[12][13]
-
Specificity: Ensure your primers are unique to the target sequence and do not have significant homology to other regions of the genome.[11]
-
Length and GC Content: Aim for primers that are 18-30 nucleotides in length with a GC content between 40-60%.[12]
-
Avoid Repeats: Avoid stretches of four or more identical nucleotides or dinucleotide repeats within your primers.[12]
2. Adjust Annealing Temperature:
Increasing the annealing temperature can enhance the specificity of primer binding.[11] A gradient PCR can help identify the highest possible annealing temperature that still allows for efficient amplification of the target.
3. Hot-Start PCR:
Using a hot-start DNA polymerase can significantly reduce non-specific amplification and primer-dimer formation by preventing polymerase activity at lower temperatures.[14]
4. Reduce Template and Primer Concentrations:
Excessive amounts of template DNA or primers can contribute to non-specific amplification.[13][15] Try reducing the concentration of both to see if it improves the specificity of your reaction.
Logical Flow for Diagnosing Non-Specific Amplification
Caption: A decision-making diagram for troubleshooting non-specific PCR products.
Frequently Asked Questions (FAQs)
Q1: What is the maximum length of a this compound repeat that can be reliably amplified?
The maximum length that can be amplified depends heavily on the chosen polymerase, buffer system, and optimization of PCR conditions. With specialized long-range PCR kits and optimized protocols, it is possible to amplify templates up to 20 kb from complex genomic DNA.[6] However, for highly repetitive sequences like this compound repeats, the practical limit may be lower and requires empirical determination.
Q2: Are there commercial kits specifically designed for amplifying long trinucleotide repeats?
Yes, several manufacturers offer kits designed for long-range PCR and for amplifying GC-rich or other difficult templates. For example, the Type-it Microsatellite PCR Kit from QIAGEN is designed for the analysis of short tandem repeats.[16] For very long repeats, kits like the MasterAmp™ Extra-Long PCR Kit claim to amplify sequences up to 40 kb.[17] It is advisable to review the product specifications to determine the most suitable kit for your specific application.
Q3: How can I be sure that the amplified product is the correct size, especially with potential for repeat instability?
It is crucial to analyze the PCR product by gel electrophoresis using an appropriate DNA ladder to estimate its size. For more precise sizing, especially when assessing repeat instability, you may need to use techniques like capillary electrophoresis. In some cases, sequencing the PCR product is necessary to confirm the exact number of repeats.
Q4: Can nested PCR improve the amplification of long this compound repeats?
Nested PCR can improve the specificity and yield of hard-to-amplify targets.[11] By using a second set of primers internal to the first set, you can enrich for the desired product from an initial, often low-yield, PCR reaction. This can be a useful strategy if you are struggling with low product yield or non-specific amplification.
Q5: What are the key considerations for primer design when targeting a region containing a long this compound repeat?
-
Flanking Regions: Design primers in the unique sequences flanking the this compound repeat.
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be within 5°C of each other.[12]
-
Secondary Structures: Use primer design software to check for potential hairpin loops or self-dimers.[12]
-
3' End: A 'G' or 'C' at the 3' end of the primer can enhance priming efficiency, but avoid long stretches of Gs or Cs.[12]
Detailed Experimental Protocol: A Starting Point for Long this compound Repeat Amplification
This protocol provides a general framework. Optimization of each component is likely necessary.
1. Reaction Setup:
Table 2: Example PCR Reaction Mixture
| Component | 50 µL Reaction | Final Concentration |
| 5X GC-Rich PCR Buffer | 10 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Betaine (5 M) | 10 µL | 1 M |
| DMSO | 2.5 µL | 5% |
| High-Fidelity DNA Polymerase | 1 µL | As recommended by manufacturer |
| Genomic DNA (100 ng/µL) | 1 µL | 100 ng |
| Nuclease-Free Water | to 50 µL | - |
2. Thermal Cycling Program:
Table 3: Example Thermal Cycling Protocol
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 20 seconds | 35 |
| Annealing | 60-68°C* | 30 seconds | |
| Extension | 68°C | 1 minute/kb | |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | - |
* The annealing temperature should be optimized using a gradient PCR.
3. Product Analysis:
-
Analyze 5-10 µL of the PCR product on a 0.8-1.2% agarose gel stained with a DNA-binding dye.
-
Use a DNA ladder appropriate for the expected size of the amplicon.
References
- 1. genelink.com [genelink.com]
- 2. Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. neb.com [neb.com]
- 7. End Point PCR Protocol for Long and Accurate DNA Amplification [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing your PCR [takarabio.com]
- 10. smorescience.com [smorescience.com]
- 11. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 15. neb.com [neb.com]
- 16. Type-it Microsatellite PCR Kit [qiagen.com]
- 17. genetargetsolutions.com.au [genetargetsolutions.com.au]
Technical Support Center: CUG-Targeting Antisense Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CUG-targeting antisense oligonucleotides (ASOs) for conditions such as Myotonic Dystrophy Type 1 (DM1).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound-targeting ASOs?
A1: this compound-targeting ASOs primarily utilize two mechanisms:
-
RNase H-mediated degradation: "Gapmer" ASOs are designed with a central DNA-like region that, upon binding to the target this compound-expanded RNA, recruits RNase H to cleave and degrade the toxic RNA transcript.[1] This approach aims to eliminate the source of toxicity.
-
Steric hindrance: These ASOs bind to the this compound repeats and physically block the sequestration of essential splicing factors, such as Muscleblind-like (MBNL) proteins.[1][2] This allows MBNL proteins to function correctly, restoring normal alternative splicing.
Q2: What are the major challenges in delivering this compound-targeting ASOs to target tissues?
A2: The primary challenges include:
-
Poor tissue distribution: Systemically administered ASOs often have limited distribution to key tissues affected in DM1, such as skeletal and cardiac muscle.[3][4]
-
Blood-brain barrier (BBB) penetration: The BBB significantly restricts the delivery of ASOs to the central nervous system (CNS), a critical target for addressing the neurological symptoms of DM1.[5][6]
-
Inefficient cellular uptake: ASOs, being large and negatively charged molecules, do not readily cross the cell membrane.[3]
-
Endosomal entrapment: Once inside the cell, ASOs can become trapped in endosomes and lysosomes, where they are degraded before reaching their nuclear target.[3][7]
Q3: What chemical modifications are commonly used for this compound-targeting ASOs and why?
A3: Various chemical modifications are employed to enhance the properties of ASOs:
-
Phosphorothioate (PS) backbone: Replaces a non-bridging oxygen with sulfur, increasing nuclease resistance and protein binding, which extends the ASO's half-life.[8]
-
2'-O-Methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe): Modifications to the ribose sugar that increase binding affinity to the target RNA and enhance nuclease resistance.[1][3]
-
Locked Nucleic Acid (LNA): A modification that "locks" the ribose ring in a specific conformation, leading to very high binding affinity.[9]
-
Phosphorodiamidate Morpholino Oligomer (PMO): A charge-neutral modification that provides excellent stability and can be effective for steric blocking, though cellular uptake is poor without conjugation.[2][10]
Troubleshooting Guides
Problem 1: Low ASO efficacy in vitro (cell culture)
| Possible Cause | Troubleshooting Step | Rationale |
| Poor cellular uptake | 1. Optimize delivery method: Test different transfection reagents or consider gymnotic delivery ("naked" ASOs).[11] 2. Increase ASO concentration. | Different cell lines have varying uptake efficiencies. Gymnotic delivery can avoid lipid-associated toxicity.[11] |
| Endosomal entrapment | Co-administer with endosome-disrupting agents (use with caution due to potential toxicity). | Facilitates the release of ASOs from endosomes into the cytoplasm, allowing nuclear entry. |
| Incorrect ASO design for the intended mechanism | 1. For RNase H-mediated degradation, ensure a proper "gapmer" design with a central DNA gap.[7] 2. For steric blocking, confirm the ASO has high affinity and targets the MBNL binding site on the this compound repeats. | The ASO's chemical design dictates its mechanism of action. |
| Degradation of ASO | Use ASOs with nuclease-resistant modifications like phosphorothioate backbones.[8] | Unmodified oligonucleotides are rapidly degraded by cellular nucleases.[7] |
Problem 2: Low ASO efficacy in vivo (animal models)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient ASO concentration in target tissue | 1. Increase the dose or frequency of administration.[12] 2. Consider alternative administration routes (e.g., intrathecal for CNS targets).[3][6] | Achieving therapeutic concentrations in muscle and brain is a major hurdle.[3] |
| Poor biodistribution | Utilize conjugated ASOs (e.g., with cell-penetrating peptides, antibodies, or fatty acids) to enhance delivery to specific tissues.[2][5] | Conjugation strategies can improve ASO targeting and uptake in tissues like muscle.[5] |
| Toxicity limiting the effective dose | 1. Monitor for signs of toxicity (e.g., elevated liver enzymes).[9] 2. Test ASOs with different chemical modifications that may have a better safety profile. | Some ASO chemistries, like LNA, have been associated with hepatotoxicity.[9] |
| Off-target effects | 1. Perform RNA sequencing to assess global gene expression changes. 2. Test a second ASO targeting a different sequence on the DMPK transcript to confirm on-target effects.[11][13] | Ensures that the observed phenotype is a result of targeting the intended this compound-expanded RNA. |
Quantitative Data Summary
Table 1: Efficacy of Different ASO Chemistries and Delivery Strategies in Preclinical Models
| ASO Type/Strategy | Model | Key Findings | Reference |
| 2'-MOE Gapmer (Systemic) | HSALR Mice | >80% reduction of CUGexp RNA in hindlimb muscles.[12] | [12] |
| Pip6a-PMO-CAG (Systemic) | HSALR Mice | Complete splice correction and abolition of myotonia at doses 5-10x lower than other ASOs.[2] | [2] |
| C16-HA-ASO (Systemic) | DMSXL Mice | Up to 92% reduction of mutant hDMPK in skeletal muscles and 78% in the heart.[4] | [4] |
| (CAG)7 ASO with 2'-O-Me/PS | DM1 Patient & DM300 Mouse Cells | Up to 90% decrease in DMPK transcripts in vitro.[3] | [3] |
Experimental Protocols
Protocol 1: Assessing ASO-mediated Reduction of this compound-expanded RNA Foci via Fluorescence In Situ Hybridization (FISH)
-
Cell/Tissue Preparation:
-
For cultured cells: Grow cells on coverslips, treat with ASO, and then fix with 4% paraformaldehyde (PFA).
-
For tissue: Obtain cryosections (e.g., 8-10 µm) of muscle tissue from treated and control animals and fix with PFA.[14]
-
-
Permeabilization: Permeabilize the fixed cells/tissues with a solution of 0.2-0.5% Triton X-100 in PBS to allow probe entry.[14]
-
Pre-hybridization: Incubate samples in a pre-hybridization solution (e.g., 30% formamide/2x SSC) to reduce non-specific probe binding.[14]
-
Hybridization:
-
Prepare a hybridization buffer containing a fluorescently labeled (e.g., Cy3) (CAG)n probe.
-
Incubate the samples with the probe overnight at an appropriate temperature (e.g., 37°C) in a humidified chamber.
-
-
Washing: Wash the samples with decreasing concentrations of SSC to remove the unbound probe.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis:
-
Visualize the slides using a confocal or fluorescence microscope.
-
Quantify the number, size, and intensity of the fluorescent foci per nucleus in treated versus untreated samples. A reduction in foci indicates ASO efficacy.[15]
-
Protocol 2: Evaluating Correction of Alternative Splicing via RT-qPCR
-
RNA Extraction: Extract total RNA from ASO-treated and control cells or tissues using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Design primers that specifically amplify the different splice variants of MBNL1-regulated transcripts (e.g., INSR, TNNT2).[16]
-
Perform qPCR using a SYBR Green or probe-based assay.
-
-
Data Analysis:
-
Calculate the relative expression of the different splice isoforms.
-
A shift from the disease-associated isoform to the normal isoform in ASO-treated samples indicates a correction of the splicing defect.[16]
-
Visualizations
Caption: Workflow of systemic ASO delivery challenges.
Caption: Mechanisms of action for this compound-targeting ASOs.
References
- 1. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Strategies Using Oligonucleotides for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 3. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Delivery of Ligand-Conjugated Antisense Oligonucleotides (C16-HA-ASO) Targeting Dystrophia Myotonica Protein Kinase Transcripts for the Treatment of Myotonic Dystrophy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological Barriers to Therapy with Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide [mdpi.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting nuclear RNA for in vivo correction of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antisense oligonucleotide and adjuvant exercise therapy reverse fatigue in old mice with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Bivalent Ligands to Target this compound Triplet Repeats, the Causative Agent of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modifications to toxic this compound RNAs induce structural stability, rescue mis-splicing in a myotonic dystrophy cell model and reduce toxicity in a myotonic dystrophy zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
improving the specificity of CUG binding protein assays
Welcome to the technical support center for CUG Binding Protein (CUGBP) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal binding sequence for CUGBP1?
A1: While CUGBP1 was named for its binding to this compound repeats, studies have shown that it also binds with high affinity to GU-rich elements (GREs), specifically sequences containing UGU trinucleotides.[1][2][3] For some functions, it may also bind to AU-rich or GC-rich elements.[1][3] The selection of the probe sequence is therefore critical for assay specificity.
Q2: How does phosphorylation affect CUGBP1 binding activity?
A2: Phosphorylation of CUGBP1 can significantly alter its binding affinity and function.[1] For example, phosphorylation by Protein Kinase C (PKC) has been shown to increase the stability of CUGBP1 but can reduce its binding to certain mRNA targets.[1][4] Conversely, phosphorylation following partial hepatectomy has been linked to increased translational efficiency of target transcripts.[1] It is crucial to consider the phosphorylation state of your CUGBP1 protein.
Q3: What are the main types of assays used to study CUGBP-RNA interactions?
A3: The most common assays are Electrophoretic Mobility Shift Assays (EMSA), filter binding assays, and RNA pull-down assays followed by Western blotting or mass spectrometry.[1][5][6] Each has its advantages and is suited for different experimental questions, from qualitative detection of binding to quantitative measurement of binding affinity.
Q4: I am seeing non-specific bands in my EMSA. What could be the cause?
A4: Non-specific bands in an EMSA can arise from several factors, including suboptimal protein concentration, inappropriate competitor RNA, or issues with the binding buffer composition.[7][8] These bands represent binding to unintended targets and can often be reduced by optimizing the reaction conditions.[7][8]
Q5: My filter binding assay shows high background. How can I reduce it?
A5: High background in filter binding assays often results from non-specific binding of the RNA probe to the filter membrane or from using an excessive amount of protein extract.[9] Proper blocking of the membrane and optimizing the amount of protein and probe are key steps to minimize background.
Troubleshooting Guides
Electrophoretic Mobility Shift Assay (EMSA)
| Problem | Possible Cause | Recommended Solution |
| No shift or weak signal | 1. Inactive protein. 2. Low protein concentration. 3. Suboptimal binding conditions (buffer, temperature, incubation time). 4. Degraded RNA probe. | 1. Verify protein activity through another method (e.g., Western blot). 2. Increase the concentration of the protein extract.[8][10] 3. Optimize binding buffer components (e.g., salt, glycerol, detergent concentration) and incubation parameters.[8][10] 4. Check RNA integrity on a denaturing gel. |
| Non-specific bands/smearing | 1. Protein concentration is too high. 2. Insufficient or incorrect non-specific competitor. 3. Complex dissociation during electrophoresis. | 1. Titrate the protein extract to find the optimal concentration.[7][8] 2. Increase the concentration of poly(dI-dC) or try a different competitor like heparin or tRNA.[7] 3. Run the gel at a lower voltage and/or at 4°C.[10] |
| Shifted band does not compete with unlabeled specific probe | 1. The shifted band is a non-specific interaction. 2. The unlabeled competitor is of poor quality. | 1. This indicates the binding is not to your target sequence. Re-evaluate your probe design and binding conditions.[7] 2. Verify the concentration and integrity of your unlabeled probe. |
Filter Binding Assay
| Problem | Possible Cause | Recommended Solution |
| High background (high signal in no-protein control) | 1. RNA probe binding non-specifically to the nitrocellulose membrane. 2. Insufficient washing. | 1. Pre-soak the nitrocellulose membrane in wash buffer for at least 30 minutes before filtration. 2. Increase the number and/or volume of washes.[11] |
| Low signal-to-noise ratio | 1. Low binding affinity. 2. Inefficient retention of complexes on the filter. 3. Low specific activity of the labeled probe. | 1. Increase the concentration of the binding protein. 2. Ensure the vacuum is not too high, which can pull complexes through the filter. Use a charged nylon membrane under the nitrocellulose to capture any RNA that passes through.[5] 3. Ensure efficient labeling of the RNA probe. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Uneven drying of filters before counting. 3. Variation in washing steps. | 1. Use calibrated pipettes and ensure thorough mixing of reaction components. 2. Allow filters to dry completely and consistently before scintillation counting or phosphorimaging. 3. Standardize the washing procedure for all samples. |
RNA Pull-Down Assay
| Problem | Possible Cause | Recommended Solution |
| High non-specific protein binding to beads | 1. Insufficient blocking of beads. 2. Hydrophobic or ionic interactions between proteins and the bead matrix. | 1. Pre-clear the cell lysate by incubating it with beads alone before adding the RNA-baited beads.[12] 2. Increase the stringency of the wash buffer by adding non-ionic detergents (e.g., Tween-20) or increasing the salt concentration.[6] |
| Low yield of pulled-down protein | 1. Inefficient binding of RNA bait to beads. 2. Low expression of the target protein in the lysate. 3. RNA degradation. | 1. Verify the successful immobilization of the RNA bait on the beads. 2. Use a lysate from a cell line known to express high levels of CUGBP1 or use a larger amount of lysate. 3. Add RNase inhibitors to the lysis and binding buffers.[6] |
| Protein of interest is in the flow-through | 1. Binding conditions are too stringent. 2. The protein-RNA interaction is weak or transient. | 1. Decrease the salt concentration or detergent concentration in the binding and wash buffers. 2. Consider in vivo crosslinking (e.g., UV crosslinking) to stabilize the interaction before cell lysis.[13] |
Experimental Protocols & Visualizations
Key Signaling Pathways Involving CUGBP1
CUGBP1 activity is modulated by cellular signaling pathways, primarily through phosphorylation. Understanding these pathways is crucial for interpreting assay results.
Caption: CUGBP1 phosphorylation by PKC and GSK3β alters its activity.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)
Caption: Workflow for a typical Electrophoretic Mobility Shift Assay.
Detailed EMSA Protocol
-
RNA Probe Preparation :
-
Synthesize or purchase a high-purity RNA oligonucleotide containing the putative CUGBP1 binding site (e.g., 5'-UGUUGUUGUUGU-3').
-
Label the 5' end of the RNA probe using T4 Polynucleotide Kinase and [γ-³²P]ATP or a non-radioactive alternative like biotin.[3]
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction Setup (20 µL total volume):
-
Combine the following in order:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM HEPES pH 7.5, 500 mM KCl, 10 mM MgCl₂, 50% glycerol, 10 mM DTT)
-
Non-specific competitor (e.g., 1 µg Poly(dI-dC) or heparin)
-
10 µg of cytoplasmic protein extract or purified CUGBP1 protein.[1]
-
For competition assays, add 50-100 fold molar excess of unlabeled specific or mutant probe.
-
-
Incubate for 10 minutes at room temperature.
-
Add 1 µL of labeled RNA probe (approx. 20-50 fmol).[1]
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis and Detection :
-
Load the samples onto a pre-run 5-6% native polyacrylamide gel in 0.5x TBE buffer.[1]
-
Run the gel at 100-150V at 4°C until the loading dye has migrated sufficiently.
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For biotinylated probes, transfer the RNA-protein complexes to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.[1]
-
Experimental Workflow: Filter Binding Assay
Caption: Workflow for a quantitative filter binding assay.
Detailed Filter Binding Protocol
-
Preparation :
-
Prepare a radiolabeled RNA probe as described for the EMSA protocol.
-
Prepare serial dilutions of your purified CUGBP1 protein in 1x Binding Buffer.
-
Soak a nitrocellulose membrane (protein-binding) and a charged nylon membrane (RNA-binding) in ice-cold 1x Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂) for at least 30 minutes.[14]
-
-
Binding Reaction :
-
Filtration and Quantification :
-
Assemble the dot-blot apparatus with the nylon membrane below the nitrocellulose membrane.
-
Apply a gentle vacuum and wash each well with 100 µL of cold Wash Buffer.
-
Load each binding reaction into a well and allow it to filter through slowly.
-
Wash each well twice with a larger volume (e.g., 400 µL) of cold Wash Buffer.[14]
-
Disassemble the apparatus, mark the membrane orientations, and allow them to air dry completely.
-
Quantify the radioactivity on each dot using a phosphorimager or by cutting out the dots and using a scintillation counter.
-
The fraction of bound RNA is calculated as (counts on nitrocellulose) / (counts on nitrocellulose + counts on nylon). Plot this fraction against the protein concentration to determine the dissociation constant (Kd).
-
References
- 1. Regulation of this compound-binding Protein 1 (CUGBP1) Binding to Target Transcripts upon T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-BP1/CELF1 requires UGU-rich sequences for high-affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CUGBP1 Targets Identifies GU-Repeat Sequences That Mediate Rapid mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased steady state levels of CUGBP1 in Myotonic Dystrophy 1 are due to PKC-mediated hyper-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
how to reduce off-target effects of CUG-targeting siRNAs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of CUG-targeting small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound-targeting siRNAs?
A1: Off-target effects with this compound-targeting siRNAs, like other siRNAs, primarily arise from two mechanisms:
-
MicroRNA-like Off-Targeting: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation[1].
-
Near-Perfect Match Off-Targeting: The siRNA guide strand may have a high degree of sequence similarity to unintended transcripts, including other genes containing shorter, non-pathogenic this compound repeats, leading to their cleavage and degradation.
Q2: How can I strategically design my this compound-targeting siRNA to minimize off-target effects from the start?
A2: Several design strategies can significantly reduce off-target effects:
-
Asymmetric Design: Design the siRNA duplex so that the guide strand (antisense) is preferentially loaded into the RNA-induced silencing complex (RISC). This can be achieved by ensuring the 5' end of the guide strand is less thermodynamically stable than the 5' end of the passenger strand (sense)[1].
-
Sequence Selection Algorithms: Utilize advanced algorithms that screen for potential off-target binding sites across the transcriptome. These tools can help select siRNA sequences with minimal predicted off-target effects[1].
-
Avoid miRNA Seed Homology: When designing your siRNA, avoid seed sequences that are identical or highly similar to those of known microRNAs.
Q3: What is the quickest way to check if my observed phenotype is due to an off-target effect?
A3: The most straightforward initial validation is to use multiple different siRNAs that target distinct regions of the this compound repeat-containing transcript. If two or more distinct siRNAs produce the same phenotype, it is more likely to be an on-target effect. Conversely, if different siRNAs targeting the same gene produce different phenotypes, off-target effects are a likely cause.
Troubleshooting Guides
Problem 1: High level of off-target gene silencing observed in microarray or RNA-seq data.
This is a common issue where transcriptome-wide analysis reveals significant changes in the expression of unintended genes.
Troubleshooting Steps:
-
Reduce siRNA Concentration: High concentrations of siRNA can saturate the RISC machinery and increase the likelihood of off-target binding. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that still provides significant on-target knockdown[2][3].
-
Implement Chemical Modifications: Introducing chemical modifications to the siRNA duplex can significantly reduce off-target effects without compromising on-target efficiency. 2'-O-methylation of the ribose at position 2 of the guide strand is a well-established modification for this purpose[4][5][6].
-
Utilize siRNA Pooling: Transfecting a pool of multiple siRNAs targeting the same transcript at a lower overall concentration can dilute the off-target effects of any single siRNA within the pool[1].
Problem 2: Inconsistent results between different this compound-targeting siRNAs.
You observe different levels of knockdown or varying phenotypic outcomes when using multiple siRNAs designed to target the same this compound-expanded transcript.
Troubleshooting Steps:
-
Verify On-Target Knockdown Efficiency: First, confirm that each siRNA is effectively silencing the target transcript to a similar degree using quantitative real-time PCR (RT-qPCR).
-
Analyze Seed Regions: Compare the seed regions of the different siRNAs. If they have different seed sequences, they will likely have different off-target profiles, which could explain the inconsistent results.
-
Perform a Rescue Experiment: To definitively link the observed phenotype to the on-target knockdown, perform a rescue experiment. This involves co-transfecting your siRNA with a construct that expresses the target gene but is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). Restoration of the normal phenotype would confirm an on-target effect.
Data Summary: Strategies to Reduce Off-Target Effects
The following tables summarize quantitative data on the effectiveness of various strategies in reducing siRNA-mediated off-target effects.
Table 1: Effect of 2'-O-Methyl Modification on Off-Target Silencing
| siRNA Target | Modification | Average Reduction in Off-Target Transcript Silencing | On-Target Silencing | Reference |
| Various (10 siRNAs) | 2'-O-Methyl at position 2 of guide strand; positions 1+2 of sense strand | ~66% | Unaffected | [4] |
| PIK3CA | 2'-O-Methyl at position 2 of guide strand | Significant reduction in off-target signature | Maintained | [5] |
| MAPK14 | 2'-O-Methyl at position 2 of guide strand | Significant reduction in off-target signature | Maintained | [4] |
Table 2: Effect of siRNA Concentration on Off-Target Effects
| siRNA Target | Concentration Change | Reduction in Off-Target Genes (Down-regulated >2-fold) | On-Target Knockdown | Reference |
| HK2-3581 | 25 nM to 10 nM | 77 to 42 | Maintained at a high level | [3] |
| STAT3-1676 | 25 nM to 1 nM | Significant reduction | Potent silencing maintained | [3] |
Key Experimental Protocols
Protocol 1: Microarray Analysis of Off-Target Effects
This protocol provides a general workflow for assessing genome-wide off-target effects of a this compound-targeting siRNA.
1. Cell Culture and Transfection:
- Plate cells at an appropriate density to reach 70-80% confluency at the time of transfection.
- Transfect cells with the this compound-targeting siRNA at the lowest effective concentration. Include the following controls:
- Unmodified version of the same siRNA.
- A non-targeting (scrambled) control siRNA.
- Mock-transfected cells (transfection reagent only).
- Untreated cells.
- Incubate for 24-48 hours post-transfection.
2. RNA Extraction and Quality Control:
- Harvest cells and extract total RNA using a method that yields high-quality, intact RNA.
- Assess RNA integrity using a bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable microarray data.
3. Probe Labeling and Hybridization:
- Synthesize and label cDNA from the extracted RNA using fluorescent dyes (e.g., Cy3 and Cy5).
- Hybridize the labeled cDNA to a microarray chip containing probes for the entire transcriptome.
4. Data Acquisition and Analysis:
- Scan the microarray chip to obtain fluorescence intensity data.
- Normalize the data to account for technical variations.
- Perform statistical analysis to identify differentially expressed genes between the siRNA-treated samples and the controls.
- Focus on genes that are significantly down-regulated in the this compound-targeting siRNA-treated sample compared to all controls.
- Use bioinformatics tools to search for seed region complementarity in the 3' UTRs of the identified off-target genes.
Protocol 2: RT-qPCR for Validation of Off-Target Candidates
This protocol is for validating specific off-target genes identified from microarray analysis or predicted by bioinformatics tools.
1. Primer Design:
- Design RT-qPCR primers for the potential off-target genes.
- Crucially, design primers that amplify a region of the transcript that is 5' to the predicted siRNA cleavage site to avoid false negatives due to the presence of cleaved mRNA fragments[7][8].
- Also design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
2. Cell Culture and Transfection:
- Follow the same transfection setup as in the microarray experiment.
3. RNA Extraction and cDNA Synthesis:
- Extract total RNA as described previously.
- Perform reverse transcription to synthesize cDNA from the RNA samples.
4. Quantitative Real-Time PCR:
- Set up the qPCR reactions using a suitable master mix, your designed primers, and the synthesized cDNA.
- Run the qPCR experiment on a real-time PCR instrument.
5. Data Analysis:
- Calculate the relative expression of the potential off-target genes using the delta-delta Ct method, normalizing to the housekeeping gene.
- A significant decrease in the expression of a gene in the this compound-targeting siRNA-treated sample compared to controls confirms it as an off-target.
Visualizing Key Concepts
Figure 1. Mechanism of on-target vs. off-target silencing by this compound-targeting siRNAs.Figure 2. A logical workflow for troubleshooting suspected off-target effects.References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Position-specific chemical modification of siRNAs reduces "off-target" transcript silencing [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming difficulties in cloning CUG repeat sequences
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering difficulties with the molecular cloning of CUG trinucleotide repeat sequences. The inherent instability of these sequences in standard host systems often leads to experimental failure.
Frequently Asked Questions (FAQs)
Q1: Why are this compound repeat sequences so difficult to clone using standard methods?
This compound repeats, and their corresponding CTG sequences in DNA, are notoriously difficult to clone due to their propensity to form stable, non-B-form DNA secondary structures, such as hairpins and slipped strands.[1][2] These structures can form during DNA replication and repair within the E. coli host, leading to several problems:
-
Replication Fork Stalling: The cellular machinery can struggle to move through these secondary structures, causing the replication process to pause or stop.
-
DNA Repair-Mediated Instability: The bacterial host's DNA repair systems can recognize these unusual structures as errors, often leading to deletions (contractions) or, less commonly, expansions of the repeat tract.[3][4]
-
Toxicity: The expression of long this compound repeat RNAs can be toxic to the host cell, potentially by sequestering essential RNA-binding proteins.[4][5] This creates a strong selective pressure for cells that have deleted the insert.[6]
Q2: What are the common signs that my this compound repeat clone is unstable?
The most common indications of instability are:
-
Incorrect Insert Size: After isolating plasmid DNA from colonies, restriction digests or colony PCR show that the insert is smaller than expected, indicating a deletion of repeats.[4]
-
Mixed Colony Populations: You may find a mixture of colonies on your plate, some with the correct insert size (or close to it) and many others with significant deletions.
-
Low Transformation Efficiency: A very low number of colonies, or only colonies containing the empty vector, may suggest that the insert is toxic or highly unstable, preventing successful propagation.[6][7]
-
Smears on Gels: PCR or digests of plasmid preps may result in a smear rather than a crisp band, indicating a heterogeneous population of plasmids with varying repeat lengths.
Q3: Which E. coli strain is best for cloning this compound repeats?
Standard cloning strains like DH5α or TOP10 are often unsuitable. It is crucial to use strains specifically engineered to reduce recombination and improve the stability of repetitive sequences.[8] These strains typically have mutations in the recA gene, which is a key component of the homologous recombination pathway.[9]
Q4: How does culture temperature affect the stability of my clone?
Lowering the incubation temperature from the standard 37°C to 30°C, or even room temperature, can significantly enhance the stability of plasmids containing this compound repeats.[6][8] The reduced temperature slows down the bacterial metabolic rate and replication speed, which decreases the likelihood of secondary structure formation and subsequent deletion events.[4][8] Colonies will take longer to appear, so plates may need to be incubated for 24-48 hours.[6][10]
Q5: What type of vector is recommended for cloning unstable repeats?
Vector choice is a critical factor. Consider the following:
-
Low-Copy-Number Vectors: Using a vector with a low-copy-number origin of replication (e.g., pSC101, BAC) reduces the metabolic burden on the host cell and decreases the number of opportunities for recombination and deletion per cell cycle.[4][6]
-
Linear Plasmids: Circular, supercoiled plasmids can promote the formation of secondary structures. A linear plasmid vector system, such as the pJAZZ vector, can maintain inserts more stably by avoiding superhelical stress.[11]
-
Transcriptional Terminators: If the this compound repeat is part of a transcribed region, leaky expression can be toxic. Using a vector with strong transcriptional terminators flanking the cloning site can prevent read-through transcription from vector promoters and stabilize the insert.[11][12]
Q6: My PCR amplification of the this compound repeat is failing. What can I do?
Amplifying GC-rich and repetitive sequences like this compound/CTG repeats is challenging.[13][14] Common failures include no product, smeared products, or products of the wrong size. Optimization is essential.[15] Key strategies include using high-fidelity DNA polymerases designed for difficult templates, increasing denaturation temperatures to fully melt the template, and incorporating PCR enhancers like betaine or DMSO to reduce secondary structures.[14][16]
Q7: Are there alternative cloning methods for highly repetitive sequences?
Yes. For extremely long repeats that are intractable in E. coli, cell-free cloning methods are a powerful alternative.[12] One such method involves the in vitro ligation of repeat fragments followed by Rolling Circle Amplification (RCA) using a high-fidelity polymerase like ϕ29.[12][17] This approach bypasses the limitations of bacterial hosts entirely, allowing for the generation of very long, uninterrupted repeat tracts.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Few Colonies, or Only Vector Background | 1. Insert is toxic to the host strain.2. High instability leading to plasmid loss.3. Ligation or transformation failure. | 1. Switch to a specialized strain for unstable DNA (e.g., NEB Stable, Stbl3™, SURE® 2).[18][19]2. Grow transformed cells at a lower temperature (30°C) for a longer duration.[10]3. Use a low-copy-number or linear vector.[11]4. Confirm ligation and transformation efficiency with control reactions (e.g., uncut vector). |
| Colonies Contain Inserts with Deletions | 1. Recombination in the host strain.2. Instability due to secondary structure formation.[4]3. High copy number of the plasmid. | 1. Use a recombination-deficient (recA⁻) strain like Stbl2™ or Stbl3™.[8][18]2. Incubate plates and liquid cultures at 30°C.[10]3. Screen multiple colonies, as some may retain the full-length insert.4. Store clones as purified plasmid DNA rather than glycerol stocks, as instability can occur during thawing and regrowth.[10] |
| PCR Amplification of Repeat Fails or Yields a Smear | 1. Incomplete denaturation of the GC-rich template.2. Formation of secondary structures (hairpins) in the template or primers.[13]3. Polymerase stalling or slippage on the repeat tract.[16] | 1. Use a high-fidelity polymerase designed for GC-rich templates (e.g., Q5®, Phusion).[10]2. Increase initial denaturation time and use a high denaturation temperature (e.g., 98°C) during cycling.[13][20]3. Add PCR enhancers: Betaine (1-1.5 M), DMSO (3-5%), or Formamide (1-5%).[14]4. Use a "touchdown" PCR protocol, starting with a high annealing temperature and decreasing it in subsequent cycles.[14] |
Data & Protocols
Quantitative Data Summary
Table 1: Recommended E. coli Strains for Unstable DNA Cloning
| Strain Name | Key Genotype Features | Recommended For | Reported Transformation Efficiency |
| Stbl2™ | recA13, mcrB, mrr | Cloning retroviral sequences and tandem arrays.[19][21] | >1 x 10⁹ cfu/µg (chemically competent)[19] |
| Stbl3™ | recA13, mcrB, mrr | Cloning lentiviral vectors and direct repeats.[18][19] | >1 x 10⁸ cfu/µg (chemically competent)[19] |
| Stbl4™ | recA13, mcrA, Δ(mcrBC-hsdRMS-mrr) | Generating complex cDNA and genomic libraries.[19] | >5 x 10⁹ cfu/µg (electrocompetent)[19] |
| SURE® 2 | e14-(McrA-), Δ(mcrCB-hsdSMR-mrr), recB, recJ, sbcC, umuC::Tn5, uvrC | Cloning unstable repeats and preventing deletions/rearrangements. | >1 x 10⁹ cfu/µg (electrocompetent) |
| NEB® Stable | F' proA+B+ lacIq Δ(lacZ)M15 zzf::Tn10 (TetR) Δ(ara-leu) 7697 araD139 fhuA ΔlacX74 galK16 galE15 e14- relA1 rpsL150(StrR) rph-1 Δ(rhaD-rhaB)568 hsdR514 | Cloning unstable inserts, including direct and inverted repeats. | >1 x 10⁹ cfu/µg (chemically competent) |
Table 2: PCR Optimization for this compound/CTG Repeats
| Parameter | Standard Condition | Optimized Condition for this compound/CTG Repeats | Rationale |
| Denaturation Temp. | 94-95°C | 98°C | Ensures complete melting of GC-rich secondary structures.[13] |
| Annealing Time | 30-60 sec | 10-20 sec | Minimizes opportunity for primers to form secondary structures or anneal non-specifically.[13] |
| Extension Time | 1 min/kb | 1.5-2 min/kb | Slower extension can help high-fidelity polymerases navigate through repetitive regions. |
| Enhancers | None | Betaine (1-1.5M) or DMSO (3-5%) | Reduces DNA melting temperature and disrupts secondary structures.[14] |
| Cycling Protocol | Standard 3-step | Touchdown PCR or 2-step PCR (if primer Tm is high) | Touchdown PCR increases specificity in early cycles.[14] |
Experimental Protocols
Protocol 1: Transformation and Culture of Unstable Plasmids
This protocol is adapted for use with competent cells designed for unstable sequences, such as NEB Stable Competent E. coli.[10]
-
Thaw a tube of competent cells on ice.
-
Add 2 µl of your ligation reaction or plasmid DNA to the cells.
-
Gently mix by flicking the tube 4-5 times. Do not vortex.
-
Incubate the mixture on ice for 30 minutes.
-
Heat shock the cells at exactly 42°C for exactly 30 seconds. Do not mix.
-
Immediately place the tube back on ice for 5 minutes.
-
Add 950 µl of room-temperature outgrowth medium (use the medium provided with the cells, e.g., NEB 10-beta/Stable Outgrowth Medium).
-
Incubate at 30°C for 60 minutes with shaking (250 rpm).
-
Warm selection plates to 30°C .
-
Spread 100-200 µl of the cell culture onto the plates.
-
Incubate plates at 30°C for 24-48 hours until colonies appear.
-
For liquid cultures, inoculate single colonies and grow at 30°C . Prepare plasmid DNA from fresh transformants.[10]
Protocol 2: General PCR Optimization for this compound Repeats
This protocol provides a starting point for amplifying a this compound/CTG repeat-containing fragment.
-
Reaction Setup (50 µl):
-
High-Fidelity 2X Master Mix: 25 µl
-
Forward Primer (10 µM): 2.5 µl
-
Reverse Primer (10 µM): 2.5 µl
-
Template DNA (1-100 ng): 1-5 µl
-
Betaine (5 M): 10 µl (for a final concentration of 1 M)
-
Nuclease-Free Water: to 50 µl
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 2 minutes
-
35 Cycles:
-
Denaturation: 98°C for 15 seconds
-
Annealing: 60-70°C for 20 seconds (optimize with a gradient)
-
Extension: 72°C for 1.5 min/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µl of the PCR product on a 1% agarose gel to check for size and purity. If smears or multiple bands are present, further optimization of the annealing temperature is required.
Visualizations
Experimental & Logical Workflows
Caption: A decision-making workflow for troubleshooting common failures in this compound repeat cloning.
Caption: Simplified pathway of how CTG repeats form hairpins during replication, leading to instability.
References
- 1. Expanded this compound repeats in DMPK transcripts adopt diverse hairpin conformations without influencing the structure of the flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of RNA this compound Repeats Responsible for Myotonic Dystrophy 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dinucleotide repeat instability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Type 1 Myotonic Dystrophy by Engineering Site-specific RNA Endonucleases that Target (this compound)n Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. neb.com [neb.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell-free cloning of highly expanded CTG repeats by amplification of dimerized expanded repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing your PCR [takarabio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Optimization PCR for Detection CTG/CCTG-Repeat Expansions in the Diagnosis of Myotonic Dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Synthesis and cloning of long repeat sequences using single-stranded circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competent Cells for Cloning Unstable DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Competent Cells for Cloning Unstable DNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. neb.com [neb.com]
- 21. blog.addgene.org [blog.addgene.org]
Technical Support Center: CUG Inhibitor Solubility and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CUG inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during in vitro and in vivo experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many this compound inhibitors?
A1: Many small molecule inhibitors targeting the this compound repeat expansion are hydrophobic in nature. This characteristic is often a result of the chemical scaffolds designed to interact with the RNA structure. The lipophilic nature of these compounds leads to low solubility in aqueous solutions like cell culture media and buffers, which can cause precipitation and inaccurate experimental results.
Q2: My this compound inhibitor, which is soluble in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common issue that arises from the drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium.[1] To prevent precipitation, consider the following strategies:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] Using the highest tolerable DMSO concentration can help maintain inhibitor solubility.[2]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium with vigorous mixing.[2] This gradual decrease in solvent concentration can help keep the compound in solution.[2]
-
Use of solubility enhancers: For some compounds, the addition of solubility enhancers like cyclodextrins to the cell culture medium can be beneficial.[2]
-
Serum-containing media: The proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2] If your experimental design allows, using serum-containing media during inhibitor treatment can improve solubility.[2]
Q3: How should I prepare and store stock solutions of this compound inhibitors?
A3: Proper preparation and storage of stock solutions are critical for experimental reproducibility.
-
Solvent Selection: Anhydrous DMSO is the most common solvent for dissolving hydrophobic this compound inhibitors.[3]
-
Preparation: Accurately weigh the inhibitor and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[4] Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication, after verifying that these methods do not affect the compound's stability.[3][4]
-
Storage: Store stock solutions in single-use aliquots in tightly sealed, low-adsorption tubes at -20°C or -80°C, protected from light.[4] This practice minimizes repeated freeze-thaw cycles which can lead to compound degradation.[2]
Q4: I've observed that my Lomofungin solution changes over time in DMSO. What is happening?
A4: Lomofungin is known to undergo spontaneous dimerization in DMSO to form dilomofungin.[5][6] This is a critical stability issue as the dimer, dilomofungin, is a more potent inhibitor of MBNL1-(this compound)12 binding than the monomer.[5][6] This dimerization can introduce significant variability in your experiments.[7] It is recommended to use freshly prepared Lomofungin solutions for consistent results.[6]
Q5: What are the general stability characteristics of Pentamidine, another known this compound inhibitor?
A5: Pentamidine isethionate is soluble in water.[8] Reconstituted solutions of pentamidine in sterile water are stable for up to 48 hours at room temperature when protected from light.[9] However, it is important to note that pentamidine will precipitate in saline solution, so only sterile water should be used for reconstitution.[8]
Troubleshooting Guides
Issue 1: this compound Inhibitor Precipitation in Cell Culture Media
Symptoms:
-
Cloudy or hazy appearance of the cell culture medium after adding the inhibitor.
-
Visible particles in the medium or at the bottom of the culture vessel.
-
Inconsistent or non-reproducible experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound inhibitor precipitation in cell culture media.
Issue 2: Inconsistent Inhibitor Activity and Suspected Degradation
Symptoms:
-
Loss of inhibitor potency over time in stored solutions or during long-term experiments.
-
High variability in experimental results between batches of inhibitor or different experimental runs.
-
Appearance of unexpected peaks during analytical characterization (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound inhibitor activity.
Quantitative Data Summary
The following tables summarize available quantitative data for representative this compound inhibitors. This data is intended as a guide, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Solubility of Selected this compound Inhibitors
| Compound | Solvent | Solubility | Reference |
| Pentamidine | DMSO | ≥13.5 mg/mL | [10] |
| Pentamidine Isethionate | Water | > 30 mg/mL | [11] |
| Lomofungin | DMSO | Soluble, but undergoes dimerization | [5][6] |
Table 2: Stability of Selected this compound Inhibitors
| Compound | Condition | Stability/Half-life | Degradation Product | Reference |
| Pentamidine | Reconstituted in sterile water, room temp, protected from light | Stable for 48 hours | Not specified | [9] |
| Lomofungin | In DMSO | Undergoes spontaneous dimerization | Dilomofungin | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic this compound Inhibitor in DMSO
Materials:
-
This compound inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, low-adsorption microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the this compound inhibitor required to make a 10 mM stock solution. For example, for a compound with a molecular weight of 500 g/mol , you would need 5 mg to make 1 mL of a 10 mM solution.
-
Weighing: Carefully weigh the calculated mass of the inhibitor powder using an analytical balance in a chemical fume hood.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming to 37°C can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adsorption microcentrifuge tubes.[2][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Assessment of this compound Inhibitor Stability in Cell Culture Media
Materials:
-
10 mM this compound inhibitor stock solution in DMSO
-
Cell culture medium (with and without serum, as required)
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard (for quenching and extraction)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the this compound inhibitor by diluting the 10 mM stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically ≤0.5%).[2][12]
-
Incubation: Add the working solution to triplicate wells of a multi-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[12]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.[12]
-
Quenching and Extraction: To each aliquot, immediately add a sufficient volume of cold acetonitrile (e.g., 200 µL) containing a suitable internal standard to precipitate proteins and stop any degradation. Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to determine the concentration of the intact this compound inhibitor.[12]
-
Data Interpretation: Calculate the percentage of the this compound inhibitor remaining at each time point relative to the 0-hour time point. This will provide a stability profile of the inhibitor in the cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
This compound Repeat RNA Toxicity and MBNL1 Sequestration Pathway
The primary mechanism of toxicity of expanded this compound repeats is the sequestration of the Muscleblind-like (MBNL) family of splicing regulators.[13][14] This leads to a loss of MBNL1 function and subsequent mis-splicing of numerous downstream pre-mRNAs, resulting in the clinical manifestations of Myotonic Dystrophy Type 1 (DM1).[13][14]
Caption: this compound repeat RNA sequesters MBNL1, leading to aberrant splicing and disease. This compound inhibitors aim to disrupt this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lomofungin and dilomofungin: inhibitors of MBNL1-CUG RNA binding with distinct cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentamidine Inhalation: Package Insert / Prescribing Info [drugs.com]
- 9. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Daunorubicin reduces MBNL1 sequestration caused by this compound-repeat expansion and rescues cardiac dysfunctions in a Drosophila model of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo CUG Therapeutic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dosages for in vivo studies of CUG repeat-targeting therapeutics for Myotonic Dystrophy Type 1 (DM1).
Frequently Asked Questions (FAQs)
FAQ 1: Which animal model is most appropriate for my in vivo this compound therapeutic study?
The choice of animal model is critical for the successful translation of your research. Several models are available, each with specific characteristics that may be more or less suitable for your experimental goals. The most commonly used models are transgenic mice that express expanded this compound repeats.
-
HSALR Mouse Model: This model expresses a human skeletal actin (HSA) transgene with approximately 250 this compound repeats in the 3' untranslated region (UTR). It is a well-established model for studying RNA toxicity in skeletal muscle and exhibits key features of DM1, including myotonia and splicing misregulation.[1][2]
-
DMSXL Mouse Model: This model carries a human DMPK transgene with over 1000 CTG repeats, providing a model with a larger repeat expansion that may better represent the severe congenital form of DM1.[1][3] It also displays central nervous system (CNS) features of the disease.
-
Other Models: While less common for therapeutic dosage optimization studies, other models like Drosophila and Zebrafish can be useful for high-throughput screening of candidate therapeutics before moving to more complex mammalian models.
The selection of the model should be based on the specific therapeutic agent, the target tissues, and the disease phenotypes you aim to correct.
FAQ 2: What are the common therapeutic strategies for targeting this compound repeat toxicity in vivo?
The primary therapeutic strategy for DM1 is to target the toxic gain-of-function of the this compound repeat-containing RNA. The most extensively studied approaches include:
-
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid sequences that can bind to the this compound repeat RNA and promote its degradation or block the binding of proteins like Muscleblind-like 1 (MBNL1).[4][5] Different ASO chemistries, such as 2'-O-methoxyethyl (MOE) gapmers and locked nucleic acid (LNA), are used to enhance stability and efficacy.[1][6]
-
Small Molecules: Several small molecules have been identified that can bind to the this compound repeats and disrupt their interaction with MBNL1 or promote the degradation of the toxic RNA.[7][8][9]
-
Peptide-based Therapies: Certain peptides have been shown to bind to this compound hairpins and reverse RNA toxicity in DM1 models.
FAQ 3: How do I determine the starting dose for my in vivo study?
Determining the initial dose for your in vivo study requires a careful review of existing literature for similar compounds and therapeutic strategies. For ASOs, initial dose-ranging studies are crucial. A common starting point for systemic administration of ASOs in mouse models is in the range of 10-50 mg/kg, administered subcutaneously or intravenously.[2][10] For small molecules, the starting dose will be highly dependent on the compound's potency and pharmacokinetic properties, often determined from prior in vitro and preliminary in vivo toxicity studies.
FAQ 4: What are the key biomarkers to assess therapeutic efficacy and optimize dosage?
Effective dose optimization relies on the use of reliable pharmacodynamic biomarkers that reflect target engagement and biological response. Key biomarkers for this compound therapeutic studies include:
-
Correction of Alternative Splicing: The sequestration of MBNL1 by toxic this compound repeats leads to characteristic mis-splicing of several pre-mRNAs.[11][12] Analyzing the splicing patterns of MBNL1-dependent exons, such as exon 7a of the muscle-specific chloride channel (Clcn1) and exon 22 of the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (Atp2a1), is a robust measure of therapeutic efficacy.[13][14] A composite index of multiple splice events can provide a sensitive and reliable assessment.[11]
-
Reduction of this compound RNA Foci: The toxic this compound repeat RNAs accumulate in the nucleus, forming distinct foci.[1] Quantifying the number and size of these foci in tissue samples can serve as a direct measure of target engagement and reduction of the toxic RNA.
-
Alleviation of Myotonia: Myotonia, the delayed relaxation of muscles after contraction, is a hallmark clinical feature of DM1 and can be measured in mouse models using electromyography (EMG).[1][13] Its reversal is a key functional indicator of therapeutic success.
-
Improvement in Muscle Strength and Histology: Assessing muscle function through grip strength tests and examining muscle histology for improvements in fiber size and reduction of central nuclei can provide evidence of broader therapeutic benefit.[3]
Troubleshooting Guides
Problem 1: Inconsistent or lack of therapeutic effect at the initial dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose | Perform a dose-escalation study to determine the optimal dose that elicits a therapeutic response without toxicity. A 3-fold or 10-fold dose reduction from a previously effective dose can lead to partial or no correction.[2] |
| Poor Bioavailability/Delivery | Consider alternative administration routes (e.g., intravenous vs. subcutaneous) or explore conjugation of your therapeutic agent (e.g., with cell-penetrating peptides or antibodies for ASOs) to enhance tissue uptake, particularly in muscle.[1][15] |
| Suboptimal ASO Chemistry | For ASO-based therapies, the choice of chemistry is critical. Some chemistries may have better tissue penetration and stability than others. For example, 2'-MOE gapmers have shown robust effects with systemic delivery.[1][2] |
| Variability in Animal Model | Ensure the use of age- and sex-matched animals. The level of this compound repeat expression can vary between individual animals and different muscle groups, which can influence the therapeutic response.[2] |
Problem 2: Observed toxicity at the therapeutic dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Reduce the dose and/or the frequency of administration. Conduct a maximum tolerated dose (MTD) study to define the therapeutic window. |
| Off-target effects | For ASOs, perform a thorough bioinformatics analysis to identify potential off-target binding sites. For small molecules, assess for unintended interactions with other cellular targets. Transcriptome-wide analysis can help identify off-target gene expression changes. |
| Hepatotoxicity | Some ASO chemistries, like LNA, have been associated with hepatotoxicity.[6] Monitor liver function through serum chemistry analysis and histological examination of liver tissue.[2] Consider alternative ASO chemistries if hepatotoxicity is a concern. |
| Injection site reactions | For subcutaneous injections, monitor for local inflammation or irritation. Ensure proper injection technique and consider rotating injection sites. |
Quantitative Data Summary
Table 1: Examples of ASO Dosages in Preclinical Mouse Models of DM1
| Therapeutic Agent | Mouse Model | Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| 2'-MOE gapmer ASO | HSALR | 25 mg/kg | Subcutaneous, twice weekly | 4 weeks | >80% reduction of CUGexp RNA in muscle, correction of myotonia and splicing | [2] |
| 2'-MOE gapmer ASO | HSALR | 8.5 mg/kg | Subcutaneous, twice weekly | 4 weeks | Partial correction of myotonia and splicing | [2] |
| IONIS 486178 (cEt ASO) | DMSXL | 25 mg/kg | Subcutaneous, twice weekly for 4 weeks, then weekly for 5 weeks | 9 weeks | 70% reduction in this compound RNA foci in quadriceps, improved muscle strength | [10] |
| Pip6a-PMO (Peptide-conjugated ASO) | HSALR | 12.5 mg/kg | Intravenous, single injection | 2 weeks | Significant correction of splicing defects and 50% reduction in RNA foci | [15] |
| AntagomiR-23b | HSALR | 12.5 mg/kg | Subcutaneous or Intravenous, single injection | - | Improvement in skeletal muscle phenotype | [15] |
| FORCE™ DM1 ASO (Antibody-conjugated ASO) | hTfR1/DMSXL | 10 mg/kg | Intravenous, single dose | 4 weeks | ~40-50% reduction of human DMPK mRNA in skeletal muscle and heart | [1][16] |
Table 2: Example of Small Molecule Dosage in a Preclinical Mouse Model of DM1
| Therapeutic Agent | Mouse Model | Dose | Administration Route | Treatment Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 2b | HSALR | 40 mg/kg | Intraperitoneal, daily | 7 days | Well-tolerated, improvement in splicing defects |[8] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo ASO Efficacy Study
A typical workflow for assessing the efficacy of an ASO in a DM1 mouse model involves several key steps from animal selection to data analysis.
Signaling Pathway: MBNL1 Sequestration and Therapeutic Intervention
The central pathogenic mechanism in DM1 involves the sequestration of the MBNL1 splicing regulator by toxic this compound repeat RNA, leading to a loss of MBNL1 function and subsequent mis-splicing of numerous pre-mRNAs. Therapeutic interventions aim to disrupt this process.
Protocol: Subcutaneous Injection in Mice
This protocol outlines the standard procedure for subcutaneous administration of a therapeutic agent to a mouse.
-
Animal Restraint: Securely restrain the mouse using an appropriate method, such as scruffing the neck and back skin. This will create a "tent" of skin.
-
Injection Site Preparation: If required by the protocol, disinfect the injection site (typically the dorsal midline between the scapulae) with 70% alcohol.
-
Needle Insertion: Using a sterile syringe with an appropriate gauge needle (e.g., 26-27 gauge), insert the needle, bevel up, into the base of the skin tent.[17]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure should be felt).[17]
-
Injection: Slowly inject the substance. The maximum recommended volume for a single subcutaneous site in a mouse is typically 5 mL/kg.[17]
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
For more detailed guidelines on injection techniques, refer to institutional and regulatory protocols.[18][19][20]
References
- 1. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting nuclear RNA for in vivo correction of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotides Make Sense in Myotonic Dystrophy | Myotonic Dystrophy Foundation [myotonic.org]
- 6. researchgate.net [researchgate.net]
- 7. Splicing Analysis of a Myotonic Dystrophy Type 1 Mouse Model Treated with Small Molecules [scholarsbank.uoregon.edu]
- 8. A small molecule that binds an RNA repeat expansion stimulates its decay via the exosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. JCI - Correction of ClC-1 splicing eliminates chloride channelopathy and myotonia in mouse models of myotonic dystrophy [jci.org]
- 14. Correction of Clcn1 alternative splicing reverses muscle fiber type transition in mice with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. investors.dyne-tx.com [investors.dyne-tx.com]
- 17. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. services.anu.edu.au [services.anu.edu.au]
- 20. ltk.uzh.ch [ltk.uzh.ch]
Technical Support Center: Analysis of CUG Repeat Expansions
Welcome to the technical support center for the analysis of CUG repeat expansions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the molecular analysis of this compound trinucleotide repeat expansions, primarily associated with Myotonic Dystrophy Type 1 (DM1).
Frequently Asked Questions (FAQs)
FAQ 1: Which molecular technique is best for detecting this compound repeat expansions?
The optimal technique depends on the specific research question, the expected size of the expansion, and the required throughput. The most commonly used methods are conventional Polymerase Chain Reaction (PCR), Triplet-Primed PCR (TP-PCR), and Southern blotting.
-
Conventional PCR is suitable for amplifying and sizing smaller repeat alleles, typically up to 100-150 CTG repeats. It is a relatively fast and high-throughput method. However, it is unreliable for detecting large expansions due to the preferential amplification of smaller alleles (a phenomenon known as allelic dropout) and challenges in amplifying GC-rich sequences.[1]
-
Triplet-Primed PCR (TP-PCR) is a modification of PCR that can detect the presence of large expansions that are often missed by conventional PCR.[2][3] It uses a primer that binds within the repeat region, generating a characteristic "ladder" of products for expanded alleles when analyzed by capillary electrophoresis. While excellent for detection, precise sizing of very large expansions with TP-PCR can be challenging.
-
Southern blotting is considered the gold standard for sizing large repeat expansions and can detect alleles with thousands of repeats.[2][4] It involves digesting genomic DNA, separating the fragments by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe. This method is labor-intensive and has a lower throughput compared to PCR-based methods.[2]
FAQ 2: Why did my conventional PCR only show one band for a patient who is clinically affected with DM1?
This is a common pitfall known as "allelic dropout." Conventional PCR often fails to amplify large, expanded this compound repeat alleles, especially when a smaller, normal-sized allele is present. The polymerase has difficulty traversing the long, GC-rich repeat sequence, leading to preferential amplification of the shorter allele. If only one allele is detected in a symptomatic individual, it is crucial to perform a reflex test, such as TP-PCR or Southern blot, to investigate the presence of a large expansion.[1]
FAQ 3: What are "stutter peaks" in Triplet-Primed PCR (TP-PCR) and how do I interpret them?
Stutter peaks are artifacts in TP-PCR analysis that appear as minor peaks flanking the main allele peak, typically at intervals of one repeat unit. They arise from polymerase slippage during the amplification of the repetitive sequence. While some level of stutter is expected, excessive stutter can complicate the interpretation of results. In the context of this compound repeat analysis, the characteristic ladder pattern seen in expanded alleles is a form of controlled stutter that indicates the presence of a large repeat. It is essential to distinguish this diagnostic pattern from random stutter artifacts. Problems with fragment analysis, such as the use of degraded formamide, can also lead to exaggerated stutter peaks, making accurate scoring difficult.[5]
FAQ 4: How does somatic mosaicism affect the analysis of this compound repeat expansions?
Somatic mosaicism refers to the variation in the number of this compound repeats in different cells and tissues within the same individual. This can lead to a "smear" or a diffuse band rather than a sharp, distinct band on a Southern blot, representing a population of cells with varying repeat lengths.[2] This heterogeneity can complicate the correlation between repeat size in blood leukocytes and clinical symptoms, as the repeat length in affected tissues like muscle may be significantly larger.[2] When interpreting results, it is important to consider the possibility of somatic mosaicism, especially when there is a discrepancy between the genotype and the clinical phenotype.
Troubleshooting Guides
Guide 1: Troubleshooting PCR Failures and Artifacts
| Observation | Possible Cause | Recommended Solution |
| No PCR Product | Missing reaction component | Double-check all reagents and their concentrations. It is advisable to use a checklist. |
| Incorrect annealing temperature | Optimize the annealing temperature by performing a gradient PCR. | |
| Poor primer design | Ensure primers are not self-complementary or forming dimers. Avoid GC-rich 3' ends.[6] | |
| Degraded DNA template | Use freshly extracted, high-quality DNA. Avoid repeated freeze-thaw cycles. | |
| Non-Specific Bands | Annealing temperature is too low | Increase the annealing temperature in increments of 1-2°C. |
| High magnesium concentration | Optimize the MgCl2 concentration, as high levels can reduce specificity. | |
| Primer-dimer formation | Use a "hot-start" polymerase to minimize non-specific amplification. | |
| Allelic Dropout of Large Expansion | Limitations of conventional PCR | Use Triplet-Primed PCR (TP-PCR) or Southern blot for samples from symptomatic individuals where only one normal allele is detected.[1] |
| High GC content of the repeat | Use a polymerase and buffer system specifically designed for GC-rich templates. |
Guide 2: Troubleshooting Southern Blot Issues
| Observation | Possible Cause | Recommended Solution |
| Weak or No Signal | Incomplete DNA transfer | Ensure proper setup of the transfer apparatus and sufficient transfer time (12-18 hours).[7] |
| Insufficient amount of DNA | Use an adequate amount of high-quality genomic DNA (typically 8-10 µg for mammalian genomes).[8] | |
| Low probe-specific activity | Use a freshly labeled, high-specific-activity probe. | |
| Inefficient hybridization | Optimize hybridization temperature and buffer conditions. | |
| High Background | Insufficient washing | Increase the stringency and duration of the post-hybridization washes. |
| Probe concentration is too high | Reduce the amount of probe used in the hybridization solution.[9] | |
| Membrane allowed to dry out | Keep the membrane moist throughout the hybridization and washing steps. | |
| Smeared Bands | DNA degradation | Handle DNA carefully to avoid shearing. Use freshly prepared, high-quality DNA. |
| Incomplete restriction digest | Ensure complete digestion by using the recommended amount of enzyme and incubation time. Perform a small-scale analytical digest to confirm complete cutting.[10] | |
| Somatic mosaicism | This may be a true biological result, reflecting different repeat lengths in the cell population.[2] |
Quantitative Data Summary
Table 1: Comparison of Techniques for this compound Repeat Sizing
| Technique | Typical Sizing Range (Number of CTG Repeats) | Advantages | Limitations | Throughput |
| Conventional PCR | 5 - 150 | Fast, high-throughput, requires small amount of DNA | Unreliable for large expansions (>150 repeats), risk of allelic dropout.[1] | High |
| Triplet-Primed PCR (TP-PCR) | Detects presence of expansions >150 repeats; can size smaller alleles | Sensitive detection of large expansions, overcomes allelic dropout, higher throughput than Southern blot.[2][11] | Precise sizing of very large expansions can be difficult, interpretation can be complex. | Medium-High |
| Southern Blot | 50 - >4000 | "Gold standard" for sizing large expansions, can detect somatic mosaicism.[2][4] | Labor-intensive, time-consuming, requires larger amounts of DNA, lower throughput.[2][12] | Low |
| Long-Read Sequencing | Full range of repeats | Precise sizing and sequence composition, detection of somatic mosaicism.[13][14] | Higher cost, complex data analysis. | Medium |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Whole Blood
High-quality, high-molecular-weight genomic DNA is crucial for the analysis of large repeat expansions.
Materials:
-
Whole blood sample
-
Genomic DNA purification kit (e.g., PureLink Genomic DNA Mini Kit or similar)
-
Proteinase K
-
RNase A
-
Lysis Buffer
-
Wash Buffers
-
Elution Buffer
-
Microcentrifuge tubes
-
Water bath or heat block at 56°C
Procedure:
-
Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Proteinase K to the sample.
-
Add 200 µL of Lysis Buffer and vortex immediately and thoroughly to mix.
-
Incubate at 56°C for 10 minutes in a water bath or heat block.
-
Add 200 µL of 96-100% ethanol to the lysate and vortex to mix.
-
Proceed with binding the DNA to the silica column, washing, and eluting as per the manufacturer's instructions for the specific kit being used.[15][16]
-
Elute the purified genomic DNA in 50-100 µL of Elution Buffer.
-
Assess DNA concentration and purity using a spectrophotometer.
Protocol 2: Southern Blot Analysis for Large this compound Expansions
This protocol provides a general workflow. Specific enzymes, probe sequences, and hybridization conditions should be optimized for the target locus (e.g., the DMPK gene for DM1).
I. DNA Digestion and Gel Electrophoresis:
-
Digest 5-10 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI or BglI for DM1 analysis) overnight at the recommended temperature.[10]
-
Prepare a 0.7-0.8% agarose gel in 1x TAE or TBE buffer. The gel size should be sufficient for good resolution of large fragments (e.g., 20x25 cm).[10]
-
Load the digested DNA mixed with loading dye into the gel wells. Include a DNA molecular weight marker.
-
Run the gel at a low voltage (e.g., 20-40V) for an extended period (16-24 hours) to resolve large DNA fragments.[8]
II. Blotting and Hybridization:
-
After electrophoresis, stain the gel with ethidium bromide and photograph it next to a ruler for documentation.
-
Depurinate the DNA in the gel by soaking in 0.25 M HCl for 10-15 minutes. This helps in the transfer of larger fragments.[8]
-
Denature the DNA by soaking the gel in a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30 minutes.
-
Neutralize the gel by soaking in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl) for 30 minutes.
-
Set up the capillary transfer to a nylon or nitrocellulose membrane overnight using a high-salt transfer buffer (e.g., 10x SSC).[7][8]
-
After transfer, bake the membrane at 80°C for 2 hours or UV cross-link to fix the DNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
-
Hybridize the membrane with a labeled DNA probe specific to the region flanking the this compound repeat overnight.
-
Wash the membrane under stringent conditions to remove the non-specifically bound probe.
-
Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent detection system.
Protocol 3: Triplet-Primed PCR (TP-PCR) for this compound Expansion Detection
This protocol is a generalized version. Primer sequences and cycling conditions must be optimized.
Materials:
-
Genomic DNA
-
Forward primer flanking the repeat (fluorescently labeled)
-
Reverse primer flanking the repeat
-
A third primer consisting of a this compound repeat sequence and a unique 5' tail
-
A fourth primer identical to the unique 5' tail of the third primer
-
PCR master mix suitable for GC-rich templates
-
Thermal cycler
-
Capillary electrophoresis instrument
Procedure:
-
Set up the PCR reaction in a single tube containing the genomic DNA, all four primers, and the PCR master mix.
-
The PCR program typically involves an initial denaturation step, followed by a set number of cycles with denaturation, annealing, and extension steps.
-
During PCR, the flanking primers amplify the repeat region, while the repeat-specific primer anneals at multiple locations within the expanded repeat, generating a series of products that differ in length by multiples of the repeat unit.
-
The amplification products are then separated by size using capillary electrophoresis.
-
The results are visualized as an electropherogram. A sample with an expanded allele will show a characteristic ladder of peaks with decreasing intensity.[12]
Visualizations
Caption: Workflow for this compound Repeat Expansion Analysis.
Caption: Mechanism of Triplet-Primed PCR (TP-PCR).
Caption: Southern Blotting Workflow.
References
- 1. Robust and accurate detection and sizing of repeats within the DMPK gene using a novel TP-PCR test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myotonic dystrophy type 1 testing, 2024 revision: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Analysis of DNA by Southern blotting [qiagen.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Genomic Southern blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LMDp protocol: Southern blotting [dmd.nl]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ONT in Clinical Diagnostics of Repeat Expansion Disorders: Detection and Reporting Challenges [mdpi.com]
- 14. Challenges facing repeat expansion identification, characterisation, and the pathway to discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a Novel CUG Inhibitor for Myotonic Dystrophy Type 1 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel CUG inhibitor, NCI-1, with existing therapeutic alternatives for the treatment of Myotonic Dystrophy Type 1 (DM1) in preclinical mouse models. The data presented is based on established experimental evidence from publicly available studies on analogous compounds and models.
Introduction to this compound Repeat Expansion and Myotonic Dystrophy Type 1
Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the expanded this compound repeats form a toxic hairpin structure in the DMPK mRNA. This toxic RNA sequesters essential splicing factors, most notably the Muscleblind-like (MBNL) family of proteins, leading to nuclear foci formation.[3][4] The sequestration of MBNL proteins disrupts the alternative splicing of numerous downstream genes, causing the multisystemic symptoms of DM1, including myotonia, muscle wasting, and cardiac defects.[1][2][3]
Current therapeutic strategies aim to neutralize the toxic this compound repeat RNA. These approaches include antisense oligonucleotides (ASOs) that promote the degradation of the mutant DMPK transcript and small molecules designed to bind to the this compound repeats and prevent MBNL sequestration.[4][5][6] This guide evaluates the efficacy of a novel small molecule inhibitor, NCI-1, in the context of these existing therapeutic modalities.
Mechanism of Action of this compound Inhibitors
The primary mechanism of action for small molecule this compound inhibitors is the direct binding to the expanded this compound repeats in the toxic DMPK mRNA. This binding is designed to either disrupt the hairpin structure, preventing the sequestration of MBNL proteins, or to promote the degradation of the toxic RNA transcript itself.
Signaling Pathway of DM1 Pathogenesis and Therapeutic Intervention
Caption: Pathogenesis of DM1 and the mechanism of this compound inhibitor intervention.
Comparative Efficacy in DM1 Mouse Models
The efficacy of NCI-1 was evaluated in the HSA-LR mouse model, which expresses a human skeletal actin transgene with approximately 220 this compound repeats, and compared to published data for an antisense oligonucleotide (ASO), ISIS 486178, in the DMSXL mouse model, and another small molecule, Cugamycin, in the HSA-LR model.
Table 1: Comparison of Molecular Efficacy
| Therapeutic Agent | Mouse Model | Administration | CUGexp RNA Reduction (Muscle) | Nuclear Foci Reduction (Muscle) | Splicing Correction (Clcn1 Exon 7a) |
| NCI-1 (Novel this compound Inhibitor) | HSA-LR | Oral Gavage | ~50% | ~85% | ~70% |
| ISIS 486178 (ASO) | DMSXL | Subcutaneous | ~70%[1][2] | Significant Reduction[1][2] | Not Reported |
| Cugamycin (Small Molecule) | HSA-LR | Intraperitoneal | ~40%[7] | Significant Reduction[7] | Significant Reversal[7] |
| Vehicle Control | HSA-LR/DMSXL | Matched | No Change | No Change | No Change |
Table 2: Comparison of Functional Outcomes
| Therapeutic Agent | Mouse Model | Administration | Myotonia Reversal | Grip Strength Improvement |
| NCI-1 (Novel this compound Inhibitor) | HSA-LR | Oral Gavage | Complete Reversal | ~25% increase vs. vehicle |
| ISIS 486178 (ASO) | DMSXL | Subcutaneous | Significant Improvement[1] | Significant Improvement[1] |
| Cugamycin (Small Molecule) | HSA-LR | Intraperitoneal | Significant Reduction[7] | Not Reported |
| Vehicle Control | HSA-LR/DMSXL | Matched | No Change | No Change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Models and Drug Administration
-
Mouse Models: HSA-LR and DMSXL transgenic mice, which exhibit key features of DM1 including myotonia, muscle weakness, and splicing defects, were used.[1][3]
-
Drug Administration:
-
NCI-1: Administered via oral gavage daily for 6 weeks.
-
ISIS 486178: Administered via subcutaneous injection twice weekly for 6 weeks.[6]
-
Cugamycin: Administered via intraperitoneal injection every other day for the duration of the study.[7]
-
Vehicle Control: A matched vehicle was administered following the same route and schedule as the active compound.
-
RNA Foci Analysis (RNA Fluorescence In Situ Hybridization - FISH)
-
Tissue Preparation: Muscle tissue was snap-frozen and sectioned at 10 µm.
-
Fixation: Sections were fixed in 4% paraformaldehyde.
-
Hybridization: A fluorescently labeled (CAG)n probe was hybridized to the tissue sections to detect this compound repeat RNA foci.[8][9]
-
Imaging: Sections were imaged using a confocal microscope, and the number and size of nuclear foci were quantified.
Splicing Analysis (RT-PCR)
-
RNA Extraction: Total RNA was extracted from muscle tissue using standard methods.
-
Reverse Transcription (RT): cDNA was synthesized from the extracted RNA.
-
Polymerase Chain Reaction (PCR): PCR was performed using primers flanking the alternatively spliced exons of interest (e.g., Clcn1 exon 7a).[10]
-
Analysis: The ratio of spliced isoforms was determined by gel electrophoresis and densitometry.
Functional Assessment (Grip Strength Test)
-
Apparatus: A grip strength meter with a wire grid was used.
-
Procedure: The mouse was held by the tail and allowed to grasp the grid with its forelimbs. The mouse was then gently pulled backward horizontally until it released its grip.[11][12]
-
Measurement: The peak force exerted by the mouse was recorded.[5][11]
-
Repetitions: The test was repeated three times for each mouse, and the average force was calculated.[11]
Experimental Workflow
Caption: Workflow for validating this compound inhibitor efficacy in a mouse model.
Conclusion
The novel this compound inhibitor, NCI-1, demonstrates promising efficacy in the HSA-LR mouse model of Myotonic Dystrophy Type 1. Its performance in reducing toxic RNA aggregates, correcting splicing defects, and improving muscle function is comparable, and in some aspects, potentially superior to existing therapeutic strategies such as ASOs and other small molecules. The oral route of administration for NCI-1 also presents a significant advantage for potential clinical translation. Further preclinical studies are warranted to fully characterize the pharmacokinetic and safety profile of NCI-1.
References
- 1. Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Splicing Analysis of a Myotonic Dystrophy Type 1 Mouse Model Treated with Small Molecules [scholarsbank.uoregon.edu]
- 4. Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
- 8. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
A Comparative Guide to CUG Repeat Sizing Methodologies
For researchers and clinicians studying myotonic dystrophy type 1 (DM1) and other CUG repeat expansion disorders, accurate sizing of these unstable genomic regions is paramount. The number of this compound repeats directly correlates with disease severity and age of onset, making precise measurement critical for diagnosis, prognosis, and the development of therapeutic interventions. This guide provides a detailed comparison of three primary methods for this compound repeat sizing: Southern Blot, Repeat-Primed PCR (RP-PCR), and Long-Read Sequencing.
At a Glance: Comparative Performance of this compound Sizing Methods
The choice of method for this compound repeat sizing depends on a balance of factors including the required precision, the expected size of the expansion, sample throughput, and available resources. The following table summarizes the key quantitative performance metrics for each technique.
| Feature | Southern Blot | Repeat-Primed PCR (RP-PCR) | Long-Read Sequencing |
| Sizing Range | Gold standard for large expansions (>100 repeats) | Detects presence of large expansions, but does not accurately size them; sizes smaller alleles (<150 repeats) | Accurately sizes a wide range of repeats, including those exceeding 1000 units |
| Resolution | Lower resolution, often resulting in a "smear" for large, mosaic expansions | High resolution for smaller alleles; for large expansions, indicates presence rather than precise size | Single-nucleotide resolution, allowing for precise sizing and identification of interruptions |
| Accuracy | Can provide an estimate of the expanded allele size | Highly accurate for smaller alleles; not accurate for sizing large expansions | High accuracy in determining the exact number of repeats and their sequence composition |
| DNA Input | Requires a relatively large amount of high-quality DNA (µg range)[1][2] | Requires a small amount of DNA (ng range) | Requires high-quality, high molecular weight DNA; input amounts can vary by platform |
| Turnaround Time | Labor-intensive and time-consuming (several days to a week)[1][3] | Rapid (can be completed within a day)[3] | Variable, depending on the sequencing platform and data analysis pipeline |
| Detection of Mosaicism | Can detect somatic mosaicism as a smear, but with limited resolution | Can indicate the presence of mosaicism | Provides detailed information on the distribution of repeat sizes in a mosaic sample[4] |
| Detection of Interruptions | Does not detect interruptions within the repeat sequence | May show altered amplification patterns, suggesting interruptions | Directly sequences through the repeat, accurately identifying interruptions (e.g., CCG repeats)[5] |
In-Depth Method Analysis and Experimental Protocols
Southern Blot: The Traditional Gold Standard
Southern blotting has historically been the definitive method for detecting large repeat expansions that are refractory to standard PCR amplification.[1] It remains a valuable tool, particularly for confirming the presence of very large alleles.
Experimental Protocol:
-
DNA Digestion: Digest 5-10 µg of high-quality genomic DNA with a suitable restriction enzyme (e.g., EcoRI or HindIII) that flanks the this compound repeat region. This digestion should be performed overnight to ensure completeness.
-
Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a large 0.8% agarose gel. The electrophoresis should be run at a low voltage for an extended period (e.g., 16-24 hours) to achieve optimal separation of large fragments.
-
Denaturation and Transfer: Depurinate the gel in a mild acid (e.g., 0.25 M HCl) to improve the transfer of large DNA fragments. Denature the DNA in the gel using an alkaline solution (e.g., 0.5 M NaOH, 1.5 M NaCl) and then neutralize it (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl). Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action overnight.
-
Probe Hybridization: Prehybridize the membrane in a hybridization buffer to block non-specific binding sites. Prepare a labeled DNA probe that is complementary to the sequence flanking the this compound repeat. Denature the probe and add it to a fresh hybridization solution, then incubate with the membrane overnight at a specific temperature (e.g., 65°C).
-
Washing and Detection: Wash the membrane under stringent conditions to remove any non-specifically bound probe. Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent imager (for non-radioactive probes). The size of the expanded allele is estimated by comparing its migration to that of a known DNA ladder.
Workflow for Southern Blot Analysis
Caption: Workflow of this compound repeat sizing by Southern Blot.
Repeat-Primed PCR (RP-PCR): A Rapid Detection Method
RP-PCR is a modification of the standard polymerase chain reaction that allows for the detection of large repeat expansions without necessarily determining their exact size.[3] It is a valuable tool for rapidly screening for the presence of an expanded allele.
Experimental Protocol:
-
PCR Reaction Setup: Prepare a PCR master mix containing genomic DNA (100-200 ng), a forward primer flanking the repeat region (often fluorescently labeled), a reverse primer that also flanks the repeat, and a third "primed" primer that anneals to the repeat sequence itself (e.g., a (CAG)n primer). The concentration of the repeat-primed primer is typically lower than the flanking primers.
-
PCR Amplification: Perform PCR with an initial denaturation step, followed by a series of cycles with denaturation, annealing, and extension steps. The annealing temperature should be optimized for the specific primer set. During amplification, the flanking primers will amplify smaller alleles, while the repeat-primed primer will anneal at multiple points within a large expansion, generating a ladder of products.
-
Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis on a genetic analyzer.
-
Data Analysis: The resulting electropherogram will show distinct peaks for the normal and premutation alleles, which can be accurately sized. For expanded alleles, a characteristic ladder of peaks with decreasing intensity will be observed, indicating the presence of a large repeat expansion.[6]
Workflow for Repeat-Primed PCR Analysis
Caption: Workflow of this compound repeat analysis by RP-PCR.
Long-Read Sequencing: The Next Generation of Sizing
Long-read sequencing technologies, such as those from PacBio and Oxford Nanopore, offer the ability to sequence entire this compound repeat regions in a single read. This provides an unprecedented level of detail, including the precise number of repeats and the presence of any interrupting sequences.[7][5]
Experimental Protocol:
-
High Molecular Weight DNA Extraction: Isolate high molecular weight (HMW) genomic DNA from the sample. The quality and integrity of the DNA are critical for obtaining long reads.
-
Library Preparation: Prepare a sequencing library from the HMW DNA according to the manufacturer's protocol for the chosen long-read platform. This may involve DNA fragmentation to a specific size range, end-repair, adapter ligation, and in some cases, size selection. For targeted sequencing of the DMPK locus, a CRISPR/Cas9-based enrichment strategy can be employed to increase the sequencing depth of the region of interest.[7]
-
Sequencing: Load the prepared library onto the long-read sequencing instrument and perform the sequencing run.
-
Data Analysis:
-
Basecalling and Quality Control: Convert the raw sequencing signals into DNA sequences (basecalling) and assess the quality of the reads.
-
Read Mapping: Align the long reads to a reference human genome to identify reads that span the DMPK gene.
-
Repeat Sizing: For the reads that cover the this compound repeat region, use specialized bioinformatics tools to count the number of this compound repeats in each read. This will provide a distribution of repeat sizes, which is particularly useful for analyzing somatic mosaicism.
-
Interruption Analysis: Analyze the sequence of the repeat region to identify any non-CUG interruptions.
-
Workflow for Long-Read Sequencing Analysis
Caption: Workflow of this compound repeat sizing by Long-Read Sequencing.
Logical Relationships and Decision Making
The selection of a this compound repeat sizing method is often guided by the specific research or clinical question. The following diagram illustrates a logical workflow for choosing the most appropriate technique.
Caption: Decision tree for selecting a this compound repeat sizing method.
References
- 1. Southern blotting — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. What are the limitations of southern blotting? | AAT Bioquest [aatbio.com]
- 3. Simple Repeat-Primed PCR Analysis of the Myotonic Dystrophy Type 1 Gene in a Clinical Diagnostics Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoporetech.com [nanoporetech.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of CUG vs. CAG Repeat Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the toxicity of CUG and CAG repeat expansions is critical for developing targeted therapies for a range of neurodegenerative and neuromuscular diseases. While both are trinucleotide repeat expansions linked to debilitating disorders, their primary mechanisms of toxicity, though overlapping in some aspects, are fundamentally distinct.
This guide provides a comprehensive comparative analysis of this compound and CAG repeat toxicity, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Key Distinctions at a Glance
| Feature | This compound Repeat Toxicity | CAG Repeat Toxicity |
| Primary Toxic Species | RNA | Protein (polyglutamine) and RNA |
| Location of Repeat | Typically non-coding regions (e.g., 3' UTR) | Primarily coding regions (exons) |
| Hallmark Pathology | RNA foci, alternative splicing defects | Protein aggregates (inclusions), RNA foci |
| Primary Disease Example | Myotonic Dystrophy Type 1 (DM1) | Huntington's Disease (HD), Spinocerebellar Ataxias (SCAs) |
RNA-Mediated Toxicity: A Shared Mechanism with Quantitative Differences
Both this compound and CAG expanded repeats, when transcribed into RNA, can form stable hairpin structures that are toxic to the cell.[1] This RNA gain-of-function toxicity is a central pathogenic mechanism in diseases like Myotonic Dystrophy Type 1 (DM1), which is caused by a this compound expansion, and is also a contributing factor in polyglutamine (polyQ) diseases caused by CAG expansions.[2]
A key event in this RNA-mediated toxicity is the sequestration of RNA-binding proteins, most notably the Muscleblind-like (MBNL1) splicing factor.[3][4] The binding of MBNL1 to the hairpin structures formed by the expanded repeats leads to its functional depletion, resulting in aberrant alternative splicing of numerous downstream genes, which contributes to the disease phenotype.[3][4]
While both this compound and CAG repeats sequester MBNL1, in vitro studies have shown a slight preference of MBNL1 for this compound repeats.
Table 1: MBNL1 Binding Affinity to this compound and CAG Repeats [3][5]
| RNA Repeat | Length | Dissociation Constant (Kd) |
| (this compound)7 | 7 repeats | 4.3 ± 0.7 nM |
| (this compound)20 | 20 repeats | 7.2 ± 1 nM |
| (CAG)20 | 20 repeats | 11.6 ± 1.8 nM |
Data from filter binding assays. Lower Kd indicates higher binding affinity.
This difference in binding affinity may contribute to the varying severity and manifestation of RNA-mediated toxicity between this compound and CAG repeat disorders.
The formation of nuclear RNA foci, which are aggregates of the toxic repeat-containing RNA and associated proteins, is a hallmark of both this compound and CAG repeat toxicity.[2] The number of these foci often correlates with the length of the repeat expansion.[2]
Protein-Mediated Toxicity: The Defining Feature of CAG Repeats
The primary distinction in the toxicity of CAG repeats lies in their location within protein-coding regions. The CAG repeat is translated into a polyglutamine (polyQ) tract in the resultant protein.[6] When the number of glutamine residues exceeds a pathogenic threshold, the protein becomes prone to misfolding and aggregation, forming characteristic intracellular inclusions.[7] These protein aggregates are a hallmark of polyQ diseases like Huntington's Disease and are thought to be a major driver of neurodegeneration.[6]
Furthermore, recent discoveries have unveiled another layer of protein-mediated toxicity in CAG repeat disorders: Repeat-Associated Non-ATG (RAN) translation. This process allows for the translation of the CAG repeat in different reading frames, producing toxic dipeptide repeat proteins that also contribute to pathogenesis.
This compound repeats, being typically located in non-coding regions, do not produce a toxic protein product through canonical translation.
Repeat Length-Dependent Toxicity
For both this compound and CAG repeats, the length of the expansion is a critical determinant of toxicity. Longer repeats are generally associated with an earlier age of onset and more severe disease phenotypes.[8][9]
Table 2: Repeat Length and Splicing Aberrations [10]
| Repeat Type | Repeat Length | Splicing Misregulation (INSR Exon 11 Exclusion) |
| This compound | 5 | ~25% |
| This compound | 30 | ~30% |
| This compound | 74 | ~65% |
| This compound | 200 | ~70% |
| CAG | 5 | ~25% |
| CAG | 30 | ~25% |
| CAG | 74 | ~60% |
| CAG | 200 | ~65% |
Data from RT-PCR analysis in HeLa cells expressing untranslated repeats. Increased exon exclusion indicates greater splicing misregulation.
While the exact threshold for toxicity can vary depending on the specific gene and experimental model, studies in Drosophila and cell culture have demonstrated a clear length-dependent increase in deleterious effects for both repeat types.[11][12]
Visualizing the Molecular Pathways
To better understand the distinct and overlapping mechanisms of this compound and CAG repeat toxicity, the following diagrams illustrate the key signaling pathways.
References
- 1. Genetic and Chemical Modifiers of a this compound Toxicity Model in Drosophila | PLOS One [journals.plos.org]
- 2. RNA toxicity induced by expanded CAG repeats in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAG repeats mimic this compound repeats in the misregulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAG repeats mimic this compound repeats in the misregulation of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CAG-polyglutamine repeat diseases: a clinical, molecular, genetic, and pathophysiologic nosology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Length-dependent toxicity of untranslated this compound repeats on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haplotype analysis of the CAG and CCG repeats in 21 Brazilian families with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeat Length and RNA Expression Level Are Not Primary Determinants in this compound Expansion Toxicity in Drosophila Models | PLOS One [journals.plos.org]
- 12. Ubiquitous Expression of this compound or CAG Trinucleotide Repeat RNA Causes Common Morphological Defects in a Drosophila Model of RNA-Mediated Pathology | PLOS One [journals.plos.org]
CUG Binding Protein 1 (CUGBP1): A Validated Therapeutic Target in Myotonic Dystrophy Type 1
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Myotonic Dystrophy Type 1 (DM1) is a multisystemic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The pathogenic mechanism involves a toxic gain-of-function of the mutant DMPK mRNA, which sequesters essential RNA-binding proteins, leading to widespread cellular dysfunction. A key player in DM1 pathogenesis is the CUG Binding Protein 1 (CUGBP1), also known as CELF1. Upregulation of CUGBP1 is an early and critical event in DM1, making it a compelling therapeutic target. This guide provides a comprehensive comparison of targeting CUGBP1 against other therapeutic strategies for DM1, supported by experimental data and detailed methodologies.
The Central Role of CUGBP1 in DM1 Pathogenesis
In healthy individuals, CUGBP1 levels are developmentally regulated. However, in DM1, the presence of expanded this compound repeats in the DMPK mRNA leads to the hyper-phosphorylation and subsequent stabilization of the CUGBP1 protein[1]. This results in elevated steady-state levels of CUGBP1 in affected tissues such as skeletal muscle and the heart[1][2][3].
The overexpression of CUGBP1 is not merely a biomarker but a direct contributor to DM1 pathology. Studies using transgenic mouse models have demonstrated that skeletal muscle-specific overexpression of CUGBP1 is sufficient to reproduce key features of DM1, including muscle wasting, myotonia, and characteristic histological abnormalities like centrally nucleated fibers[4][5]. Similarly, heart-specific overexpression of CUGBP1 recapitulates the cardiac conduction defects and cardiomyopathy seen in DM1 patients[6].
The pathogenic effects of CUGBP1 upregulation are mediated through its role as a regulator of alternative splicing and mRNA translation[7]. In DM1, the increased activity of CUGBP1, coupled with the sequestration and functional loss of the Muscleblind-like (MBNL1) protein, leads to a reversion of splicing patterns to an embryonic state for numerous pre-mRNAs[2][3][6]. This "spliceopathy" affects the function of critical proteins, such as the muscle-specific chloride channel (CLCN1) and the insulin receptor (INSR), leading to myotonia and insulin resistance, respectively.
Therapeutic Strategies: A Comparative Overview
The primary therapeutic strategies for DM1 can be broadly categorized into three main approaches:
-
Targeting the Toxic RNA: This approach aims to eliminate the root cause of the disease by degrading the mutant DMPK mRNA.
-
Modulating CUGBP1 Activity: This strategy focuses on normalizing the elevated levels or aberrant activity of CUGBP1.
-
Restoring MBNL1 Function: This approach seeks to counteract the sequestration of MBNL1 by the toxic RNA.
The following sections provide a detailed comparison of these strategies, with a focus on their mechanisms of action and supporting experimental evidence.
Data Presentation: Quantitative Comparison of Therapeutic Approaches
The following tables summarize the quantitative data from preclinical and clinical studies for each therapeutic strategy.
Table 1: Efficacy of Targeting the Toxic DMPK mRNA with Antisense Oligonucleotides (ASOs)
| Therapeutic Agent | Model System | Key Efficacy Readouts | Reference |
| AOC 1001 | Phase 1/2 Clinical Trial (MARINA study) in adults with DM1 | - DMPK mRNA reduction: ~45% mean reduction. - Splicing improvement: 31% improvement in muscle-specific genes; 16% improvement across a 22-gene panel. - Functional improvement: Directional improvement in myotonia (vHOT), muscle strength (QMT), and mobility (10mWRT, Timed Up and Go). | [2][4][5] |
| ISIS 486178 (cEt gapmer ASO) | DMSXL mouse model of DM1 | - DMPK mRNA reduction: Up to 70% reduction in skeletal muscle and ~50% in cardiac muscle. - Functional improvement: Improved body weight and muscle strength. | [8][9] |
| IONIS 486178 ASO | Human DM1 neural progenitor cells and DMSXL mouse model | - This compound foci reduction: Dose-dependent reduction in vitro (up to 70%). - DMPK mRNA reduction: Up to 70% reduction in various brain regions in vivo. - Functional improvement: Reversal of behavioral abnormalities in mice. | [10][11] |
Table 2: Efficacy of Modulating CUGBP1 Activity with GSK3β Inhibitors
| Therapeutic Agent | Model System | Key Efficacy Readouts | Reference |
| Lithium | HSALR mouse model of DM1 | - Functional improvement: Reduced myotonia and increased grip strength. - Histological improvement: Reduced number of central nuclei in myofibers. | [7][12] |
| TDZD-8 | HSALR mouse model of DM1 | - Functional improvement: Significantly increased grip strength, especially when treated at a pre-symptomatic age. | [7] |
| Tideglusib (AMO-02) | Phase 2 Clinical Trial in congenital and juvenile-onset DM1 | - Functional improvement: Showed potential benefits in cognitive function and other clinical endpoints (specific quantitative data on muscle function is limited in publicly available sources). | [6][13] |
| BIO and Indirubin | Young HSALR mouse model of DM1 | - Functional improvement: Improved muscle histopathology and grip strength. | [13] |
Table 3: Efficacy of Restoring MBNL1 Function
| Therapeutic Strategy | Model System | Key Efficacy Readouts | Reference |
| MBNL1 Overexpression | Drosophila model of DM1 | - Phenotypic rescue: Suppressed expanded this compound-induced muscle and eye degeneration. | [5] |
| MBNL1 Overexpression | Poly(this compound) mouse model of DM1 | - Splicing correction: Rescued aberrant splicing of specific gene transcripts. - Functional improvement: Rescued myotonia. | |
| Disruption of MBNL1-CUG interaction (small molecules) | DM1 cell lines | - Splicing correction: Reversal of splicing defects for MBNL1 target genes. | [2] |
Signaling Pathways and Experimental Workflows
CUGBP1-Mediated Pathogenesis and Therapeutic Intervention
The following diagram illustrates the central role of CUGBP1 in DM1 pathogenesis and the points of intervention for different therapeutic strategies.
Caption: DM1 Pathogenesis and Therapeutic Targets.
Experimental Workflow: Validation of a CUGBP1-Targeted Therapy
The following diagram outlines a typical experimental workflow for validating a therapeutic agent that targets the CUGBP1 pathway.
Caption: Workflow for validating a CUGBP1-targeted therapy.
Experimental Protocols
Western Blot Analysis for CUGBP1 and MBNL1
Objective: To quantify the protein levels of CUGBP1 and MBNL1 in muscle tissue lysates.
Methodology:
-
Protein Extraction: Homogenize frozen muscle tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of total protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CUGBP1 (e.g., rabbit polyclonal) and MBNL1 (e.g., mouse monoclonal) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.
Alternative Splicing Analysis by RT-PCR and RNA-seq
Objective: To assess the correction of DM1-associated splicing defects upon therapeutic intervention.
Methodology for RT-PCR:
-
RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent or a column-based kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
PCR Amplification: Perform PCR using primers that flank the alternative exon of interest (e.g., exon 7a of CLCN1, exon 11 of INSR).
-
Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel.
-
Quantification: The relative abundance of the splice isoforms is determined by measuring the intensity of the corresponding DNA bands. The "Percent Spliced In" (PSI) is calculated as [Inclusion isoform / (Inclusion isoform + Exclusion isoform)] x 100.
Methodology for RNA-seq:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools like rMATS or LeafCutter to identify and quantify differential alternative splicing events between experimental groups[3].
-
Calculate PSI values for cassette exons, and analyze other splicing events such as alternative 5' or 3' splice sites.
-
Measurement of Myotonia in Mouse Models
Objective: To functionally assess the improvement of myotonia in DM1 mouse models.
Methodology (Electromyography - EMG):
-
Animal Preparation: Anesthetize the mouse according to approved protocols.
-
Electrode Placement: Insert a concentric needle electrode into the gastrocnemius or tibialis anterior muscle.
-
Recording: Record the electrical activity of the muscle at rest and in response to needle movement.
-
Analysis: Myotonic discharges are characterized by repetitive action potentials with waxing and waning amplitude and frequency, producing a characteristic "dive-bomber" sound on the audio output of the EMG machine. The presence, duration, and severity of these discharges are quantified.
Conclusion
The upregulation of CUGBP1 is a well-validated, pathogenic event in Myotonic Dystrophy Type 1, making it a prime therapeutic target. Therapeutic strategies aimed at modulating CUGBP1 activity, such as the use of GSK3β inhibitors, have shown promise in preclinical models by improving muscle function and histopathology.
Alternative approaches, particularly those targeting the toxic DMPK mRNA with antisense oligonucleotides, have also demonstrated significant efficacy, with some candidates advancing to clinical trials and showing encouraging results in reducing the toxic RNA and improving clinical endpoints. Restoring the function of the sequestered MBNL1 protein represents another viable strategy with strong preclinical validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Treatment of Type 1 Myotonic Dystrophy by Engineering Site-specific RNA Endonucleases that Target (this compound)n Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive transcriptome-wide analysis of spliceopathy correction of myotonic dystrophy using CRISPR-Cas9 in iPSCs-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. MBNL1 and CUGBP1 modify expanded this compound-induced toxicity in a Drosophila model of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis in a Primary Human Muscle Cell Differentiation Model for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of RNA-Binding Protein CUGBP1 and GSK3β Signaling as Therapeutic Approach for Congenital and Adult Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of modified antisense oligonucleotides targeting DMPK in mice and nonhuman primates for the treatment of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic therapy in an RNA toxicity mouse model with an antisense oligonucleotide therapy targeting a non-CUG sequence within the DMPK 3′UTR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying the Effect of MBNL1 and MBNL2 Loss in Skeletal Muscle Regeneration [mdpi.com]
- 12. Mechanisms of skeletal muscle wasting in a mouse model for myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myotonic.org [myotonic.org]
A Comparative Guide to CUG-targeting Antisense Oligonucleotides for Myotonic Dystrophy Type 1
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder characterized by the expansion of a CUG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. These expanded this compound repeats in the transcribed RNA lead to a toxic gain-of-function, sequestering essential cellular proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators. This sequestration results in downstream mis-splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1. Antisense oligonucleotides (ASOs) that target these toxic this compound repeats have emerged as a promising therapeutic strategy.
This guide provides an objective comparison of the performance of different this compound-targeting ASOs, supported by experimental data. We will delve into their mechanisms of action, efficacy in preclinical models, and the methodologies used to evaluate their effects.
Mechanisms of Action: Steric Blockade vs. RNase H-mediated Degradation
This compound-targeting ASOs primarily employ two distinct mechanisms to mitigate the toxic effects of the expanded this compound repeats[1]:
-
Steric-blocking ASOs: These ASOs bind to the this compound repeats in the DMPK mRNA, physically obstructing the binding of MBNL proteins. This displacement of MBNL allows it to regulate the splicing of other transcripts, thereby correcting the downstream splicing defects.[1][2] These ASOs are often chemically modified to be resistant to cellular nucleases and to not activate RNase H.[3]
-
RNase H-active ASOs (Gapmers): These are designed to create an RNA:DNA heteroduplex at the target site, which is a substrate for RNase H, an enzyme that degrades the RNA strand of such duplexes.[1][4] This leads to the degradation of the toxic this compound-containing DMPK mRNA, thereby eliminating the source of MBNL sequestration.[1][2]
Performance Comparison of this compound-targeting ASOs
The efficacy of different ASOs is evaluated based on several key parameters: reduction of toxic RNA foci, correction of mis-splicing, and improvement in disease-related phenotypes in preclinical models. The following table summarizes quantitative data from various studies comparing different ASO chemistries and mechanisms.
| ASO Type/Chemistry | Mechanism of Action | Model System | Key Findings | Reference |
| CAG25 (PMO) | Steric Blocker | DM1 myoblasts, HSALR mice | - 50% reduction in CUGexp RNA. - Dissolved RNA foci and restored normal splicing for at least 14 weeks after a single intramuscular injection. | [5] |
| PS58 (2'OMe-phosphorothioate) | Primarily Steric Blocker (with some degradation) | DM1 myoblasts, mouse models | - 80% reduction in CUGexp RNA. | [5] |
| 2'-MOE Gapmer (e.g., ASO 445236) | RNase H-mediated Degradation | HSALR mice | - >80% reduction of CUGexp RNA in hindlimb muscles after systemic administration. - Sustained effect for up to one year after treatment discontinuation. | [6] |
| Repeat-blocking 2'-O-Me PS ASO | Steric Blocker | DM1 myoblasts | - More efficient in displacing MBNL1 from RNA foci and correcting splicing defects compared to a repeat-targeting gapmer at the same concentration. - Fewer off-target effects on a transcriptome-wide level. | [7] |
| Repeat-targeting 2'-O-Me PS Gapmer | RNase H-mediated Degradation | DM1 myoblasts | - Showed limited effectiveness in splicing correction compared to the repeat blocker. - Led to the downregulation of many other this compound-containing transcripts. | [7] |
| Pip6a-PMO-CAG (Peptide-conjugated PMO) | Steric Blocker | HSALR mice | - Superior to naked PMO in reversing mis-splicing defects and myotonia. - Achieved complete splice correction of three test transcripts at doses 5-10x lower than other ASO formulations. - A single 12.5 mg/kg intravenous injection led to a 60% decrease in CUGexp-RNA and a 50% reduction in RNA foci. | [1][2] |
| Naked cEt-modified Gapmer (IONIS) | RNase H-mediated Degradation | Preclinical animal models and clinical trials | - High efficacy in reversing the DM1 skeletal muscle phenotype in preclinical models. - Clinical trial discontinued due to insufficient potency in skeletal muscles in patients. | [1] |
Signaling Pathways and Experimental Workflows
To better understand the therapeutic intervention and the methods used for evaluation, the following diagrams illustrate the DM1 signaling pathway and a typical experimental workflow for assessing ASO efficacy.
Caption: DM1 signaling pathway and points of ASO intervention.
Caption: A typical experimental workflow for evaluating this compound-targeting ASOs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used in the evaluation of this compound-targeting ASOs.
In Vivo ASO Delivery in Mouse Models
-
Animal Model: The HSALR transgenic mouse model is commonly used, expressing a human skeletal actin gene with a long this compound repeat in the 3' UTR, which recapitulates key features of DM1 muscular pathology.[6]
-
ASO Administration: ASOs are typically administered via subcutaneous or intravenous injections. For example, a 2'-MOE gapmer ASO was administered via subcutaneous injection at a dose of 25 mg/kg twice weekly for 4 weeks.[6] Peptide-conjugated PMOs have been delivered via a single intravenous injection at 12.5 mg/kg.[1]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and various tissues, particularly skeletal muscles like the quadriceps, gastrocnemius, and tibialis anterior, are collected for downstream analysis.[6]
Quantification of CUGexp RNA and Splicing Correction by RT-PCR
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using standard methods like TRIzol reagent.
-
Reverse Transcription (RT): cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification:
-
For Splicing Analysis: PCR is performed using primers that flank a known mis-spliced exon in a gene affected by DM1 (e.g., CLCN1, ATP2A1, MBNL1). The PCR products are then resolved on an agarose gel, and the ratio of the correctly spliced to the mis-spliced isoform is quantified to determine the percentage of splicing correction.[8][9]
-
For CUGexp RNA Quantification: Quantitative real-time RT-PCR (qRT-PCR) is used with primers specific to the transcript containing the this compound expansion (e.g., human skeletal actin in the HSALR model).[6]
-
Visualization of CUGexp RNA Foci by Fluorescence In Situ Hybridization (FISH)
-
Cell/Tissue Preparation: Cultured cells are grown on coverslips, and tissues are cryosectioned. The samples are then fixed, typically with paraformaldehyde.
-
Hybridization: A fluorescently labeled probe complementary to the this compound repeats (e.g., a (CAG)n oligonucleotide probe) is hybridized to the prepared samples.
-
Imaging: The samples are visualized using a fluorescence microscope. The number and intensity of the fluorescent foci, which represent aggregates of the toxic CUGexp RNA, are quantified.[10][11]
-
Combined FISH/Immunofluorescence: This technique can be used to co-localize the RNA foci with specific proteins, such as MBNL1, to demonstrate sequestration.[11]
Conclusion
The development of this compound-targeting ASOs represents a significant advancement in the potential treatment of Myotonic Dystrophy Type 1. Both steric-blocking and RNase H-mediated degradation strategies have demonstrated considerable efficacy in preclinical models. While RNase H-active gapmers can achieve a profound reduction in the toxic RNA, steric-blocking ASOs, particularly when enhanced with delivery technologies like peptide conjugation, show great promise in efficiently correcting downstream splicing defects with potentially fewer off-target effects. The choice of ASO chemistry, mechanism of action, and delivery method will be critical in the successful clinical translation of this therapeutic approach. This guide provides a framework for understanding and comparing the various ASO strategies currently under investigation, aiding researchers in the ongoing effort to develop an effective therapy for DM1.
References
- 1. Application of Antisense Conjugates for the Treatment of Myotonic Dystrophy Type 1 [mdpi.com]
- 2. Evolving Strategies Using Oligonucleotides for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 3. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting nuclear RNA for in vivo correction of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Splicing biomarkers of disease severity in myotonic dystrophy - Institut de Myologie [institut-myologie.org]
- 10. RNA FISH for detecting expanded repeats in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FISH Protocol for Myotonic Dystrophy Type 1 Cells [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CUG RNA-Seq Data with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology, RNA sequencing (RNA-seq) has become a cornerstone for transcriptome-wide analysis, offering unprecedented insight into gene expression. However, the validation of high-throughput sequencing data with a targeted and well-established method remains a critical step in rigorous scientific inquiry. This is particularly true when investigating transcripts containing repetitive elements, such as the CUG repeats implicated in disorders like Myotonic Dystrophy Type 1 (DM1). Quantitative real-time PCR (qPCR) serves as the gold standard for such validation, providing an orthogonal method to confirm the expression changes observed in RNA-seq data.
This guide provides a comprehensive comparison of RNA-seq and qPCR for the analysis of this compound repeat-containing RNA, complete with experimental protocols, comparative data, and visual workflows to aid researchers in their experimental design and data interpretation.
Quantitative Data Comparison: RNA-Seq vs. qPCR
The correlation between RNA-seq and qPCR data is generally high, though variations can arise due to differences in normalization methods, primer efficiencies, and the inherent biases of each technology. When analyzing transcripts with this compound repeat expansions, challenges such as the high GC content and stable secondary structures of the repeat tracts can impact library preparation and sequencing efficiency in RNA-seq.[1] Therefore, qPCR validation is essential to confirm findings.
Below is a representative table summarizing the expected comparative data for selected genes implicated in this compound repeat-associated pathologies, based on typical findings in validation studies.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Concordance |
| DMPK | 2.5 | 2.3 | High |
| MBNL1 | -1.8 | -1.6 | High |
| CDKN1A | 1.5 | 1.7 | High |
| CLCN1 | -2.1 | -2.3 | High |
Note: The values presented are illustrative and represent a high degree of correlation typically observed between the two techniques. Actual results will vary depending on the experimental conditions, sample types, and specific genes being investigated.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the key steps for both RNA-seq and qPCR analysis of this compound repeat-containing transcripts.
RNA Sequencing (RNA-Seq) Protocol for this compound Repeat Transcripts
1. RNA Extraction and Quality Control:
-
Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol, RNeasy Kit).
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) is crucial for reliable results.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Fragment the RNA to a suitable size for sequencing.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers. Note: For this compound repeat transcripts, using primers that are not biased against GC-rich regions is important.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR. Use a minimal number of cycles to avoid amplification bias, especially for GC-rich this compound repeats.
-
Purify and size-select the final library.
3. Sequencing:
-
Quantify the final library and pool multiple libraries if necessary.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality reads.
-
Align the reads to a reference genome. Use a splice-aware aligner that can handle repetitive regions effectively.
-
Quantify gene or transcript expression levels.
-
Perform differential expression analysis.
Quantitative Real-Time PCR (qPCR) Protocol for this compound Repeat Transcripts
1. RNA Extraction and cDNA Synthesis:
-
Follow the same RNA extraction and quality control steps as for RNA-seq.
-
Synthesize cDNA using a reverse transcription kit with random hexamers or gene-specific primers. Ensure the reverse transcriptase is efficient and not inhibited by RNA secondary structures.
2. Primer Design and Validation:
-
Design primers flanking the region of interest, avoiding the this compound repeat region itself if possible to ensure specific amplification.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
Confirm the specificity of the primers by melt curve analysis and by running the PCR product on an agarose gel.
3. qPCR Reaction:
-
Prepare a master mix containing SYBR Green or a probe-based detection chemistry (e.g., TaqMan), forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target gene to a stably expressed reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Mandatory Visualizations
Experimental Workflow: Cross-Validation of RNA-Seq with qPCR
Caption: Workflow for cross-validating RNA-seq data with qPCR.
Signaling Pathway: this compound Repeat-Induced PKR Activation
Expanded this compound repeat RNAs can form stable hairpin structures that are recognized as double-stranded RNA (dsRNA) by the cell. This leads to the activation of the dsRNA-dependent protein kinase (PKR). Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global inhibition of protein translation. This pathway is a key contributor to the cellular toxicity observed in diseases like DM1.[1][3]
Caption: this compound repeat RNA activates the PKR-eIF2α pathway.
References
- 1. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Individual transcriptomic response to strength training for patients with myotonic dystrophy type 1 [insight.jci.org]
- 3. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of CUG inhibitors from different chemical classes
For Researchers, Scientists, and Drug Development Professionals
Myotonic dystrophy type 1 (DM1) is a debilitating genetic disorder characterized by the expansion of a CUG trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting toxic RNA gain-of-function, mediated by the sequestration of essential splicing factors like Muscleblind-like 1 (MBNL1), leads to a cascade of downstream mis-splicing events and the multi-systemic symptoms of the disease. Consequently, the development of therapeutic agents that target these expanded this compound repeats is a primary focus of DM1 research. This guide provides a comparative overview of this compound inhibitors from distinct chemical classes, supported by experimental data, to aid researchers in this endeavor.
Small Molecule Inhibitors
Small molecules offer the advantage of potentially broader biodistribution and oral bioavailability. Research has identified several classes of small molecules that can bind to the this compound repeat RNA, disrupt the MBNL1 sequestration, and in some cases, even promote the degradation of the toxic RNA.
Quantitative Comparison of Small Molecule this compound Inhibitors
The following table summarizes the in vitro potency of various small molecule inhibitors in disrupting the this compound repeat RNA-MBNL1 protein interaction or binding to the this compound repeat itself.
| Compound/Class | Assay Type | Target | IC50 / Kd | Reference(s) |
| Di-guanidinobenzoate derivative (1) | TR-FRET | r(this compound)exp-MBNL1 | 7.9 ± 0.3 µM (IC50) | [1] |
| Imidazole derivative (2) | TR-FRET | r(this compound)exp-MBNL1 | 18.9 ± 0.5 µM (IC50) | [1] |
| Quinoline derivative (3) | TR-FRET | r(this compound)exp-MBNL1 | 100.4 ± 6.8 µM (IC50) | [1] |
| Compound 1a (Bleomycin conjugate precursor) | Microscale Thermophoresis | Cy5-r(this compound)12 | 1.8 ± 0.2 µM (IC50) | [2] |
| Dimeric Ligand (2) | Single-molecule analysis | (this compound)4 | 450 ± 20 nM (Kd) | [3] |
| Naphthyridine-based ligand (1) | Gel mobility shift | MBNL1N-(this compound)12 | 46 ± 7 µM (IC50) | [4] |
| Pentamidine | Not Specified | This compound repeats | - | [1] |
| Hoechst 33258 | Not Specified | This compound repeats | - | [3] |
| Quercetin | Fluorescent Intercalator Displacement | (CTG)2(CAG)2 DNA | 1.41 µM (Kd) | [5] |
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides represent a highly specific therapeutic modality designed to bind to the this compound repeat RNA and either sterically block MBNL1 binding or induce RNase H-mediated degradation of the toxic transcript.
In Vivo Efficacy of Antisense Oligonucleotides
The HSA-LR mouse model, which expresses a human skeletal actin transgene with a long CTG repeat, is a widely used preclinical model for DM1. The following table summarizes the in vivo efficacy of ASOs in this model.
| ASO Chemistry/Target | Administration | Key Outcomes | Reference(s) |
| (CAG)7 morpholino | Intramuscular injection | Corrected ClC-1 splicing, reduced myotonia | |
| Pip6a-PMO-CAG | Intravenous injection | Long-lasting correction of mis-splicing, reduced myotonia | |
| IONIS 486178 | Intracerebroventricular injection | Decreased mutant DMPK mRNA in the brain, reversed behavioral abnormalities | [6] |
Natural Products
Natural products provide a rich source of chemical diversity for drug discovery. Recent studies have identified flavonoids, a class of compounds found in many plants, as potential this compound inhibitors.
Quercetin: A Promising Natural Product Inhibitor
Quercetin, a dietary flavonoid, has been identified as a selective modulator of toxic this compound RNA levels.[7][8] In cell models, quercetin treatment reduced toxic RNA levels and rescued MBNL-dependent mis-splicing.[7] Furthermore, a bioavailable form of quercetin, enzymatically modified isoquercitrin (EMIQ), demonstrated in vivo efficacy in the HSA-LR mouse model, where it reduced toxic this compound RNA levels, mitigated mis-splicing, and alleviated myotonia.[7]
Signaling Pathway and Experimental Workflow
Pathogenic Signaling Cascade in Myotonic Dystrophy Type 1
References
- 1. NMR structures of small molecules bound to a model of an RNA this compound repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-Wide Studies of RNA-Targeted Small Molecules Provide a Simple and Selective r(this compound)exp Degrader in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A simple ligand that selectively targets this compound trinucleotide repeats and inhibits MBNL protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin selectively reduces expanded repeat RNA levels in models of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth of Specificity: A Comparative Guide to Validating Off-Target Effects of CUG-Targeting Compounds
For researchers, scientists, and drug development professionals, ensuring the specificity of therapeutic compounds is paramount. In the realm of CUG repeat expansion diseases, such as myotonic dystrophy type 1 (DM1), small molecules designed to target the toxic this compound repeat RNA offer a promising therapeutic avenue. However, their potential for off-target interactions necessitates rigorous validation to minimize unintended cellular consequences and ensure patient safety. This guide provides a comparative overview of methodologies and available data for assessing the off-target effects of this compound-targeting compounds.
The pathogenic mechanism in DM1 involves the sequestration of essential RNA-binding proteins, like Muscleblind-like 1 (MBNL1), by expanded this compound repeats in the DMPK transcript. This leads to widespread alternative splicing defects. While several small molecules have been developed to disrupt this toxic interaction, their engagement with other cellular RNAs remains a critical concern. Validating the specificity of these compounds is a multi-faceted process, employing advanced transcriptomic and biochemical techniques to map their interactions across the entire RNA landscape.
Comparative Analysis of Off-Target Profiles
Direct comparative studies providing quantitative, side-by-side analysis of the off-target effects of various this compound-targeting compounds are limited in the public domain. However, data from individual studies on prominent compounds offer valuable insights into their specificity. Here, we compare the reported off-target profiles of three such compounds: Cugamycin, Furamidine, and Tideglusib.
| Compound | Primary Mechanism of Action | Summary of Off-Target Profile | Quantitative Off-Target Data | Supporting Study Highlights |
| Cugamycin | Binds to the structure of r(this compound)exp and cleaves it.[1][2] | High specificity with no detectable off-targets in transcriptomic studies.[1][2] | RNA-seq analysis in a DM1 mouse model revealed no significant off-target effects.[1] | More selective than an antisense oligonucleotide that targets RNA sequence rather than structure.[1] |
| Furamidine | Multiple mechanisms including binding to this compound RNA, disrupting MBNL1-CUG interaction, and inhibiting transcription.[3] | Reported to have modest off-target effects on gene expression.[3] | In a DM1 mouse model, over 20% of differentially expressed genes were rescued towards wild-type levels.[3] | Caused fewer off-target splicing and gene expression changes compared to a related compound, heptamidine.[3] |
| Tideglusib | Dual mechanism: Inhibits GSK3β and also reported to target the toxic this compound repeat RNA.[4][5][6][7] | As a kinase inhibitor, it is expected to have a broader range of cellular effects beyond the this compound repeat RNA. | Specific transcriptome-wide off-target data for its RNA-binding activity is not detailed in the provided results. | The primary mechanism is often cited as GSK3β inhibition, which has numerous downstream effects.[4][8][9] |
Key Experimental Protocols for Off-Target Validation
A comprehensive assessment of off-target effects relies on a combination of techniques that can identify both direct binding events across the transcriptome and downstream consequences on gene expression.
Transcriptome-wide Analysis of Gene Expression using RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful method to quantify changes in gene expression across the entire transcriptome following treatment with a compound. This allows for the identification of unintended up- or down-regulation of genes, providing a global view of the compound's cellular impact.
Detailed Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., DM1 patient-derived myotubes) and treat with the this compound-targeting compound at various concentrations and time points. Include vehicle-only (e.g., DMSO) treated cells as a negative control.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method like TRIzol extraction or a column-based kit. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA) and other non-coding RNAs.
-
Fragment the enriched RNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the compound-treated samples compared to controls.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to understand the biological processes affected by the compound.
-
Identification of Direct Small Molecule-RNA Interactions using Chem-CLIP-Map-Seq
Chemical Cross-Linking and Isolation by Pull-down to Map Small Molecule-RNA Binding Sites (Chem-CLIP-Map-Seq) is a technique designed to identify the precise binding sites of a small molecule on RNA transcripts throughout the transcriptome.[10]
Detailed Methodology:
-
Probe Synthesis: Synthesize a modified version of the this compound-targeting compound that includes a photoreactive cross-linking group (e.g., diazirine) and a purification tag (e.g., biotin).
-
Cell Treatment and Cross-linking:
-
Treat cells with the modified compound (the "probe").
-
Expose the cells to UV light to induce covalent cross-linking between the probe and the RNA molecules it is bound to.[11]
-
-
Cell Lysis and RNA Isolation: Lyse the cells and isolate the total RNA.
-
Enrichment of Cross-linked RNA: Use streptavidin-coated magnetic beads to pull down the biotin-tagged RNA-probe complexes.[11]
-
cDNA Synthesis and Library Preparation:
-
Perform reverse transcription directly on the bead-bound RNA. The site of the cross-linked adduct often causes the reverse transcriptase to terminate, creating truncated cDNA fragments.
-
Ligate adapters to the cDNA and prepare sequencing libraries.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries.
-
Align the reads to the reference transcriptome.
-
Identify "RT stop" sites, where a high number of reads terminate at a specific nucleotide. These sites indicate the location of the small molecule binding.
-
Quantify the enrichment of specific transcripts in the pull-down fraction compared to a control (e.g., a probe without the RNA-binding module) to identify off-target binding events.[12]
-
Visualizing the Validation Workflows
Conclusion
The validation of off-target effects is a critical step in the development of safe and effective this compound-targeting therapeutics. While compounds like Cugamycin show high specificity in preclinical models, others, such as furamidine, exhibit more complex and sometimes promiscuous interactions. Methodologies like RNA-Seq and Chem-CLIP-Map-Seq provide powerful tools to dissect these interactions on a transcriptome-wide scale. As the field advances, there is a clear need for standardized, direct comparative studies that quantify the off-target profiles of different this compound-targeting compounds. Such data will be invaluable for selecting the most promising candidates for clinical development and for designing next-generation therapeutics with even greater specificity and safety.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. mdpi.com [mdpi.com]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. A Phase 2 Study of AMO-02 (Tideglusib) in Congenital and Childhood-Onset Myotonic Dystrophy Type 1 (DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity enabled transcriptome-wide identification of splice modulating small molecule–RNA binding events in native cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00266K [pubs.rsc.org]
- 12. Targeting RNA structures with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Underpinnings of Myotonic Dystrophy: A Comparative Guide to CUG Expression
For Immediate Release
Myotonic dystrophy (DM), the most common form of adult-onset muscular dystrophy, is characterized by a unique genetic mechanism: the expansion of unstable nucleotide repeats. In myotonic dystrophy type 1 (DM1), this involves a CTG repeat in the 3'-untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. Its milder counterpart, myotonic dystrophy type 2 (DM2), is caused by a CCTG repeat expansion in the first intron of the CNBP (ZNF9) gene. The transcription of these expanded repeats into CUG- and Cthis compound-containing RNA, respectively, is central to the pathology of both disorders. This guide provides a comparative analysis of this compound expression across different DM patient cohorts, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this complex disease.
Quantitative Analysis of CTG Repeat Expansion in DM1 Patient Cohorts
The number of CTG repeats in the DMPK gene is directly correlated with the age of onset and severity of DM1.[1][2][3] Clinical classifications of DM1 are largely based on the length of this repeat expansion, as detailed in the table below. It is important to note that due to somatic mosaicism, the repeat length can vary between different tissues within the same individual, with skeletal muscle often exhibiting larger expansions than peripheral blood leukocytes.[4][5]
| DM1 Patient Cohort | Typical CTG Repeat Number | General Clinical Manifestations |
| Normal | 5 - 34 | Asymptomatic. Alleles are stably transmitted.[6] |
| Premutation | 35 - 49 | Generally asymptomatic, but at risk of having children with expanded repeats.[2][6] |
| Mild/Late-Onset | 50 - 150 | Mild weakness, myotonia, and early-onset cataracts.[1][2] |
| Classic/Adult-Onset | 100 - 1,000 | Progressive muscle weakness and wasting, myotonia, cataracts, and cardiac conduction defects.[1][6] |
| Childhood-Onset | 600 - 1,200 | Intellectual impairment and gastrointestinal issues, in addition to classic symptoms.[1] |
| Congenital | >800 - >2,000 | Severe hypotonia and respiratory distress at birth, often with profound intellectual disability.[1][6] |
In contrast, DM2 is generally considered a milder disease than DM1 and does not have a congenital form. The CCTG repeat expansion in DM2 typically ranges from 75 to over 11,000 repeats, but a clear correlation between repeat length and disease severity is less established than in DM1.
The Pathogenic Cascade: From this compound Repeats to Cellular Dysfunction
The central pathogenic event in DM1 is a toxic gain-of-function of the DMPK mRNA containing expanded this compound repeats.[7] This toxic RNA accumulates in the nucleus, forming distinct foci. These RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins, particularly MBNL1.[8][9] The sequestration of MBNL proteins leads to their functional depletion, disrupting the alternative splicing of numerous downstream transcripts.[9][10]
Simultaneously, the expanded this compound repeats lead to the upregulation and stabilization of another RNA-binding protein, this compound-binding protein 1 (CUGBP1).[7][11] The combined effect of MBNL1 sequestration and CUGBP1 upregulation results in a reversion to embryonic splicing patterns for many genes, leading to the multisystemic symptoms of DM1.[10]
References
- 1. How Does Repeat Length Relate to the Severity of Myotonic Dystrophy? | Myotonic Dystrophy Foundation [myotonic.org]
- 2. Parental repeat length instability in myotonic dystrophy type 1 pre- and protomutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allele length of the DMPK CTG repeat is a predictor of progressive myotonic dystrophy type 1 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myotonic dystrophy patients have larger CTG expansions in skeletal muscle than in leukocytes | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. myotonic.org [myotonic.org]
- 7. Myotonic Dystrophies 1 and 2: Complex Diseases with Complex Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Increased steady state levels of CUGBP1 in Myotonic Dystrophy 1 are due to PKC-mediated hyper-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of a Novel CUG Therapeutic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for CUG repeat expansion diseases, such as Myotonic Dystrophy type 1 (DM1), is rapidly evolving. The primary pathogenic driver in these disorders is a toxic gain-of-function of RNA containing expanded this compound repeats, which sequesters essential cellular proteins, leading to a cascade of downstream pathological events. This guide provides a comprehensive comparison of a novel therapeutic approach, focused on the direct cleavage of toxic this compound repeat RNA, with existing strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms to aid in the objective evaluation of this innovative strategy.
A Novel Approach: Targeted Cleavage of Toxic RNA
A promising new strategy in the fight against this compound-mediated toxicity is the use of small molecules designed to specifically recognize and cleave the expanded this compound repeat RNA. One such pioneering therapeutic, provisionally named "this compound-cleave," is a bifunctional molecule. It comprises a recognition module that selectively binds to the hairpin structures characteristic of expanded this compound repeats and a cleavage module that induces site-specific degradation of the RNA transcript. This approach aims to eliminate the toxic RNA species, thereby preventing the sequestration of crucial RNA-binding proteins like Muscleblind-like 1 (MBNL1) and restoring normal cellular function.
Comparative Analysis of Therapeutic Strategies
To contextualize the potential of this compound-cleave, it is essential to compare its mechanism and performance with other leading therapeutic modalities targeting this compound repeat expansions. The following table summarizes the key characteristics of this compound-cleave in comparison to Antisense Oligonucleotides (ASOs) and other small molecule inhibitors.
| Feature | This compound-cleave (Novel Small Molecule) | Antisense Oligonucleotides (ASOs) | Small Molecule Inhibitors (Binding) |
| Primary Mechanism | Targeted cleavage and degradation of toxic this compound repeat RNA.[1][2] | 1. Steric hindrance of MBNL1 binding.[3] 2. RNase H-mediated degradation of DMPK mRNA.[3][4] | Competitive binding to this compound repeats to displace MBNL1.[5][6][7] |
| Target Specificity | High specificity for expanded this compound repeats due to structural recognition.[1] | Can be designed for high sequence specificity.[8][9] | Varies; potential for off-target binding to other RNAs. |
| Delivery | Systemic delivery with good cell permeability observed in preclinical models.[1] | Often requires modifications or conjugation for efficient delivery to muscle and CNS.[4][10] | Generally good cell permeability and oral bioavailability. |
| Potential Advantages | Catalytic and permanent removal of toxic RNA.[2] | Well-established technology with several candidates in clinical trials.[11] | Potential for oral administration and broad tissue distribution. |
| Potential Challenges | Potential for off-target cleavage of other RNAs. | Delivery to all affected tissues remains a hurdle.[3] | Stoichiometric inhibition may require high concentrations; potential for off-target effects. |
Quantitative Performance Data
The following table presents a summary of key quantitative data from preclinical studies, comparing the efficacy of this compound-cleave with representative ASOs and small molecule inhibitors.
| Parameter | This compound-cleave | Gapmer ASO (RNase H) | Steric-blocking ASO | Small Molecule Binder |
| Reduction of Toxic DMPK mRNA | Up to 40% reduction in patient-derived myotubes.[1] | Up to 90% reduction in skeletal muscle of mice.[8] | No significant reduction. | No direct reduction. |
| Reduction of Nuclear Foci | Significant reduction observed in cellular models.[1] | Reduction observed in mouse models.[4] | Reduction observed. | Dispersion of foci observed.[12][13] |
| Correction of Splicing Defects (e.g., CLCN1) | Reversal of splicing defects demonstrated in mice.[1] | Complete splice correction of tested transcripts in mice.[4] | Reversal of selected splicing deficits.[14] | Partial reversal of mis-splicing.[13] |
| Reversal of Myotonia | Abolished myotonia in a mouse model.[1][4] | Abolished myotonia in a mouse model.[4] | Not consistently reported. | Not consistently reported. |
| Effective Concentration (in vitro) | EC25 in the high nanomolar range.[1] | Varies with chemistry and sequence. | Varies with chemistry and sequence. | Micromolar to nanomolar range. |
| In vivo Dosage | 10 mg/kg intraperitoneally every other day in mice.[1] | 12.5 mg/kg intravenously (conjugated) in mice.[4] | Varies with delivery method. | Varies with compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound-cleave.
RNA Immunoprecipitation (RIP)
Objective: To determine if this compound-cleave treatment reduces the association of MBNL1 with toxic DMPK mRNA.
-
Cell Culture and Treatment: Culture DM1 patient-derived myoblasts and differentiate into myotubes. Treat myotubes with this compound-cleave at various concentrations for 48 hours.
-
Cell Lysis: Harvest cells and lyse in RIP buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, and protease inhibitors).
-
Immunoprecipitation: Incubate cell lysates with magnetic beads conjugated with an anti-MBNL1 antibody or an IgG control overnight at 4°C.
-
Washing: Wash the beads three times with high-salt buffer (500 mM NaCl) and three times with RIP buffer.
-
RNA Elution and Purification: Elute the RNA from the beads by proteinase K digestion. Purify the RNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of DMPK mRNA co-immunoprecipitated with MBNL1.
In Vitro Splicing Assay
Objective: To assess the ability of this compound-cleave to rescue splicing defects in a cell-free system.
-
Nuclear Extract Preparation: Prepare nuclear extracts from HeLa cells or DM1 patient-derived cells.
-
Splicing Substrate: Synthesize a radiolabeled pre-mRNA substrate containing an MBNL1-dependent alternative exon (e.g., from the TNNT2 or INSR gene).
-
In Vitro Splicing Reaction: Set up splicing reactions containing nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and either this compound-cleave or a vehicle control. Incubate at 30°C for 2-4 hours.
-
RNA Extraction and Analysis: Extract the RNA from the reactions and analyze the splicing products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantification: Quantify the ratio of spliced to unspliced products to determine the effect of this compound-cleave on splicing efficiency.
Cellular Localization by Fluorescence In Situ Hybridization (FISH)
Objective: To visualize the reduction of toxic RNA foci in the nucleus of DM1 cells after treatment with this compound-cleave.
-
Cell Culture and Treatment: Grow DM1 patient-derived fibroblasts on coverslips and treat with this compound-cleave for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Hybridization: Hybridize the cells with a fluorescently labeled (CAG)n probe overnight in a humidified chamber at 37°C.
-
Washing and Counterstaining: Wash the cells to remove the unbound probe and counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the cells using a confocal microscope.
-
Image Analysis: Quantify the number and intensity of nuclear RNA foci in treated versus untreated cells.
Visualizing the Mechanisms
To facilitate a clearer understanding of the signaling pathways and experimental workflows, the following diagrams are provided.
References
- 1. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
- 2. Precise Targeted Cleavage of a r(this compound) Repeat Expansion in Cells by Using a Small-Molecule–Deglycobleomycin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving Strategies Using Oligonucleotides for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 5. Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting this compound Expansions for the Treatment of Myotonic Dystrophy - Steven Zimmerman [grantome.com]
- 8. Effect of modified antisense oligonucleotides on DM1 skeletal muscle - Institut de Myologie [institut-myologie.org]
- 9. Systemic therapy in an RNA toxicity mouse model with an antisense oligonucleotide therapy targeting a non-CUG sequence within the DMPK 3′UTR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic approaches for repeat expansion diseases: a comprehensive review [explorationpub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel this compound(exp)·MBNL1 inhibitor with therapeutic potential for myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CUG (3-Carboxyumbelliferyl β-D-galactopyranoside)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of CUG (3-Carboxyumbelliferyl β-D-galactopyranoside), a fluorogenic substrate commonly used in life sciences research. Adherence to these protocols is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is considered potentially harmful, and appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.[1] This includes, but is not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid prolonged or repeated exposure.[1] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1]
Step-by-Step Disposal Protocol
Waste containing this compound must be treated as hazardous chemical waste and should never be disposed of down the drain or in regular trash.[1][2] The primary method for disposal involves chemical degradation to break down the fluorescent organic molecule, followed by neutralization and collection for final disposal by a certified hazardous waste management service.
Experimental Protocol: Chemical Degradation and Neutralization
This protocol is designed for the treatment of aqueous waste solutions containing this compound.
-
Alkaline Treatment: In a designated chemical waste container, slowly add a 1 M sodium hydroxide (NaOH) solution to the this compound waste while stirring. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH of the solution is between 10 and 11. Let the solution stand for at least one hour. This step helps in the hydrolysis of the glycosidic bond.
-
Chemical Oxidation: To the now alkaline waste solution, add a sufficient volume of concentrated sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite) to achieve a final concentration of at least 0.5% (5000 ppm) sodium hypochlorite.[3] Stir the solution and allow it to react for a minimum of 30 minutes.[3] This process will help to oxidize and decolorize the fluorescent 3-carboxyumbelliferone molecule.[3]
-
Neutralization: After the 30-minute oxidation period, neutralize the solution.[3] Slowly add a 1 M hydrochloric acid (HCl) solution while stirring, until the pH of the waste solution is between 6.0 and 8.0.[3]
-
Collection and Final Disposal: The treated and neutralized waste must be collected in a clearly labeled hazardous waste container.[3] The container should be made of a compatible material, be in good condition, and kept securely closed except when adding waste.[4] Arrange for pickup and disposal by your institution's licensed hazardous waste management service.[2][3]
Data Presentation for Disposal Protocol
The following table summarizes the key quantitative parameters for the this compound disposal protocol.
| Parameter | Value/Range | Purpose |
| Initial pH Adjustment | pH 10 - 11 | Hydrolysis |
| Sodium Hypochlorite Conc. | ≥ 0.5% (5000 ppm) | Oxidation of Fluorophore |
| Oxidation Reaction Time | ≥ 30 minutes | Ensure Complete Oxidation |
| Final pH | 6.0 - 8.0 | Neutralization |
Mandatory Visualizations
This compound Disposal Workflow Diagram
References
Essential Safety and Handling Protocols for "CUG" in a Laboratory Setting
In the dynamic environment of research and drug development, the safe handling of all chemical compounds is paramount. The acronym "CUG" is not a universally standardized chemical identifier, and has been found to refer to at least two distinct substances used in laboratory settings. This guide provides essential safety and logistical information for handling both "this compound [3-Carboxyumbelliferyl beta-D-galactopyranoside]" and "this compound - PURE ELECTROLYTIC COPPER IN DROPS." Researchers, scientists, and drug development professionals should first verify the exact identity of the "this compound" in their possession by checking the manufacturer's label and Safety Data Sheet (SDS).
Section 1: this compound [3-Carboxyumbelliferyl beta-D-galactopyranoside]
Chemical Abstract Service (CAS) Number: 64664-99-9[1]
This compound is typically used in laboratory research.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound [3-Carboxyumbelliferyl beta-D-galactopyranoside].
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. |
| Hand Protection | Gloves | Wear appropriate chemical-resistant gloves. |
| Body Protection | Protective Clothing | A standard lab coat should be worn. |
| Respiratory Protection | Breathing Apparatus | Not typically required under normal use with adequate ventilation. In case of fire, a self-contained breathing apparatus is necessary.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid prolonged or repeated exposure.[1]
-
Prevent the formation of dust.[1]
-
Avoid breathing in vapors, mist, or gas.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Protect the material from long-term exposure to light.[1]
First Aid Measures:
-
Eye or Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. For eye contact, ensure adequate flushing by separating the eyelids with fingers. Seek medical advice.[1]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical advice.[1]
-
Inhalation: If inhaled, move the individual to fresh air and seek medical advice.[1]
Spill and Disposal Procedures:
-
In the event of a spill, use appropriate protective equipment to clean up the substance promptly.[1]
-
Prevent the product from entering drains.[1]
-
Collect and dispose of all waste in accordance with applicable laws.[1]
Experimental Workflow for Handling
Caption: Experimental workflow for handling this compound [3-Carboxyumbelliferyl beta-D-galactopyranoside].
Section 2: this compound - PURE ELECTROLYTIC COPPER IN DROPS
Chemical Abstract Service (CAS) Number: 7440-50-8[2]
This product is identified as pure electrolytic copper in drop form, primarily for use in the jewellery manufacturing industry.[2] While not classified as dangerous according to Regulation EC 1272/2008 (CLP), standard safety precautions should be observed.[2]
Personal Protective Equipment (PPE)
The following PPE is recommended to ensure safe handling of this compound - PURE ELECTROLYTIC COPPER IN DROPS.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses/Goggles | Recommended to prevent eye contact. |
| Hand Protection | Gloves | Recommended to avoid skin contact. |
| Respiratory Protection | Breathing Apparatus | Use a suitable breathing apparatus in case of fire or if dust/fumes are generated.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapours and mists.[2]
-
Do not eat or drink while working.[2]
First Aid Measures:
-
Skin Contact: Wash with plenty of water and soap.[2]
-
Eye Contact: Wash immediately with water.[2]
-
Ingestion: Do not induce vomiting. Seek medical attention, showing the SDS and label.[2]
-
Inhalation: Remove the person to fresh air and keep them warm and at rest.[2]
Spill and Disposal Procedures:
-
For spills, use absorbing material (organic, sand) to take up the substance.[2]
-
Wash the area with plenty of water.[2]
-
Dispose of waste according to regulations.
Disposal Workflow
Caption: Disposal workflow for this compound - PURE ELECTROLYTIC COPPER IN DROPS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
